Heptadecanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPJBYQLCWOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509966 | |
| Record name | Heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25844-13-7 | |
| Record name | Heptadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25844-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Discovery and Isolation of Heptadecanamide from Natural Sources
Preamble: The Scientific Imperative
In the ever-expanding search for novel bioactive molecules, nature remains the most sophisticated chemist.[1][2] The vast libraries of secondary metabolites found in terrestrial and marine organisms represent a frontier for drug discovery.[1][3][4] Among these compounds are the fatty acid primary amides (FAPAs), a class of lipid signaling molecules whose full biological roles are still being elucidated. This guide focuses on a specific, yet significant, member of this family: Heptadecanamide (CH₃(CH₂)₁₅CONH₂). As a C17 saturated fatty acid amide, its unique odd-chain structure suggests distinct biosynthetic origins and metabolic pathways compared to its more common even-chain counterparts.
This document serves as a technical whitepaper for researchers, natural product chemists, and drug development professionals. It moves beyond simple recitation of methods to provide a logical and validated framework for the successful isolation and characterization of this compound, grounded in the principles of analytical chemistry and driven by field-proven insights.
Natural Provenance: Where to Find this compound
This compound is not a ubiquitous compound, but its discovery in diverse and often unique ecological niches is a testament to the specialized biochemistry of its source organisms. Its presence has been confirmed in a variety of natural sources, particularly in microorganisms that thrive in competitive or extreme environments.[5] This distribution suggests a potential role in chemical defense, signaling, or metabolic adaptation.
The process of natural product discovery often begins with a strategic selection of source material.[6] For this compound, promising sources have included extremophilic fungi, which are known for producing unique secondary metabolites to survive in harsh conditions like high salinity.[5] Marine organisms, including plants, invertebrates, and their associated microbes, are also a rich reservoir of bioactive lipids and should be considered prime candidates for screening.[3][7][8][9]
| Source Organism Type | Specific Examples (Genus/Species) | Ecological Niche | Significance & Reference |
| Halotolerant Fungi | Aspergillus, Penicillium, Myrothecium spp. | High-salinity environments (salt fields, marine sediments) | These fungi produce a plethora of unique metabolites for defense and communication, including various amides.[5] |
| Plants | Urena lobata (Caesar weed) | Terrestrial | Methanolic extracts have revealed a rich diversity of fatty acids and their derivatives, indicating potential for amide presence.[10] |
| Marine Invertebrates | Sponges, Soft Corals | Marine | Marine invertebrates are well-documented sources of novel lipids with diverse bioactivities.[4][9] |
| Bacteria | Burkholderia spp. | Soil, Groundwater | This genus is known for producing a wide range of antimicrobial compounds, including lipopeptides and other modified fatty acids.[11] |
The Isolation Workflow: A Validated Strategy
The successful isolation of a target molecule from a complex biological matrix is a process of systematic purification and enrichment. The causality behind this workflow is critical: each step is designed to remove specific classes of impurities while retaining the compound of interest, leveraging its unique physicochemical properties. The strategy described here is a self-validating system, where the output of each stage is analytically verified before proceeding to the next.
Workflow Diagram: From Biomass to Pure Compound
Caption: A multi-phase workflow for the isolation of this compound.
Experimental Protocol 1: Biomass Preparation and Lipid Extraction
Principle: This protocol utilizes a modified Bligh-Dyer biphasic solvent system (Chloroform:Methanol:Water) to efficiently partition lipids, including this compound, into an organic phase, separating them from polar metabolites (sugars, amino acids) and insoluble macromolecules (proteins, polysaccharides).
-
Biomass Preparation:
-
Flash-freeze 100 g of the source material (e.g., fungal mycelia, plant leaves) in liquid nitrogen.
-
Causality: Cryogenic grinding prevents enzymatic degradation of the target analyte and results in a fine powder, maximizing the surface area for efficient solvent extraction.
-
Grind the frozen tissue to a fine powder using a cryogenic mill or a pre-chilled mortar and pestle.
-
-
Single-Phase Homogenization:
-
Transfer the powdered biomass to a high-speed blender or homogenizer vessel.
-
Add 400 mL of a 1:2 (v/v) mixture of Chloroform:Methanol.
-
Homogenize for 2-3 minutes at high speed.
-
Causality: This initial single-phase solvent mixture is polar enough to fully penetrate the cellular structures and disrupt membranes, ensuring complete extraction of all lipids into the solvent.
-
-
Biphasic Partitioning:
-
Transfer the homogenate to a large separatory funnel.
-
Add 100 mL of Chloroform and mix thoroughly.
-
Add 100 mL of ultrapure water and mix again. The final solvent ratio should be approximately 2:2:1.8 Chloroform:Methanol:Water.
-
Allow the mixture to stand for several hours (or overnight at 4°C) to allow for complete phase separation.
-
Causality: The addition of more chloroform and water breaks the single-phase miscibility, creating two distinct layers. The lower, denser chloroform layer contains the lipids (including this compound), while the upper aqueous methanol layer contains the polar metabolites.
-
-
Extract Recovery:
-
Carefully drain the lower chloroform layer into a round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature no higher than 40°C.
-
Causality: Low-temperature evaporation prevents thermal degradation of the target compound.
-
The resulting residue is the Crude Lipid Extract , which serves as the starting material for chromatography.
-
Experimental Protocol 2: Multi-Stage Chromatographic Purification
Principle: This protocol uses a sequence of chromatographic techniques with orthogonal separation mechanisms to systematically purify this compound. We begin with low-resolution, high-capacity steps and progress to high-resolution, low-capacity steps.
-
Solid-Phase Extraction (SPE) - Initial Cleanup:
-
Stationary Phase: Silica gel SPE cartridge (e.g., 10g).
-
Protocol:
-
Condition the cartridge with 3 column volumes (CV) of Hexane.
-
Dissolve the Crude Lipid Extract in a minimal volume of Chloroform and load it onto the cartridge.
-
Wash with 3 CV of Hexane to elute non-polar lipids (e.g., hydrocarbons, sterol esters). Discard this fraction.
-
Wash with 3 CV of 9:1 Hexane:Ethyl Acetate to elute neutral lipids. Discard this fraction.
-
Elute the target Enriched Amide Fraction with 3 CV of Dichloromethane:Methanol (95:5).
-
-
Causality: SPE rapidly removes bulk impurities. This compound, being moderately polar due to the amide group, is retained more strongly on silica than non-polar lipids but is eluted before highly polar phospholipids.
-
-
Medium Pressure Liquid Chromatography (MPLC) - Fractionation:
-
Stationary Phase: Silica gel column.
-
Mobile Phase: A step or linear gradient from Hexane to Ethyl Acetate.
-
Protocol:
-
Dissolve the dried Enriched Amide Fraction and adsorb it onto a small amount of silica gel.
-
Load the dried powder onto the top of the pre-packed MPLC column.
-
Elute the column with a solvent gradient (e.g., starting with 100% Hexane, progressing to 100% Ethyl Acetate).
-
Collect fractions (e.g., 10-20 mL each) and analyze them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Causality: MPLC provides better resolution than SPE, allowing for the separation of this compound from other compounds of similar polarity. Pooling the TLC-positive fractions yields Semi-Pure this compound .
-
-
Preparative High-Performance Liquid Chromatography (HPLC) - Final Polishing:
-
Stationary Phase: C18 Reverse-Phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water. A typical starting point is 85:15 Methanol:Water.
-
Protocol:
-
Dissolve the semi-pure material in Methanol.
-
Inject onto the HPLC system.
-
Monitor the elution profile with a UV detector (approx. 205-210 nm for the amide chromophore) and collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the Pure Isolated this compound .
-
-
Causality: Reverse-phase HPLC separates compounds based on hydrophobicity, which is an orthogonal mechanism to the polarity-based separation of normal-phase silica. This final step is crucial for removing any remaining closely-related impurities, ensuring high purity (>98%).
-
Structural Elucidation: Identity and Purity Confirmation
Once isolated, the identity and purity of the compound must be unequivocally confirmed using a suite of spectroscopic and spectrometric techniques.
| Analytical Technique | Expected Result for this compound (C₁₇H₃₅NO) | Interpretation |
| High-Resolution Mass Spectrometry (HRMS-ESI+) | [M+H]⁺: m/z 270.2800 (Calculated: 270.2797)[M+Na]⁺: m/z 292.2620 (Calculated: 292.2616) | Provides the exact mass and confirms the elemental formula, which is the most critical first piece of evidence for the compound's identity. |
| ¹H NMR (Proton NMR) | δ ~2.2 ppm (t, 2H): -CH₂- protons alpha to C=Oδ ~1.6 ppm (m, 2H): -CH₂- protons beta to C=Oδ ~1.2-1.4 ppm (br s, 26H): Bulk methylene (-CH₂-) chainδ ~0.88 ppm (t, 3H): Terminal methyl (-CH₃) groupδ ~5.5-6.5 ppm (br s, 2H): Amide (-NH₂) protons | Confirms the presence and connectivity of protons in the long aliphatic chain and the alpha-protons adjacent to the amide carbonyl. The broad amide protons are characteristic. |
| ¹³C NMR (Carbon NMR) | δ ~175 ppm: Amide carbonyl (C=O) carbonδ ~36 ppm: Alpha -CH₂- carbonδ ~29-32 ppm: Bulk methylene (-CH₂-) carbonsδ ~22-26 ppm: Methylene carbons near the ends of the chainδ ~14 ppm: Terminal methyl (-CH₃) carbon | Identifies all unique carbon environments, most importantly the downfield shift of the carbonyl carbon, confirming the amide functional group. |
| FTIR Spectroscopy | ~3350 & 3180 cm⁻¹: N-H stretching (primary amide shows two bands)~2920 & 2850 cm⁻¹: C-H stretching of the alkyl chain~1640 cm⁻¹: C=O stretching (Amide I band)~1470 cm⁻¹: C-H bending | Provides definitive evidence for the key functional groups: the primary amide (N-H and C=O stretches) and the long saturated alkyl chain (C-H stretches). |
Biological Context and Future Outlook
The impetus for isolating natural products like this compound is driven by their potential bioactivity.[12] While research is ongoing, preliminary studies on related long-chain amides and extracts containing them have pointed towards several promising areas. Compounds isolated from halotolerant fungi, for example, have demonstrated cytotoxic effects against cancer cell lines like HL-60 and antimicrobial properties against various pathogens.[5] Other fatty acid derivatives have shown anti-inflammatory, antibacterial, and antifungal activities.[10][13][14][15]
The isolation of pure this compound is the critical first step that enables rigorous pharmacological evaluation. By providing the scientific community with a robust and reproducible methodology, we empower further investigation into its mechanism of action, therapeutic potential, and role as a signaling molecule in biological systems.
References
- Hidden Treasure: Halophilic Fungi as a Repository of Bioactive Lead Compounds. (2024-04-16).
- The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PubMed Central.
- GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. (2022-08-15). Journal of Drug Delivery and Therapeutics.
- Drug discovery from natural sources. (2006-10-27).
- Editorial: The discovery of bioactive natural products: the isolation and structural elucidation, genome mining, OSMAC strategy, and biotransformation. (2022-09-08).
- Molecular docking of a bioactive compound of C. sinensis n-heptadecanol-1 with opportunistic fungi.
- Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. PubMed Central.
- Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central.
- Potential Use of Marine Plants as a Source of Bioactive Compounds. (2025-01-22). PubMed.
- Anticancer Drugs from Marine Flora: An Overview. (2011-09-29).
- Biomedical Compounds from Marine organisms. (2011-04-05). PubMed Central.
- Drug discovery through the isolation of natural products from Burkholderia. (2019-07-02).
- Natural product isolation – how to get from biological material to pure compounds. (2013-02-08). Royal Society of Chemistry.
- Bioactive compounds in some marine plants and invertebr
- Promising bioactive compounds from the marine environment and their potential effects on various diseases. (2022-01-26). PubMed Central.
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- 3. Anticancer Drugs from Marine Flora: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark - PMC [pmc.ncbi.nlm.nih.gov]
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endogenous function of Heptadecanamide in cellular signaling
An In-Depth Technical Guide to the Endogenous Function of Heptadecanamide in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid amides represent a burgeoning class of endogenous lipid signaling molecules with diverse physiological roles, from neurotransmission to metabolic regulation. While significant research has focused on prototypical members like the endocannabinoid anandamide and the sleep-inducing molecule oleamide, the functions of many other species, such as the odd-chain primary amide this compound (C17:0 amide), remain largely unexplored. This technical guide synthesizes the current understanding of fatty acid amide signaling to construct a predictive functional framework for this compound. We extrapolate from the known bioactivity of its structural analogs and its corresponding fatty acid (heptadecanoic acid) to hypothesize its involvement in key cellular signaling pathways, including the endocannabinoid and peroxisome proliferator-activated receptor (PPAR) systems. Furthermore, we provide a comprehensive suite of detailed experimental protocols and workflows, empowering researchers to systematically investigate and validate the endogenous roles of this compound. This guide serves as a foundational resource for scientists and drug development professionals aiming to unlock the therapeutic potential of this understudied lipid mediator.
The Landscape of Fatty Acid Amide Signaling
Work over the last two decades has solidified fatty acid amides as a crucial class of endogenous signaling molecules.[1] They are broadly categorized into N-acylethanolamines (NAEs), such as anandamide, and primary fatty acid amides (PFAMs), like oleamide, to which this compound belongs.[1] These lipids are characterized by a fatty acyl chain linked via an amide bond to a headgroup, a simple structural motif that belies their functional complexity.[2] Their signaling functions are often transient and localized, a feature tightly controlled by on-demand biosynthesis and rapid enzymatic degradation.[1][3]
Biosynthesis and Metabolic Control
The cellular levels of fatty acid amides are not maintained in storage vesicles but are produced in response to specific physiological stimuli. The biosynthesis of PFAMs is thought to involve the oxidation of N-fatty acylglycines, a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM).[4]
Conversely, the primary catabolic enzyme responsible for hydrolyzing and thus inactivating a broad range of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[1][5] The rapid degradation of these signaling lipids by FAAH means that many of their fundamental endogenous roles may still be undiscovered.[1] The activity of this enzymatic machinery provides a critical control point for regulating the tone and duration of fatty acid amide signaling.
Caption: Generalized lifecycle of a Primary Fatty Acid Amide (PFAM).
Established Signaling Paradigms
The function of a given fatty acid amide is dictated by its molecular targets. Two well-characterized receptor systems are central to this signaling network.
-
G-Protein Coupled Receptors (GPCRs): The Endocannabinoid System: The discovery that anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) was a landmark finding.[1][6] These GPCRs are integral to regulating neurotransmitter release, pain perception, appetite, and memory.[6][7][8] Oleamide, a PFAM, also exhibits cannabinoid-like activity by acting as an agonist at CB1 receptors.[1] Activation of CB1 typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK signaling cascade.[9]
-
Nuclear Receptors: PPARs: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that function as master regulators of lipid and glucose metabolism.[10][11] Fatty acids and their derivatives are the canonical endogenous ligands for PPARs.[12] Upon activation, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences (PPREs) to regulate the transcription of target genes involved in fatty acid oxidation, adipogenesis, and inflammation.[11][13]
This compound: An Odd-Chain Lipid with Untapped Potential
This compound is the primary amide of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. While direct studies on this compound are scarce, compelling evidence from its parent fatty acid provides a strong rationale for its investigation as a bioactive signaling molecule.
Inferred Bioactivity from Heptadecanoic Acid
Recent studies have demonstrated that heptadecanoic acid exerts potent anti-cancer effects. It has been shown to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells to gemcitabine, exhibiting stronger cytotoxic effects than several other common saturated and unsaturated fatty acids.[14] This pro-apoptotic activity suggests that its derivatives, including this compound, may play a role in regulating cell cycle progression and cell death pathways.[14][15]
Hypothesized Molecular Targets and Cellular Functions
Based on its structural similarity to other PFAMs and the known functions of its parent fatty acid, we can hypothesize several primary signaling roles for this compound:
-
Modulation of the Endocannabinoid System: Given that oleamide (C18:1 amide) interacts with CB1 receptors, it is plausible that this compound, with its similar alkyl chain length, could also act as a ligand or modulator for cannabinoid receptors. Its effects may be weaker or more selective than other known endocannabinoids.
-
Activation of PPARα: As a derivative of a fatty acid, this compound is a prime candidate for a PPAR ligand. Activation of PPARα, in particular, would be consistent with a role in regulating fatty acid catabolism and inflammation, aligning with the broader functions of lipid mediators.[13]
-
Induction of Apoptosis: The potent pro-apoptotic effects of heptadecanoic acid in cancer cells suggest that this compound may function as an endogenous regulator of apoptosis.[14] This could involve direct or indirect modulation of critical cell death pathways such as the PI3K/Akt/mTOR or Hippo pathways.[16]
Comparative Bioactivity of Related Fatty Acid Amides
To provide context for potential experimental design, the following table summarizes key quantitative parameters for well-characterized fatty acid amides. Data for this compound remains to be determined.
| Compound | Molecular Target(s) | Reported Affinity / Potency (EC₅₀/Kᵢ) | Key Cellular Function(s) |
| Anandamide (AEA) | CB1, CB2, TRPV1 | Kᵢ ≈ 61-89 nM (human CB1) | Neurotransmission, Pain modulation, Appetite |
| Oleamide | CB1, 5-HT receptors | EC₅₀ ≈ 500 nM (CB1) | Sleep induction, Angiogenesis |
| Palmitoylethanolamide (PEA) | PPARα, GPR55 | EC₅₀ ≈ 3 µM (PPARα) | Anti-inflammatory, Analgesic |
| This compound | Hypothesized: CB1, PPARα | To Be Determined (TBD) | Hypothesized: Apoptosis, Metabolic regulation |
Technical Guide: A Roadmap for this compound Research
Investigating a novel signaling molecule requires a systematic, multi-faceted approach. The following protocols provide validated, step-by-step methodologies tailored for the study of fatty acid amides.
Caption: Experimental workflow for validating this compound's function.
Protocol 1: Quantification of Endogenous this compound via LC-MS/MS
Rationale: The first step is to confirm the endogenous presence of this compound in relevant biological samples (e.g., cell lines, tissues, plasma). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for this task.[17]
Methodology:
-
Internal Standard Preparation: Prepare a stock solution of a deuterated this compound analog (e.g., this compound-d3) in an appropriate organic solvent (e.g., methanol) to be used as an internal standard (IS).
-
Sample Homogenization: Homogenize cell pellets or tissues (typically 50-100 mg) in a cold solvent mixture, such as 2:1:1 chloroform:methanol:Tris buffer (50 mM, pH 8.0), after spiking with the IS.
-
Lipid Extraction (Folch Method):
-
Vortex the homogenate vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., 90:10 methanol:water).
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Use a gradient elution method. For example: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile/Methanol 1:1 + 0.1% Formic Acid).
-
Run a gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native this compound and the IS. (Transitions must be empirically determined but would be based on the protonated molecule [M+H]⁺).
-
-
Quantification: Construct a standard curve using known concentrations of a synthetic this compound standard. Quantify the endogenous levels in samples by comparing the peak area ratio of the analyte to the IS against the standard curve.
Protocol 2: Competitive Radioligand Binding Assay
Rationale: To determine if this compound directly interacts with hypothesized targets like CB1 or PPARα, a competitive binding assay is the gold standard. This protocol describes a general framework using cell membranes expressing the receptor of interest.
Methodology:
-
Membrane Preparation: Prepare membranes from cells overexpressing the human CB1 receptor (or another target). This is typically done by homogenizing the cells in a hypotonic buffer followed by centrifugation to pellet the membranes, which are then resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 for CB1).
-
Increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
A fixed amount of membrane protein (e.g., 10-20 µg).
-
-
Control Wells:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent unlabeled ligand (e.g., WIN 55,212-2 for CB1).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B), followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the inhibition constant (Kᵢ).
-
Protocol 3: PPARα Transcriptional Reporter Assay
Rationale: To assess whether this compound can functionally activate a nuclear receptor, a reporter gene assay is highly effective. This protocol measures the ability of a compound to induce the transcription of a gene controlled by PPARα.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
A co-transfected plasmid expressing β-galactosidase or Renilla luciferase can be used to normalize for transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of this compound (e.g., 1 µM to 50 µM). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for another 18-24 hours to allow for transcriptional activation and reporter protein expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer a portion of the cell lysate to a white-walled 96-well plate.
-
Use a luminometer to inject a luciferase assay substrate and measure the resulting luminescence.
-
-
Normalization: Measure the activity of the normalization enzyme (e.g., β-galactosidase) in the remaining lysate.
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity for each well.
-
Plot the normalized reporter activity (as fold-change over vehicle control) against the log concentration of this compound.
-
Use non-linear regression to calculate the EC₅₀ value, which represents the concentration required for 50% of the maximal response.
-
Implications for Drug Development and Future Directions
The systematic investigation of this compound holds significant promise for therapeutic innovation.
-
Oncology: If the pro-apoptotic effects of its parent fatty acid are recapitulated by the amide, this compound or its stable analogs could serve as a novel scaffold for developing anti-cancer agents, particularly for chemo-resistant tumors.[14]
-
Metabolic and Inflammatory Diseases: Should this compound prove to be a potent PPARα agonist, it would join a class of molecules with validated roles in treating dyslipidemia and metabolic syndrome.[11][13] Its potential anti-inflammatory effects could be leveraged for conditions ranging from atherosclerosis to neuroinflammation.
-
Targeting FAAH: The discovery of any potent signaling role for this compound would immediately highlight its degrading enzyme, FAAH, as a therapeutic target.[5] Inhibiting FAAH would elevate endogenous levels of this compound, providing a strategy to amplify its beneficial effects in a targeted and physiological manner.
Future research should focus on executing the proposed experimental workflows, expanding the investigation to other potential receptor targets (e.g., orphan GPCRs), and ultimately validating these findings in relevant animal models of disease.[18] The exploration of the fatty acid amidome is far from complete, and odd-chain species like this compound represent a promising frontier in lipid signaling and drug discovery.
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Heptadecanamide: An In-Depth Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Odd-Chain Fatty Acid
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has long been recognized as a biomarker for the consumption of ruminant fat and dairy products.[1][2] However, emerging research is beginning to shed light on the biological significance of its derivatives, particularly its primary amide, heptadecanamide. This technical guide provides a comprehensive overview of this compound, from its biochemical origins and synthesis to its intriguing biological activities and potential as a therapeutic agent. As our understanding of the complex interplay of lipid molecules in cellular signaling deepens, molecules like this compound are moving from the periphery to the forefront of scientific investigation.
This guide will delve into the putative biosynthetic pathway of this compound from its fatty acid precursor, detail its known and proposed mechanisms of action, and provide actionable, step-by-step protocols for its laboratory synthesis, purification, and analysis. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique fatty acid amide.
Biosynthesis and Metabolism: A Putative Pathway
While the precise enzymatic pathway for the in vivo synthesis of this compound from heptadecanoic acid has not been definitively elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other fatty acid amides. This process likely involves a two-step enzymatic reaction.
First, heptadecanoic acid is activated to its coenzyme A (CoA) thioester, heptadecanoyl-CoA. This activation is a common step in fatty acid metabolism and is catalyzed by a family of enzymes known as acyl-CoA synthetases. The second step would involve the amidation of heptadecanoyl-CoA to form this compound. This reaction is likely catalyzed by an N-acyltransferase (NAT) enzyme that utilizes ammonia or a related nitrogen-containing substrate as the amine donor. While the specific NAT with a preference for heptadecanoyl-CoA has yet to be identified, the existence of various NATs with broad substrate specificities suggests that such an enzyme is plausible.[3][4][5]
The degradation of this compound is likely carried out by fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of a wide range of fatty acid amides back to their corresponding fatty acids and ammonia.
Figure 1: Putative biosynthetic and degradation pathway of this compound.
Biological Activities and Mechanism of Action
Recent studies have begun to uncover the significant biological activities of this compound, particularly its cytotoxic and antimicrobial properties.
Cytotoxic and Anti-Cancer Potential
This compound has demonstrated cytotoxic effects against various cancer cell lines.[6] While the precise molecular targets are still under investigation, evidence suggests that its mechanism of action may involve the modulation of key cellular signaling pathways that control cell proliferation and apoptosis.
One of the primary proposed mechanisms is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8][9][10][11] This pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting the PI3K/Akt pathway, this compound can suppress the downstream signals that promote cancer cell survival and proliferation, ultimately leading to apoptosis. Fatty acid amides have been shown to reduce the viability of glioma cells and were not toxic to normal glial cells.[7] These fatty acid amides induced apoptotic cell death through the loss of mitochondrial integrity, likely through the activation of cannabinoid receptors and inhibition of the PI3K/Akt pathway.[7]
Figure 2: Proposed mechanism of this compound-induced cytotoxicity via inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. The proposed mechanism of action for the antimicrobial activity of fatty acids and their amides primarily involves the disruption of the bacterial cell membrane.[12][13][14][15][16] The amphipathic nature of this compound, with its long, hydrophobic hydrocarbon tail and a polar amide head, allows it to insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Proposed Mechanism of Action | Potential Therapeutic Application |
| Cytotoxicity | Inhibition of PI3K/Akt signaling pathway, induction of apoptosis.[7] | Cancer therapy |
| Antimicrobial | Disruption of bacterial cell membrane integrity.[12][13][14][15][16] | Antibacterial agent |
Methodologies for Research and Development
Laboratory Synthesis of this compound
For research and drug development purposes, a reliable method for the chemical synthesis of this compound is essential. The following protocol describes a straightforward and efficient method for the synthesis of this compound from heptadecanoic acid.
Experimental Protocol: Synthesis of this compound
-
Activation of Heptadecanoic Acid:
-
In a round-bottom flask, dissolve heptadecanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The formation of the acyl-imidazole intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Amidation:
-
In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., a saturated solution of ammonia in methanol or a solution of ammonium hydroxide).
-
Slowly add the ammonia solution (a large excess, e.g., 10-20 equivalents) to the activated heptadecanoic acid solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white solid.[17][18][19]
-
Figure 3: Experimental workflow for the laboratory synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic triplet for the terminal methyl group, a broad multiplet for the methylene chain, and a distinct signal for the amide protons.[20][21][22][23]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the amide group, along with a series of signals corresponding to the carbons of the aliphatic chain.[20][21][22][23]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Future Directions and Therapeutic Potential
The emerging evidence of this compound's biological activities opens up exciting avenues for future research and drug development. Key areas for further investigation include:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific N-acyltransferase responsible for this compound synthesis will provide crucial insights into its endogenous regulation and function.
-
Target Identification and Mechanism of Action: A deeper understanding of the molecular targets of this compound and the precise mechanisms by which it exerts its cytotoxic and antimicrobial effects is essential for its development as a therapeutic agent.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound for various therapeutic applications.[29]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
This compound, a derivative of the odd-chain fatty acid heptadecanoic acid, is an intriguing bioactive lipid with demonstrated cytotoxic and antimicrobial properties. Its potential to modulate critical cellular signaling pathways, such as the PI3K/Akt pathway, positions it as a promising candidate for further investigation in the context of cancer therapy. Furthermore, its ability to disrupt bacterial membranes suggests its potential as a novel antimicrobial agent. The straightforward chemical synthesis and well-established analytical methods for its characterization provide a solid foundation for researchers to explore its therapeutic potential. As the field of lipidomics continues to expand, the in-depth study of molecules like this compound will undoubtedly contribute to the development of new and effective therapeutic strategies.
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Heptadecanamide in Metabolic Regulation: A Technical Guide for Researchers
Foreword: Unveiling the Role of an Odd-Chain Fatty Acid Amide
The landscape of metabolic regulation is a complex interplay of signaling molecules, intricate pathways, and cellular energy dynamics. Among the vast array of bioactive lipids, the N-acylethanolamines (NAEs) have emerged as critical regulators of energy balance, inflammation, and cellular homeostasis. While much of the research has focused on well-known NAEs like the endocannabinoid anandamide, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), a growing body of evidence suggests that other members of this family, including the odd-chain fatty acid amide Heptadecanamide, may play significant, yet underexplored, roles.
This technical guide provides a comprehensive overview of the physiological role of this compound in metabolic regulation. As direct research on this compound is still in its nascent stages, this document synthesizes information from the broader class of NAEs to build a foundational understanding of its biochemistry, metabolism, and potential signaling functions. We will delve into the enzymatic machinery governing its synthesis and degradation, explore its putative signaling pathways, and provide detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule in the context of metabolic disorders.
The Biochemistry of this compound: An Odd-Chain N-Acylethanolamine
This compound, also known as N-heptadecanoylethanolamine, is a saturated fatty acid amide derived from heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. Unlike their even-chain counterparts, odd-chain fatty acids are less common in the human diet but are found in dairy products and some plant sources.[1][2] The presence of an odd-numbered carbon chain imparts unique metabolic properties, as its breakdown ultimately yields propionyl-CoA in addition to acetyl-CoA.[3]
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the canonical pathway for NAEs.[4][5] This process is a two-step enzymatic cascade initiated from membrane phospholipids.
-
N-Acylation of Phosphatidylethanolamine (PE): The first and rate-limiting step involves the transfer of a heptadecanoyl group from the sn-1 position of a phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT). The product of this reaction is N-heptadecanoyl-phosphatidylethanolamine (N-17:0-PE), a species of N-acyl-phosphatidylethanolamine (NAPE).[5][6]
-
Release of this compound: The newly formed N-17:0-PE is then hydrolyzed by a specific phospholipase D, known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to release this compound and phosphatidic acid.[7][8]
While NAPE-PLD is considered the primary enzyme for NAE synthesis, alternative pathways have been identified, particularly in the brain, suggesting a degree of redundancy in this process.[4]
Figure 1: Biosynthesis of this compound.
Degradation of this compound
The primary route for the degradation of this compound and other NAEs is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[9] FAAH is an integral membrane enzyme belonging to the serine hydrolase superfamily. It catalyzes the breakdown of this compound into heptadecanoic acid and ethanolamine, thereby terminating its signaling activity.[10] FAAH has a broad substrate specificity, hydrolyzing various fatty acid amides, which has implications for the overall balance of these signaling lipids.[11]
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Heptadecanamide: A Technical Guide for Lipidomics and Metabolomics Research
Foreword: Unveiling the Significance of an Odd-Chain Fatty Acid Amide
In the expansive landscape of lipidomics and metabolomics, the focus has historically centered on even-chain fatty acids and their derivatives, given their predominance in biological systems. However, a growing body of evidence underscores the unique biological roles and potential biomarker utility of odd-chain fatty acid species. Among these, Heptadecanamide (C17:0 amide), a primary fatty acid amide (PFAM), is emerging as a molecule of significant interest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound, from its fundamental biochemistry to advanced analytical methodologies and its burgeoning role in understanding complex disease states. As we delve into the intricacies of this fascinating lipid, we aim to equip the scientific community with the knowledge and practical insights necessary to propel future discoveries.
The Biochemical Identity of this compound
This compound belongs to the family of fatty acid amides, a structurally diverse class of lipids characterized by a fatty acid linked to a substituent via an amide bond.[1] In the case of primary fatty acid amides like this compound, the carboxyl group of heptadecanoic acid is linked to an amino group (-NH2).[2] These molecules are recognized as important signaling molecules within the mammalian nervous system and beyond, influencing a variety of physiological processes.[2]
While the biological functions of many fatty acid amides are still under investigation, some members of this family, such as anandamide and oleamide, are well-established signaling molecules.[3] This suggests that other fatty acid amides, including this compound, are also likely to possess crucial cell signaling functions.[3] The structural simplicity of this compound belies a potential complexity in its biological roles, which are intricately linked to its biosynthesis, metabolism, and interactions with cellular machinery.
Biosynthesis and Metabolism: An Intricate Network
The precise biosynthetic and metabolic pathways of this compound are not as well-defined as those of more abundant fatty acid amides. However, by examining the established pathways for related molecules, we can infer the likely routes of its formation and degradation.
Putative Biosynthetic Pathways
The biosynthesis of primary fatty acid amides is thought to involve the enzymatic conversion of precursor molecules. One proposed pathway involves the action of peptidylglycine α-amidating monooxygenase (PAM), which can catalyze the oxidation of N-fatty acylglycines to yield primary fatty acid amides.[3] Another potential route is the hydrolysis of N-acylethanolamines, which could serve as precursors for PFAMs.[2] In the context of this compound, this would involve the conversion of N-heptadecanoylethanolamine.
The origin of the precursor, heptadecanoic acid (C17:0), is also a key consideration. While it can be obtained from dietary sources, particularly dairy products, there is evidence for its endogenous production, possibly through α-oxidation of stearic acid (C18:0).[4][5] This process involves the removal of one carbon atom from the carboxylic acid end of the fatty acid.[4]
A proposed biosynthetic pathway for this compound is depicted below:
Analytical Methodologies for this compound Quantification
Accurate and sensitive quantification of this compound in complex biological matrices is essential for elucidating its roles in health and disease. Mass spectrometry-based techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones of fatty acid amide analysis. [6]
Sample Preparation: The Critical First Step
The journey from a biological sample to reliable quantitative data begins with meticulous sample preparation. The primary goals are to efficiently extract this compound, remove interfering substances like proteins and abundant lipids, and concentrate the analyte for sensitive detection.
A general workflow for the extraction of this compound from plasma is outlined below:
Step-by-Step Protocol for Solid-Phase Extraction (SPE) of Primary Fatty Acid Amides from a Total Lipid Extract: [1]
-
Adsorbent Conditioning: Condition a normal phase SPE cartridge (500 mg) with an appropriate solvent.
-
Sample Loading: Load the total lipid extract onto the SPE cartridge. The lowest detectable mass of amide for recovery with this method was found to be 0.5 µg. [1]3. Washing: Wash the cartridge to remove non-polar lipids and other interfering substances.
-
Elution: Elute the primary fatty acid amides using a more polar solvent.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for LC-MS analysis or perform derivatization for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. [7]For the analysis of fatty acid amides, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.
Protocol Outline for GC-MS Analysis of this compound:
-
Derivatization: A trifluoroethyl derivatization can be performed on the extracted amides. [8]2. Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Utilize a suitable capillary column, such as an HP-5MS or a BPX70, to separate the analytes. [1]An HP-5MS column can provide baseline separation between saturated and unsaturated PFAMs, while a BPX70 column can resolve geometric and positional isomers. [1]4. Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. [7]Quantification is often performed in single ion monitoring (SIM) mode for enhanced sensitivity, with detection limits in the picogram range. [1]5. Data Analysis: Identify this compound based on its retention time and mass spectrum, and quantify it using a standard curve prepared with a pure this compound standard.
Typical GC-MS Parameters:
| Parameter | Value | Reference |
| Column | HP-5MS or BPX70 | [1] |
| Injection Mode | Splitless | [9] |
| Inlet Temperature | 300 °C | [9] |
| Oven Program | Initial temp 50°C (1 min), ramp to 320°C at 10°C/min, hold for 2 min | [9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |
| MS Scan Range | m/z 40-600 | [9] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a highly sensitive and selective method for the analysis of a wide range of molecules, including fatty acid amides, without the need for derivatization. [6] Protocol Outline for LC-MS Analysis of this compound:
-
Sample Preparation: Extract this compound from the biological matrix as described in section 3.1.
-
Chromatographic Separation: Use a reverse-phase HPLC or UPLC column to separate this compound from other components in the extract.
-
Mass Spectrometric Detection: Employ a mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, for detection. [3]Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Quantification: Quantify this compound using a standard curve generated from a pure, commercially available or synthesized standard. [3] Key Considerations for LC-MS Method Development:
-
Mobile Phase Selection: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used to achieve good chromatographic separation and ionization efficiency.
-
MS/MS Fragmentation: For targeted quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and specificity. The fragmentation of the protonated this compound molecule ([M+H]+) would be monitored.
Biological Roles and Therapeutic Potential
While research specifically focused on this compound is still emerging, the broader understanding of odd-chain fatty acids and primary fatty acid amides provides a framework for its potential biological significance.
Potential Signaling Functions
Given that other primary fatty acid amides like oleamide act as signaling molecules, it is plausible that this compound also has signaling functions. [2]These molecules can interact with various receptors and ion channels, influencing processes such as sleep, pain, and inflammation. [2]The inhibition of FAAH, which increases the levels of N-acylethanolamines, has been shown to modulate the activity of cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs). [10]PPARs are nuclear receptors that play key roles in lipid and glucose metabolism, inflammation, and cell differentiation. [5][11]The potential interaction of this compound with these signaling pathways warrants further investigation.
This compound as a Potential Biomarker
There is growing interest in odd-chain saturated fatty acids as potential biomarkers for various diseases. For instance, plasma concentrations of C15:0 and C17:0 have been associated with a lower risk of cardiometabolic diseases. Similarly, the endocannabinoid anandamide has been identified as a biomarker for nonalcoholic steatohepatitis. [11]Given these associations, this compound could also serve as a valuable biomarker for metabolic or inflammatory disorders.
Role in Cancer Research
Recent studies have highlighted the potential of odd-chain fatty acids in cancer research. For example, pentadecanoic acid (C15:0) has shown selective anticancer activities. [12]While direct evidence for this compound's role in cancer is limited, its structural similarity to other bioactive lipids suggests that it could be a worthwhile area of investigation in oncology.
Therapeutic Potential and Drug Development
The modulation of this compound levels, either through direct administration or by targeting its metabolic enzymes like FAAH, could represent a novel therapeutic strategy. As FAAH inhibitors are already being explored for their therapeutic potential in pain, inflammation, and CNS disorders, a deeper understanding of how these inhibitors affect this compound levels and its downstream signaling could open new avenues for drug development. [13]
Future Directions and Concluding Remarks
This compound stands at the forefront of an exciting area of lipid research. While much remains to be elucidated about its specific biological functions, the foundational knowledge of fatty acid amide biochemistry and the advanced analytical tools available today provide a clear path forward. Future research should focus on:
-
Elucidating specific biosynthetic and metabolic pathways: Identifying the precise enzymes responsible for the synthesis and degradation of this compound is crucial.
-
Identifying its molecular targets: Determining the receptors and signaling pathways through which this compound exerts its effects will be key to understanding its physiological roles.
-
Validating its potential as a biomarker: Large-scale clinical studies are needed to establish the correlation between this compound levels and specific disease states.
-
Exploring its therapeutic potential: Investigating the effects of modulating this compound levels in preclinical models of disease will be essential for assessing its drug development potential.
This technical guide has provided a comprehensive overview of the current knowledge and methodologies related to this compound. It is our hope that this information will serve as a valuable resource for researchers and clinicians, fostering further investigation into this intriguing and potentially impactful lipid molecule.
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Heptadecanamide in Food and Biological Systems: An In-depth Technical Guide
This guide provides a comprehensive technical overview of heptadecanamide, a naturally occurring fatty acid amide. It is intended for researchers, scientists, and drug development professionals interested in its presence in food and biological samples, its potential physiological roles, and the analytical methodologies required for its accurate quantification.
Introduction: The Emerging Significance of this compound
This compound ((CH₃(CH₂)₁₅CONH₂), also known as margaramide, is a saturated fatty acid amide that has garnered increasing scientific interest. While once considered a relatively obscure lipid, emerging research points to its presence in a variety of natural sources and its potential involvement in biological signaling pathways. This guide will delve into the known occurrences of this compound, its biosynthetic origins, its potential interactions with physiological systems like the endocannabinoid system, and the critical analytical techniques necessary for its study.
Natural Occurrence of this compound
This compound is not a substance synthesized by humans but is found in various natural sources, including plants, fungi, and as a result of microbial metabolism.[1] Its presence in the food chain is therefore primarily through the consumption of these natural products.
Occurrence in Food Sources
While not as common as other fatty acid amides, this compound has been identified in various food-related contexts. It is often a minor component of complex lipid mixtures.
-
Fungal Metabolites: Certain fungi are known to produce a diverse array of secondary metabolites, some of which include fatty acid amides.[2][3] For instance, halophilic (salt-tolerant) fungi have been identified as a source of various bioactive compounds, including this compound.[2] The presence of such fungi on food crops or during fermentation processes could lead to the introduction of this compound into the food supply.
-
Plant-Derived Sources: Some plants naturally produce toxins and other secondary metabolites as defense mechanisms.[4][5] While specific data on this compound in common edible plants is limited, the analytical technique of Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in identifying a wide range of bioactive compounds in plant extracts, and it is plausible that this compound may be present in trace amounts in certain plant species.[6][7]
Table 1: Reported Natural Sources of this compound and Related Compounds
| Source Category | Specific Example(s) | Analytical Method(s) Used | Reference(s) |
| Fungi | Halotolerant fungal strains | Not specified in abstract | [2] |
| Bacteria | Paracoccus pantotrophus (produces related fatty alcohols) | GC-MS | [8] |
| Plants | Diplazium sammatii (contains related fatty acids) | GC-MS | [6] |
Presence in Biological Samples
The detection of this compound in biological samples is an area of active investigation. Its presence could be of endogenous origin or result from dietary intake or microbial activity within the gut.
-
Endogenous Production: While the complete biosynthetic pathway for this compound in mammals is not fully elucidated, it is known that fatty acids are precursors to a wide range of signaling molecules.[9] The enzymes responsible for the synthesis of other endocannabinoids, such as anandamide, could potentially utilize heptadecanoic acid as a substrate, leading to the formation of this compound.[10][11]
-
Gut Microbiome: The gut microbiome is a significant contributor to the pool of metabolites in the body.[9] Bacteria can produce a variety of fatty acids and their derivatives, which can then be absorbed by the host. It is conceivable that certain gut bacteria may synthesize this compound.
Biosynthesis and Biological Significance
Understanding the formation and potential roles of this compound is crucial for appreciating its importance in biological systems.
Putative Biosynthetic Pathway
The biosynthesis of primary amides like this compound is believed to be linked to the metabolism of their corresponding fatty acids. The following diagram illustrates a plausible pathway.
Caption: Putative biosynthetic pathway of this compound from heptadecanoic acid.
This proposed pathway involves the activation of heptadecanoic acid to its coenzyme A (CoA) derivative, followed by an amidation reaction. The enzymes involved in the degradation of other fatty acid amides, such as fatty acid amide hydrolase (FAAH), might catalyze the reverse reaction under certain physiological conditions.[10]
Interaction with the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial signaling system involved in regulating a wide range of physiological processes.[11][12] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[10][13]
Given the structural similarity of this compound to known endocannabinoids, there is a strong possibility that it may interact with components of the ECS.[14] Potential interactions could include:
-
Receptor Binding: this compound might act as a ligand for CB1 or CB2 receptors, either as an agonist or an antagonist.
-
Enzyme Inhibition: It could potentially inhibit the enzymes that degrade other endocannabinoids, such as FAAH, thereby prolonging their signaling effects. This is a known mechanism for other "entourage" fatty acid amides.
Caption: Potential interactions of this compound with the endocannabinoid system.
Other Potential Biological Activities
Beyond the ECS, fatty acid amides have been implicated in a range of biological activities. For instance, some studies have reported antimicrobial and anti-inflammatory properties for related compounds.[15][16] Further research is needed to determine if this compound exhibits similar effects.
Analytical Methodologies for this compound Quantification
Accurate and sensitive analytical methods are paramount for studying the occurrence and biological roles of this compound.[17][18] The choice of methodology depends on the sample matrix, the required sensitivity, and the availability of instrumentation.[19][20]
Sample Preparation and Extraction
The initial step in the analysis of this compound from complex biological or food matrices is efficient extraction and sample clean-up.[21][22]
Protocol: Liquid-Liquid Extraction (LLE) for this compound
-
Homogenization: Homogenize the biological tissue or food sample in a suitable solvent, such as a mixture of chloroform and methanol (e.g., 2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The lipids, including this compound, will partition into the lower organic phase.
-
Collection: Carefully collect the organic phase.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.[6]
-
Concentration: Evaporate the solvent under a stream of nitrogen to concentrate the lipid extract.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical technique (e.g., hexane for GC-MS, or methanol/acetonitrile for LC-MS).
Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up
For cleaner extracts, particularly from complex matrices, SPE can be employed.
-
Column Conditioning: Condition a C18 or a suitable aminopropyl-bonded silica SPE cartridge with the appropriate solvents (e.g., methanol followed by water).
-
Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove interfering non-polar compounds.
-
Elution: Elute the this compound using a more polar solvent or a solvent mixture.
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the appropriate solvent for analysis.
Chromatographic Separation and Detection
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the gold-standard techniques for the quantification of fatty acid amides.[23][24][25]
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[26]
Experimental Protocol: GC-MS Analysis of this compound
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of this compound, it can be derivatized to its trimethylsilyl (TMS) ether. This is achieved by reacting the extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Injection: A splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.[6]
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of complex biological samples without the need for derivatization.[27][28][29]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
LC Column: A reversed-phase C18 column is commonly used for the separation of lipids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is used for elution.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of fatty acid amides.
-
MS/MS Detection: Multiple reaction monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion and monitoring one or more of its characteristic product ions after collision-induced dissociation.
Caption: General analytical workflow for the quantification of this compound.
Method Validation
For reliable quantification, the analytical method must be thoroughly validated according to established guidelines.[19] Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[30]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.
Future Directions and Conclusion
The study of this compound is an emerging field with significant potential. Future research should focus on:
-
Expanding Food Databases: Systematically screening a wider variety of foodstuffs to create a comprehensive database of this compound content.
-
Elucidating Biosynthetic Pathways: Identifying the specific enzymes and pathways responsible for this compound synthesis in different organisms.
-
Characterizing Biological Activity: Conducting in-depth pharmacological studies to determine the precise biological roles of this compound, particularly its interactions with the endocannabinoid system.
-
Developing Standardized Analytical Methods: Establishing and validating standardized analytical protocols to ensure comparability of data across different laboratories.
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An In-depth Technical Guide to the Structural Characterization of Heptadecanamide and Related Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid amides (FAAs) are a class of bioactive lipids involved in diverse physiological processes, making them a focal point in biomedical research and drug development. This compound, a saturated fatty acid amide, and its analogues are of particular interest due to their emerging biological roles. A thorough understanding of their structure is paramount for elucidating their function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the principal analytical techniques employed for the structural characterization of this compound and related fatty acid amides. We delve into the theoretical underpinnings and practical applications of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and apply the most appropriate techniques for their specific research needs.
Introduction: The Significance of Fatty Acid Amides
Fatty acid amides are endogenous lipids that play crucial roles in signaling pathways, with functions ranging from neurotransmission to inflammation and pain regulation.[1][2] Their diverse biological activities have made them attractive targets for therapeutic intervention. This compound, specifically, has been identified in various biological systems and is studied for its potential antimicrobial and anti-inflammatory properties.[3][4] Accurate structural elucidation is the cornerstone of understanding their structure-activity relationships (SAR), metabolism, and mechanism of action. This guide provides an in-depth exploration of the modern analytical armamentarium for the comprehensive structural characterization of these fascinating molecules.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for the analysis of fatty acid amides, providing precise molecular weight determination and valuable structural information through fragmentation analysis.[5] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For fatty acid amides, derivatization is often necessary to increase their volatility.[6]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation & Derivatization:
-
Accurately weigh 1-5 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, chloroform).
-
To enhance volatility, a derivatization step, such as trifluoroethylation, can be performed.[6]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-INNOWax capillary column (or similar polar column).[6]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for identification.
-
The molecular ion peak ([M]+) will correspond to the molecular weight of the derivatized this compound.
-
Characteristic fragmentation patterns are analyzed to confirm the structure.
-
Expected Fragmentation Pattern for this compound (Underivatized):
| m/z | Fragment Interpretation |
| 270 | [M+H]+ (protonated molecule)[5] |
| 57 | Characteristic fragment[5] |
| 88 | Characteristic fragment[5] |
| 116 | Characteristic fragment[5] |
Workflow for GC-MS Analysis of Fatty Acid Amides
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An In-depth Technical Guide to Heptadecanamide and its Interaction with the Endocannabinoid System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) has emerged as a pivotal neuromodulatory network, governing a vast array of physiological processes. While research has traditionally centered on the direct cannabinoid receptor agonists anandamide (AEA) and 2-arachidonoylglycerol (2-AG), a broader class of related lipid mediators, the N-acylethanolamines (NAEs), are gaining significant attention. This technical guide delves into the pharmacology of heptadecanamide (N-heptadecanoyl-ethanolamine), a saturated C17:0 NAE. We will move beyond the classical definition of the ECS to explore the "endocannabinoidome," a far more complex and integrated signaling system. This guide will elucidate the biosynthesis and degradation of this compound, clarify its primary mechanism of action as an indirect modulator via enzymatic inhibition, and detail its subsequent pharmacological effects, particularly in the domains of analgesia and inflammation. Furthermore, we provide robust, step-by-step experimental protocols for the functional characterization and quantification of this and other NAEs, offering a technical framework for future research and drug development.
Introduction: The Expanded Endocannabinoid System (Endocannabinoidome)
The endocannabinoid system is a ubiquitous biological system critical for maintaining homeostasis.[1] It is traditionally defined by three core components:
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors (GPCRs) CB1, located predominantly in the central nervous system, and CB2, found mainly on immune cells.[2][3][4]
-
Endogenous Cannabinoids (Endocannabinoids): Lipid-derived neurotransmitters that activate these receptors. The two most studied are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[2][4]
-
Metabolic Enzymes: The enzymes responsible for the synthesis and degradation of endocannabinoids, ensuring their signals are spatially and temporally controlled. Key degrading enzymes are Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG.[2]
However, this classical view is expanding. The concept of the endocannabinoidome (eCBome) encompasses a wider range of lipid mediators, their respective receptors (including non-cannabinoid GPCRs like GPR55 and nuclear receptors like PPARs), and their metabolic enzymes.[5] Within this expanded system exist numerous N-acylethanolamines (NAEs), a family of fatty acid amides that includes AEA.[5][6] Many of these NAEs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), do not bind effectively to CB1 or CB2 receptors but exert profound biological effects through other pathways.[6][7] this compound, the subject of this guide, belongs to this class of "non-endocannabinoid" NAEs, which modulate ECS signaling through indirect mechanisms.[8][9]
Biochemical Profile of this compound
This compound is the fatty acid amide formed from the condensation of heptadecanoic acid (a 17-carbon saturated fatty acid) and ethanolamine. As a saturated NAE, its biochemical lifecycle of synthesis and degradation is integral to its function.
Biosynthesis Pathway
The primary route for this compound synthesis, like other NAEs, is a two-step enzymatic process initiated within the cell membrane.[10][11]
-
N-Acylation: A calcium-dependent or -independent N-acyltransferase (NAT) enzyme catalyzes the transfer of the heptadecanoyl group from the sn-1 position of a donor phospholipid (e.g., phosphatidylcholine) to the primary amine of phosphatidylethanolamine (PE). This reaction forms N-heptadecanoyl-phosphatidylethanolamine (NHPE), a unique phospholipid with three acyl chains.[11]
-
Hydrolysis: The precursor NHPE is then hydrolyzed by a specific phospholipase, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves the phosphodiester bond to release this compound and phosphatidic acid.[12]
Alternative pathways for NAE biosynthesis exist, but the NAPE-PLD route is considered the canonical pathway.[6][10]
Catabolic Pathway
The biological activity of NAEs is terminated by enzymatic hydrolysis. The primary enzyme responsible for the degradation of this compound and other NAEs is Fatty Acid Amide Hydrolase (FAAH) .[5][13][14] FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[15] It cleaves the amide bond of this compound, breaking it down into its constituent molecules: heptadecanoic acid and ethanolamine.[5][16]
Another enzyme, N-acylethanolamine acid amidase (NAAA), also degrades NAEs but shows a preference for PEA and is less efficient at degrading saturated NAEs with longer acyl chains.[17] Therefore, FAAH is considered the principal regulator of this compound levels.
Core Mechanism of Action: Indirect Cannabinoid System Modulation
Unlike AEA, saturated NAEs such as this compound do not bind with significant affinity to the CB1 or CB2 receptors and are therefore not direct cannabinoid agonists.[6] Their influence on the ECS is more subtle and occurs primarily through an indirect mechanism known as the "entourage effect." [5][7]
The entourage effect, in this context, describes the phenomenon where non-cannabinoid NAEs, by acting as alternative substrates for FAAH, competitively inhibit the degradation of the true endocannabinoid, anandamide. By occupying the active site of the FAAH enzyme, this compound effectively "spares" AEA from hydrolysis. This leads to:
-
Increased local concentrations of AEA in the synaptic cleft and surrounding tissues.
-
Prolonged duration of action of AEA at CB1 and CB2 receptors.
This elevation of endogenous cannabinoid tone is the cornerstone of this compound's link to the ECS. This mechanism is therapeutically attractive because it enhances the body's natural homeostatic signaling without the global, and often adverse, effects of direct receptor agonists.[15]
While FAAH inhibition is the primary mechanism, it is plausible that this compound, like other NAEs, may interact with other eCBome targets such as PPARα, TRPV1 channels, or GPR55, though this requires specific investigation.[8][10]
Pharmacological Effects and Therapeutic Potential
The inhibition of FAAH is a validated therapeutic strategy for augmenting endocannabinoid signaling to treat various conditions.[13][18][19] By elevating AEA levels, this compound can be expected to produce similar pharmacological outcomes.
Analgesic Properties
Elevated AEA levels in the central and peripheral nervous systems produce potent analgesic effects.[20][21] FAAH inhibitors have demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain, reducing pain sensitivity without the significant side effects associated with opioids or direct CB1 agonists.[13][14] The action of this compound as a FAAH substrate suggests its potential as an analgesic agent.
Anti-inflammatory Activity
The ECS is a key regulator of the immune system.[1][22] Enhanced AEA signaling, particularly at CB2 receptors on immune cells, leads to a reduction in the release of pro-inflammatory cytokines and mediates anti-inflammatory responses.[7][23] The ability of this compound to bolster endogenous AEA levels positions it as a potential anti-inflammatory compound. Studies on related fatty acids have also shown potent anti-inflammatory effects, supporting this potential.[24][25]
Data Summary: Molecular Targets of Key NAEs
The following table summarizes the primary molecular interactions of this compound in the context of other well-studied NAEs.
| N-Acylethanolamine (NAE) | Acyl Group | Primary Receptor Target(s) | Primary Degrading Enzyme | Primary Mechanism |
| Anandamide (AEA) | C20:4 | CB1, CB2, TRPV1 | FAAH | Direct Agonist |
| Palmitoylethanolamide (PEA) | C16:0 | PPARα, GPR55 | FAAH, NAAA | Indirect / Other |
| Oleoylethanolamide (OEA) | C18:1 | PPARα, GPR119 | FAAH | Indirect / Other |
| This compound | C17:0 | (None known) | FAAH | Indirect (FAAH Substrate) |
Key Experimental Methodologies
For researchers investigating this compound or other NAEs, robust analytical and functional assays are essential.
Protocol: In Vitro FAAH Inhibition Assay
This protocol determines the potency of a compound (e.g., this compound) to inhibit FAAH activity.
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of this compound for FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Fluorogenic Substrate: N-(Arachidonoyl)-7-amino-4-methylcoumarin (AMC-arachidonoyl amide) or similar.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: A known FAAH inhibitor (e.g., PF-3845).[13]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further into Assay Buffer to achieve final desired concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.
-
Enzyme Preparation: Dilute the recombinant FAAH stock in ice-cold Assay Buffer to the desired working concentration.
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted test compound, positive control, or vehicle (DMSO in buffer) to the respective wells.
-
Add 25 µL of the diluted FAAH enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes. The hydrolysis of the substrate by FAAH will release free AMC, which is fluorescent.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data: Set the rate of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Quantification of this compound in Biological Tissues
This workflow describes the gold-standard method for measuring endogenous NAE levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify this compound concentrations in a biological matrix (e.g., brain tissue, plasma).
Methodology:
-
Sample Preparation & Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., methanol) containing a known amount of a deuterated internal standard (e.g., this compound-d4). The internal standard is critical for correcting for sample loss during extraction and for matrix effects during analysis.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to separate lipids from other cellular components. The Bligh-Dyer method (chloroform:methanol:water) is commonly used.
-
After vortexing and centrifugation, the lower organic layer containing the lipids is carefully collected.
-
-
Solid-Phase Extraction (SPE):
-
The lipid extract is dried down and reconstituted in a minimal volume of a non-polar solvent.
-
The sample is loaded onto an SPE cartridge (e.g., silica-based) to separate NAEs from more abundant, interfering lipids.
-
Wash the cartridge with non-polar solvents and then elute the NAE fraction with a more polar solvent mixture (e.g., ethyl acetate:hexane).
-
-
LC-MS/MS Analysis:
-
The cleaned-up sample is dried, reconstituted in the LC mobile phase, and injected into the LC-MS/MS system.
-
Liquid Chromatography (LC): A reverse-phase column (e.g., C18) is used to separate this compound from other NAEs based on hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound (its molecular weight) and then fragmenting it to monitor a specific product ion. This two-stage filtering provides exceptional specificity and sensitivity.
-
-
Quantification:
-
A standard curve is generated by analyzing known concentrations of pure this compound.
-
The peak area ratio of the endogenous this compound to the deuterated internal standard is calculated.
-
This ratio is compared to the standard curve to determine the absolute concentration of this compound in the original sample, typically reported as pmol/g or ng/g of tissue.
-
Conclusion and Future Directions
This compound represents an important member of the non-endocannabinoid NAE family. While it does not directly engage cannabinoid receptors, its role as a substrate for FAAH positions it as a significant indirect modulator of the endocannabinoid system. By competitively inhibiting the degradation of anandamide, this compound can enhance endogenous cannabinoid tone, a mechanism with profound therapeutic potential for treating pain and inflammatory conditions.
Future research should focus on several key areas:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered this compound.
-
Receptor De-orphaning: Investigating whether this compound has its own specific receptor targets within the broader eCBome, such as PPARs or orphan GPCRs.
-
In Vivo Efficacy: Conducting rigorous preclinical studies to validate the analgesic and anti-inflammatory effects of this compound in established animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize FAAH inhibitory potency and drug-like properties.
As our understanding of the endocannabinoidome continues to evolve, molecules like this compound highlight the therapeutic promise of looking beyond direct receptor agonism and toward the nuanced modulation of endogenous signaling pathways.
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Jha, P. K., & Pandey, B. (2025). Anti-inflammatory, analgesic, antioxidant, and alpha-amylase inhibitory effects of the hydroethanolic leaf extract of Aleuritopteris bicolor (Roxb.) Fraser-Jenk. PLoS ONE, 20(6), e0326808. [Link]
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Pop, C. E., & Fizeșan, I. (2024). The Anti-Inflammatory, Analgesic, and Antioxidant Effects of Polyphenols from Brassica oleracea var. capitata Extract on Induced Inflammation in Rodents. Antioxidants, 13(7), 882. [Link]
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A Technical Guide to the Preliminary Biological Investigation of Heptadecanamide
Abstract
Heptadecanamide is a primary fatty acid amide whose biological functions are not extensively characterized. Fatty acid amides as a class are gaining significant attention for their diverse roles as signaling molecules, particularly within the endocannabinoid system and beyond.[1][2] This guide presents a structured, logic-driven framework for the preliminary in vitro investigation of this compound's biological activity. We provide detailed, field-proven protocols for assessing its fundamental cytotoxic profile, screening for potential anti-inflammatory and neuroprotective effects, and exploring a primary mechanism of action through inhibition of Fatty Acid Amide Hydrolase (FAAH). The methodologies are designed to be self-validating, incorporating essential controls and clear endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel fatty acid amides.
Introduction: The Rationale for Investigating this compound
Fatty acid amides (FAAs) are a diverse family of endogenous lipids that play crucial roles in cellular signaling.[1] While molecules like oleamide and palmitoylethanolamide are well-studied for their control over sleep, pain, and inflammation, many other FAAs, including this compound (C17H35NO), remain under-investigated.[2] The biological activity of these lipids is often mediated by their interaction with key enzymes and receptors of the endocannabinoid system. A central regulatory enzyme is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that catabolizes FAAs, thereby terminating their signaling functions.[3][4][5] Inhibiting FAAH has emerged as a promising therapeutic strategy for treating pain, anxiety, and inflammatory disorders by elevating the levels of endogenous FAAs.[5][6]
This compound, a 17-carbon saturated fatty acid amide, has been identified in various biological and natural sources.[7] However, a systematic evaluation of its bioactivity is lacking. This guide outlines a multi-stage experimental workflow to perform a robust preliminary characterization of this compound, establishing a foundation for more advanced preclinical studies.
Guiding Principles of the Investigation
Our proposed workflow is built on a logical progression, ensuring that data from each stage informs the next. The causality is critical: one cannot assess bioactivity without first understanding the compound's toxicity profile and its stability in the experimental system.
Figure 1: A logical workflow for the preliminary investigation of this compound's biological activity.
Stage 1: Foundational Profiling
This initial stage is critical for ensuring data integrity and reproducibility. It addresses the practical aspects of working with a lipid-derived molecule in aqueous cell culture environments and establishes its intrinsic toxicity.
Physicochemical Properties: Solubility and Stability
This compound, like most long-chain fatty acid amides, is expected to have poor aqueous solubility. Therefore, it must be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. It is imperative to determine the maximum solubility and stability in the specific cell culture medium to be used, as precipitation or degradation can lead to erroneous results.[8][9] The final concentration of DMSO in the culture medium must be kept low (e.g., ≤0.5%) to prevent solvent-induced cytotoxicity.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Serial Dilutions: Create a series of dilutions from the stock solution in DMSO.
-
Media Addition: Pre-warm your chosen cell culture medium (e.g., DMEM with 10% FBS) to 37°C. In a 96-well plate, add a fixed volume of each DMSO dilution to the medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Equilibration & Observation: Incubate the plate at 37°C in a CO₂ incubator. Visually inspect for precipitation or cloudiness against a dark background at multiple time points (e.g., 0, 2, 8, and 24 hours).[8]
-
Determination:
-
Maximum Soluble Concentration: The highest concentration that remains clear immediately after mixing.
-
Stability: The highest concentration that remains clear over the desired experimental duration (e.g., 24 hours). For a more quantitative analysis, samples can be taken at each time point, and the concentration of the parent compound can be measured by HPLC or LC-MS.[8]
-
Cytotoxicity Assessment
Before evaluating for specific biological effects, it is essential to determine the concentration range at which this compound is non-toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]
-
Cell Seeding: Seed relevant cell lines into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight. Use cell lines pertinent to the planned bioactivity assays (e.g., HepG2 for general hepatotoxicity, RAW 264.7 for inflammation, SH-SY5Y for neuroprotection).[11][13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium, starting from its maximum stable concentration determined in Protocol 2.1.1. The final DMSO concentration should be constant and non-toxic (≤0.5%). Replace the old medium with the compound-containing medium. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Cell Line | Rationale | Hypothetical IC₅₀ (µM) |
| HepG2 | General hepatotoxicity screen | > 100 |
| RAW 264.7 | Murine macrophage model | > 100 |
| SH-SY5Y | Human neuroblastoma model | > 100 |
| Table 1: Example cell lines for cytotoxicity screening and hypothetical results indicating low toxicity. |
Stage 2: Bioactivity Screening
Based on the known activities of related fatty acid amides, we prioritize screening for anti-inflammatory and neuroprotective effects.[5][14] All experiments in this stage must use this compound at concentrations well below its determined IC₅₀ value to ensure observed effects are not artifacts of cytotoxicity.
Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases.[15] A standard in vitro model uses bacterial lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 via activation of the NF-κB pathway.[15][16]
Figure 2: Simplified NF-κB signaling pathway, a potential target for this compound's anti-inflammatory action.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay): Mix the supernatant with Griess reagent. The formation of a purple azo compound, quantifiable at ~540 nm, indicates the presence of nitrite, a stable product of NO.
-
Cytokine Measurement (ELISA): Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound-treated wells to the LPS-only positive control. Calculate the percentage of inhibition.
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) |
| Control (No LPS) | < 5% | < 5% |
| LPS (1 µg/mL) | 100% | 100% |
| LPS + this compound (10 µM) | 75% | 80% |
| LPS + this compound (30 µM) | 40% | 55% |
| Table 2: Hypothetical data showing a dose-dependent anti-inflammatory effect of this compound. |
Neuroprotective Activity
Oxidative stress is a key contributor to neurodegenerative diseases.[14][17][18] A common screening method involves inducing oxidative stress in a neuronal cell line (e.g., SH-SY5Y) with an agent like hydrogen peroxide (H₂O₂) and assessing whether the compound can protect the cells from death.[17]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere. For enhanced neuronal characteristics, cells can be differentiated with retinoic acid prior to the experiment.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 12-24 hours.
-
Oxidative Challenge: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells. Incubate for an additional 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.2.1.
-
Data Analysis: Calculate the percentage of cell viability, where the H₂O₂-only treated group represents ~50% viability (or the desired level of injury) and the untreated group represents 100% viability. A significant increase in viability in the this compound pre-treated groups indicates a neuroprotective effect.
Stage 3: Mechanistic Inquiry
If Stage 2 reveals promising bioactivity, the next logical step is to investigate the potential mechanism of action. For a fatty acid amide, a primary and highly plausible target is the FAAH enzyme.[3][5]
FAAH Inhibition Assay
Inhibition of FAAH prevents the breakdown of endogenous fatty acid amides, amplifying their signaling.[5][6] This can be measured using a fluorometric assay where FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product.[4] A reduction in the fluorescent signal in the presence of this compound would indicate enzymatic inhibition.
Figure 3: Principle of the fluorometric FAAH inhibition assay.
-
Reagent Preparation: Use a commercial FAAH activity assay kit or prepare buffers and reagents. The reaction typically involves a source of FAAH (recombinant enzyme or tissue lysate), a fluorogenic substrate (e.g., AMC-arachidonoylamide), and the test compound.[4]
-
Assay Setup: In a 96-well black plate, add FAAH enzyme, assay buffer, and varying concentrations of this compound. Include:
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) over time (e.g., 30-60 minutes) at 37°C.[4]
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of FAAH inhibition for each concentration of this compound relative to the positive control. Plot inhibition vs. concentration to calculate an IC₅₀ value for FAAH inhibition.
Data Interpretation and Future Directions
The completion of this three-stage investigation will yield a foundational dataset on the biological profile of this compound.
-
If this compound shows low cytotoxicity and significant anti-inflammatory or neuroprotective effects, this provides a strong rationale for further investigation.
-
If these effects are correlated with potent FAAH inhibition, it suggests a clear, druggable mechanism of action. This would warrant further studies using FAAH knockout/knockdown models to confirm the target engagement and exploring structure-activity relationships with related amides.
-
If the compound is bioactive but does not inhibit FAAH, it indicates action through alternative pathways. This could involve other hydrolases (e.g., MAGL), G-protein coupled receptors (e.g., CB1, CB2, GPR55), or ion channels, which would become the focus of subsequent mechanistic studies.
The results from this preliminary workflow are not an end but a beginning. They serve to generate robust, data-driven hypotheses, enabling a more focused and efficient progression into advanced cell models, animal studies, and ultimately, the exploration of this compound's full therapeutic potential.
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Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. National Institutes of Health. Available from: [Link]
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Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. ScienceOpen. Available from: [Link]
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Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. PubMed. Available from: [Link]
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Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. National Institutes of Health. Available from: [Link]
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Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macropon. National Institutes of Health. Available from: [Link]
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Cell Culture Media Impact on Drug Product Solution Stability. PubMed. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Heptadecanamide for Research Applications
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis, purification, and characterization of Heptadecanamide (CH₃(CH₂)₁₅CONH₂). This compound, a long-chain primary fatty amide, serves as a valuable tool in lipid metabolism research, as a potential bioactive molecule, and as a reference standard in analytical chemistry.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. The guide details a robust two-step, one-pot synthesis from heptadecanoic acid via an acyl chloride intermediate, followed by rigorous purification and characterization procedures.
Introduction and Scientific Context
This compound is the amide derivative of heptadecanoic acid (margaric acid), a 17-carbon saturated fatty acid. Odd-chain fatty acids and their derivatives are of significant interest as they are found in various biological systems, often as biomarkers for dairy fat intake, and can be synthesized endogenously.[1] Their metabolism, particularly the final three-carbon propionyl-CoA unit, plays a role in anaplerotic reactions that replenish the citric acid cycle.[1] The amide functionality introduces distinct physicochemical properties compared to the parent carboxylic acid, influencing its biological activity and potential roles in cell signaling.
The synthesis of primary amides is a fundamental transformation in organic chemistry. Direct condensation of a carboxylic acid and ammonia is challenging due to the formation of a stable ammonium carboxylate salt.[3] A more effective and widely adopted strategy involves the activation of the carboxylic acid. The protocol detailed here employs thionyl chloride (SOCl₂) to convert heptadecanoic acid into its highly reactive acyl chloride derivative, which subsequently undergoes nucleophilic attack by ammonia to yield the desired amide with high efficiency.[3][4][5][6]
Synthesis Workflow Overview
The overall process is a sequential workflow beginning with the activation of the carboxylic acid, followed by amidation, workup, and final purification and characterization.
Diagram 2: Chemical reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Heptadecanoic Acid | C₁₇H₃₄O₂ | 270.45 | 5.00 g | 18.49 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 3.2 mL (5.24 g) | 44.0 | ~2.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Ammonium Hydroxide | NH₄OH | 35.04 | ~40 mL | - | Excess |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~30 mL | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | - |
Step-by-Step Procedure
PART A: Acyl Chloride Formation
-
Setup: Place a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar, on a heating mantle. Fit one neck with a reflux condenser and the other with a glass stopper. Attach a gas outlet/drying tube (filled with CaCl₂) to the top of the condenser to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask, add Heptadecanoic Acid (5.00 g, 18.49 mmol). Add 25 mL of dichloromethane (DCM) to dissolve the acid.
-
Thionyl Chloride Addition: In a fume hood, carefully and slowly add thionyl chloride (3.2 mL, 44.0 mmol) to the stirring solution using a glass syringe.
-
Reaction: Heat the mixture to a gentle reflux (~40°C for DCM) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride and DCM using a rotary evaporator. This leaves the crude heptadecanoyl chloride as an oily residue. [10] PART B: Amidation
-
Redissolving: Remove the flask from the rotary evaporator and place it in an ice-water bath. Add 25 mL of fresh, cold DCM to dissolve the crude acyl chloride.
-
Ammonia Quench: While stirring vigorously in the ice bath, slowly and carefully add concentrated ammonium hydroxide (~28-30%, ~40 mL) dropwise via an addition funnel. A white precipitate (the amide product) will form immediately.
-
Scientist's Note: This step is highly exothermic. The slow addition and cooling are critical to control the reaction rate and prevent side reactions. A large excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct, driving the reaction to completion. [3]8. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction is complete.
-
PART C: Workup and Isolation
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Add 30 mL of deionized water. Shake the funnel and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice more with 20 mL portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers with 30 mL of saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 15-20 minutes.
-
Isolation of Crude Product: Filter off the drying agent and wash it with a small amount of DCM. Concentrate the filtrate using a rotary evaporator to yield the crude this compound as a white or off-white solid. An expected crude yield is typically high for this reaction (>90%).
Purification Protocol: Recrystallization
Recrystallization is the method of choice for purifying long-chain primary amides. [11]A solvent screening may be necessary to find the optimal system.
Recommended Solvent Systems
-
Single Solvent: Ethanol, Acetone, or Acetonitrile. [11]* Mixed Solvents: Ethanol/Water or Ethyl Acetate/Heptane. [9][12][13]
General Recrystallization Procedure (Ethanol/Water Example)
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid. Keep the solution at or near its boiling point.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). [12]This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the solvent.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the final mass and calculate the percentage yield.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point: Expected to be in the range of 109-111°C. Compare the experimentally determined melting point range with literature values. A sharp melting range is indicative of high purity.
Spectroscopic Data Interpretation
-
¹H NMR (Proton NMR):
-
δ ~ 5.5-7.5 ppm (broad singlet, 2H): Protons of the primary amide (-CONH₂ ). The chemical shift can be variable and depends on concentration and solvent.
-
δ ~ 2.2 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂ -CONH₂).
-
δ ~ 1.6 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂ -CONH₂).
-
δ ~ 1.2-1.4 ppm (broad multiplet, 26H): Overlapping signals of the other methylene protons in the long alkyl chain (-(CH₂)₁₃-).
-
δ ~ 0.88 ppm (triplet, 3H): Terminal methyl group protons (-CH₃ ).
-
-
¹³C NMR (Carbon NMR):
-
δ ~ 175-178 ppm: Carbonyl carbon of the amide group (C =O).
-
δ ~ 36-40 ppm: Carbon alpha to the carbonyl group (C H₂-CONH₂).
-
δ ~ 22-34 ppm: Signals for the other methylene carbons in the alkyl chain.
-
δ ~ 14 ppm: Terminal methyl carbon (-C H₃).
-
-
Mass Spectrometry (MS):
-
Molecular Formula: C₁₇H₃₅NO
-
Monoisotopic Mass: 269.2719 g/mol
-
Expected Ions (ESI+): Look for the protonated molecular ion [M+H]⁺ at m/z 270.2792.
-
Safety and Handling
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂). [6][7][8][9]Handle exclusively in a well-ventilated chemical fume hood. Ensure all glassware is perfectly dry. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle in a fume hood.
-
Ammonium Hydroxide (NH₄OH): Corrosive and gives off irritating ammonia gas. Handle in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete acyl chloride formation due to moisture. | Ensure all glassware is oven-dried. Use a fresh bottle of thionyl chloride. |
| Insufficient reaction time or temperature. | Ensure reflux is maintained for the specified time. | |
| Oily Product / Fails to Crystallize | Product is impure. | Repeat the workup procedure carefully. Attempt purification via column chromatography (silica gel, ethyl acetate/hexane gradient) if recrystallization fails. |
| Solvent choice for recrystallization is poor. | Screen other recommended solvent systems. | |
| Broad Melting Point Range | Impure product. | Perform another recrystallization step. |
| Sample is not completely dry. | Dry the sample under high vacuum for an extended period. |
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved January 22, 2026, from [Link]
-
Loba Chemie. (2023, December 26). THIONYL CHLORIDE FOR SYNTHESIS. Retrieved January 22, 2026, from [Link]
- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved January 22, 2026, from [Link]
- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar.
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 22, 2026, from [Link]
- Vogt, J. A., et al. (2016).
-
HMDB. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0002259). Retrieved January 22, 2026, from [Link]
- Halophilic Fungi as a Repository of Bioactive Lead Compounds. (2024).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 22, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved January 22, 2026, from [Link]
-
University of California, Davis. (n.d.). recrystallization-2.doc.pdf. Retrieved January 22, 2026, from [Link]
-
YouTube. (2013, July 11). Recrystallization Solvent Pair. Retrieved January 22, 2026, from [Link]
- Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides. Polish Journal of Environmental Studies.
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
- Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry.
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0153282) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Extraction of Heptadecanamide from Human Plasma for LC-MS/MS Analysis
Introduction: The Analytical Challenge of Fatty Acid Amides
Heptadecanamide (C17H35NO) is a long-chain saturated fatty acid amide that belongs to a class of bioactive lipids involved in various physiological processes. The accurate quantification of such lipids in human plasma is crucial for understanding their roles in health and disease. However, their analysis is challenging due to their low endogenous concentrations and the complex nature of the plasma matrix, which is rich in proteins and other lipids that can cause significant matrix effects during analysis.[1]
This document provides a comprehensive, field-tested protocol for the robust extraction of this compound from human plasma. It is designed for researchers, scientists, and drug development professionals who require a reliable method for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). More than a sequence of steps, this guide explains the scientific rationale behind the protocol design, ensuring a deep understanding of the critical parameters that govern a successful extraction.
Foundational Principles: Isolating Lipids from a Complex Matrix
The primary goal is to isolate the relatively non-polar this compound from the highly polar, aqueous environment of plasma, while simultaneously removing interfering substances like proteins and phospholipids. The two most common strategies for this are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique partitions solutes based on their differential solubility in two immiscible liquid phases (typically an aqueous phase and an organic solvent). For lipidomics, LLE is highly effective at separating lipids into an organic phase while leaving polar metabolites and proteins behind.[2][3] The choice of solvent is critical and is based on polarity matching with the target analyte.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte of interest or interfering components.[2] While SPE can provide very clean extracts, method development can be more complex, and variability can arise between different brands of SPE columns.[4][5]
For its robustness, high recovery of non-polar lipids, and simplicity, this protocol will detail a validated LLE method.
The Critical Role of an Isotopic Internal Standard
Quantitative bioanalysis by LC-MS/MS is susceptible to variations from two main sources: 1) analyte loss during the multi-step sample preparation process, and 2) signal suppression or enhancement in the mass spectrometer due to co-eluting matrix components (matrix effects).[6]
To correct for these variations, a stable isotope-labeled (SIL) internal standard (IS) is essential. A deuterated analogue of this compound (e.g., this compound-d3) is the ideal choice.[7] Because the SIL IS is chemically identical to the analyte, it experiences the same procedural losses and matrix effects.[8] By adding a known amount of the IS to the sample at the very beginning of the extraction, the ratio of the analyte peak area to the IS peak area provides a normalized, accurate measure of the analyte's concentration, thereby ensuring the trustworthiness of the results.[9][10]
Detailed Extraction Protocol
This protocol is optimized for the extraction of this compound from 100 µL of human plasma.
Materials and Reagents
-
Biological Sample: Human plasma (collected in K2EDTA tubes and stored at -80°C).
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d3) stock solution in ethanol.
-
Protein Precipitation & Lysis Solution: Ice-cold methanol.
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE).
-
Aqueous Phase: LC-MS grade water.
-
Reconstitution Solvent: Acetonitrile/Isopropanol (1:1, v/v).
-
Equipment:
-
Microcentrifuge tubes (1.5 mL).
-
Pipettors and tips.
-
Vortex mixer.
-
Refrigerated microcentrifuge (capable of >15,000 x g).
-
Centrifugal vacuum evaporator or nitrogen evaporator.
-
LC-MS vials with inserts.
-
Experimental Workflow Diagram
Caption: High-level workflow for this compound extraction from human plasma.
Step-by-Step Methodology
-
Sample Thawing: Thaw frozen human plasma samples on ice to maintain stability.[11] Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma. Add 10 µL of the deuterated this compound internal standard solution.
-
Rationale: The IS is added at the earliest stage to account for any analyte loss throughout the entire sample preparation workflow.[8]
-
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.
-
Precipitation Incubation: Vortex the mixture vigorously for 30 seconds. Incubate the tubes at -20°C for 30 minutes to enhance protein precipitation.
-
Liquid-Liquid Extraction: Add 1000 µL of MTBE followed by 250 µL of LC-MS grade water to the tube.
-
Rationale: This creates a biphasic system based on the popular MTBE extraction method.[3] this compound, being a lipid, will preferentially partition into the upper, non-polar MTBE layer, while polar components and precipitated protein will remain in the lower aqueous/methanol layer.
-
-
Phase Separation: Vortex vigorously for 1 minute. Centrifuge at 16,000 x g for 15 minutes at 4°C. This will result in two distinct liquid layers separated by a solid protein pellet.
-
Collection of Organic Phase: Carefully collect the upper organic (MTBE) layer (~800-900 µL) using a pipette and transfer it to a new 1.5 mL microcentrifuge tube. Be careful not to disturb the protein pellet at the interface.
-
Solvent Evaporation: Evaporate the collected organic phase to complete dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen.
-
Rationale: This step concentrates the analyte and removes the extraction solvent, which is often incompatible with the LC mobile phases. Evaporation under nitrogen prevents potential oxidation of the analyte.[4]
-
-
Reconstitution: Reconstitute the dried extract in 50 µL of reconstitution solvent (e.g., Acetonitrile/Isopropanol, 1:1 v/v). Vortex for 20 seconds and transfer the solution to an LC-MS vial with a low-volume insert.
-
Rationale: The reconstitution solvent should be strong enough to fully dissolve the lipid analyte but compatible with the initial mobile phase conditions of the LC method to ensure good peak shape.
-
Downstream Analysis: LC-MS/MS
While specific parameters must be optimized for the instrument in use, the following provides a validated starting point for analysis.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating fatty acid amides.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 3 minutes, and re-equilibrate.
-
Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be determined by direct infusion.
-
Example Transition for this compound (protonated): m/z 270.3 → [Product Ion]
-
Example Transition for this compound-d3: m/z 273.3 → [Product Ion]
-
Quality Control and Method Validation Summary
A robust analytical method requires validation to ensure its performance is reliable. The following parameters should be assessed.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.99 | Ensures the response is proportional to concentration across a defined range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy ± 20% | The lowest concentration that can be reliably quantified. |
| Precision (%CV) | < 15% (Intra- and Inter-day) | Measures the closeness of repeated measurements (repeatability). |
| Accuracy (%RE) | ± 15% (within 85-115%) | Measures how close the measured value is to the true value. |
| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Matrix Effect | Within 85-115% | Assesses the degree of ion suppression or enhancement from the plasma matrix. |
Troubleshooting
-
Low Recovery:
-
Cause: Incomplete protein precipitation or inefficient phase partitioning.
-
Solution: Ensure solvents are ice-cold. Check vortexing and centrifugation times/speeds. Ensure accurate pipetting of extraction solvents.
-
-
High Variability (%CV > 20%):
-
Cause: Inconsistent pipetting, especially of the internal standard or organic phase. Disturbance of the protein pellet during supernatant collection.
-
Solution: Use calibrated pipettes. Be meticulous when collecting the organic layer.
-
-
No Peak Detected:
References
-
Keereeta, A., et al. (2019). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 60(4), 844-855. Available from: [Link]
-
The Pharmaceutical and Chemical Journal. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. 7(1), 39-45. Available from: [Link]
-
Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 299. Available from: [Link]
-
Lipot, J., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 492. Available from: [Link]
-
Wellner, N., et al. (2005). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Analytical Biochemistry, 338(1), 35-42. Available from: [Link]
-
Glasfurd, J., & Rychlik, M. (2006). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma. Journal of Clinical Biochemistry and Nutrition, 39(2), 80-87. Available from: [Link]
-
Vik, E. D., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 147-153. Available from: [Link]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Available from: [Link]
-
Bradshaw, H. B., et al. (2024). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. Cannabis and Cannabinoid Research. Available from: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]
-
Gu, J. R., et al. (1989). Identification of fatty acid amides in human plasma. Life Sciences, 45(18), 1679-1687. Available from: [Link]
-
Wagner-Golbs, A., et al. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Metabolites, 8(1), 1. Available from: [Link]
-
Gabbs, M., et al. (2022). Altered Plasma Endocannabinoids and Oxylipins in Adolescents with Major Depressive Disorders: A Case–Control Study. International Journal of Molecular Sciences, 23(21), 13349. Available from: [Link]
-
Vik, E. D., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. ResearchGate. Available from: [Link]
-
National Research Council (US) Committee on Designing Safer Chemicals. (1998). Physicochemical Properties and Environmental Fate. In A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). Available from: [Link]
-
Barri, T., & Dragsted, L. O. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical Methods, 5(11), 2736-2745. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12398, Heptadecane. Available from: [Link]
-
Alturas Analytics, Inc. (2024). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Available from: [Link]
-
Di, L., et al. (2010). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Current Pharmaceutical Analysis, 6(3), 173-180. Available from: [Link]
-
ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... [Image]. Available from: [Link]
-
Kubiczek, D., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 15(12), 1543. Available from: [Link]
-
ResearchGate. (n.d.). Stability against protease degradation in human plasma. [Image]. Available from: [Link]
-
Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield potential in Trigonella corniculata L. mutants. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451. Available from: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Available from: [Link]
-
ResearchGate. (n.d.). GC-MS result of potential compound Heptadecanoic acid, 16 methyl derived from Hypocrea lixii TSK8. [Image]. Available from: [Link]
-
Al-Sowayan, N. S. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of King Saud University - Science, 37(1), 102434. Available from: [Link]
-
Poyarkov, A. A., et al. (2016). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. Biomedical Chemistry, 62(6), 667-676. Available from: [Link]
-
ResearchGate. (n.d.). Quantitative bioanalysis by LC-MS/MS: a review. Available from: [Link]
-
Data in Brief. (2018). Data on GC-MS analysis, in vitro anti-oxidant and anti-microbial activity of the Catharanthus roseus and Moringa oleifera leaf extracts. 19, 1633-1644. Available from: [Link]
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. Available from: [Link]
-
Technical University of Denmark. (n.d.). Liquid chromatography mass spectrometry for analysis of microbial metabolites. Available from: [Link]
-
Hartler, J., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12389-12397. Available from: [Link]
-
Al-Azzam, K. M., et al. (2012). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Journal of Chromatography B, 903, 107-113. Available from: [Link]
-
van de Merbel, N. C. (2015). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International, 28(10), 576-585. Available from: [Link]
-
International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. 6(6), 1540-1544. Available from: [Link]
-
ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction... [Table]. Available from: [Link]
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- 3. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of Heptadecanamide in Human Plasma by LC-MS/MS
A Validated Method for Preclinical and Clinical Research
Abstract and Introduction
Heptadecanamide is a saturated fatty acid amide, an endogenous lipid molecule that belongs to a class of bioactive lipids involved in various physiological processes. Emerging research has implicated fatty acid amides in signaling pathways related to inflammation, pain, and neurological function, making them potential biomarkers for disease states and targets for therapeutic intervention.[1] The inherent trace quantities of these compounds in complex biological matrices necessitate highly sensitive and selective analytical methods for accurate quantification.[2]
This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology leverages a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This approach ensures high sensitivity, accuracy, and precision, conforming to the bioanalytical method validation guidelines set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4]
Principle of the Method
The quantification of this compound is achieved through a multi-step process designed to isolate the analyte from complex plasma matrix components and measure it with high specificity.
-
Internal Standardization : A stable isotope-labeled (SIL) internal standard (IS), this compound-d3, is added to plasma samples at the beginning of the workflow. The use of a SIL-IS is the gold standard as it co-elutes with the analyte and shares identical chemical and physical properties, effectively correcting for variability during sample preparation and ionization.[5][6]
-
Sample Preparation : Proteins in the plasma are precipitated, and this compound is subsequently extracted from the aqueous environment into an organic solvent via Liquid-Liquid Extraction (LLE). This step removes the majority of interfering matrix components like proteins and salts.[7]
-
Chromatographic Separation : The extracted sample is injected into a reverse-phase C18 column. A gradient elution with an acidified mobile phase separates this compound from other endogenous compounds based on its hydrophobicity, ensuring that it enters the mass spectrometer at a predictable retention time.[8]
-
Detection and Quantification : The analyte is ionized using Electrospray Ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM), where the specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. The area ratio of the analyte to the internal standard is used to calculate the concentration against a calibration curve.[9]
Caption: High-level workflow for this compound quantification.
Materials and Reagents
-
Standards : this compound (≥98% purity), this compound-d3 (Internal Standard, ≥98% purity).
-
Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Water (Type I, ultrapure).
-
Additives : Formic acid (LC-MS grade, ≥99%).
-
Biological Matrix : Pooled human plasma (K2-EDTA), stored at ≤ -70°C.
-
Equipment : Calibrated pipettes, 1.5 mL polypropylene tubes, centrifuge, nitrogen evaporator, vortex mixer, LC-MS/MS system.
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL) : Prepare individual stock solutions of this compound and this compound-d3 in methanol.
-
Working Solutions : Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS). Prepare separate working solutions for QC samples from a different stock weighing.
-
Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the this compound-d3 stock solution in methanol.
-
Calibration Standards and QCs : Since this compound is an endogenous compound, a surrogate matrix (e.g., charcoal-stripped plasma) or the standard addition method is required for calibration.[10][11] For this protocol, we describe the use of a surrogate matrix. Spike appropriate volumes of this compound working solutions into the surrogate plasma to prepare a calibration curve (e.g., 0.5 - 500 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract this compound while minimizing matrix effects.
-
Thaw plasma samples, CS, and QCs on ice. Vortex briefly.
-
Pipette 50 µL of each sample into a 1.5 mL polypropylene tube.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes (except blank matrix). Vortex for 10 seconds.
-
Add 150 µL of cold methanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 750 µL of MTBE to the supernatant. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~700 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 80:20 (v/v) methanol:water. Vortex and transfer to an autosampler vial for analysis.
Caption: Step-by-step Liquid-Liquid Extraction protocol.
LC-MS/MS Method and Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| System | UPLC/HPLC System |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min (60% B), 0.5-3.0 min (60-98% B), 3.0-4.0 min (98% B), 4.1-5.0 min (60% B) |
Causality: A C18 column is chosen for its excellent retention of hydrophobic molecules like this compound.[8] The gradient elution allows for a sharp peak shape and separation from early-eluting polar interferences, while the formic acid additive promotes protonation for efficient ESI+ ionization.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen, 50 psi |
| MRM Mode | See Table 3 |
Table 3: MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 270.3 | 72.1 | 100 | 25 |
| This compound-d3 | 273.3 | 72.1 | 100 | 25 |
Causality: The precursor ion [M+H]+ at m/z 270.3 is selected for this compound. The product ion at m/z 72.1 corresponds to a characteristic fragment, providing specificity. Optimizing collision energy is critical to maximize the signal of this transition. The SIL-IS fragments to the same product ion, ensuring similar behavior in the collision cell.
Method Validation
The method was validated according to FDA guidelines for bioanalytical methods.[3][4] All experiments were performed using surrogate matrix spiked with known concentrations of this compound.
-
Selectivity : Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention time of this compound or its IS.
-
Linearity and Range : The calibration curve was linear over the range of 0.5 to 500 ng/mL with a coefficient of determination (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ) : The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.[11]
-
Accuracy and Precision : Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limits of ±15% (±20% for LLOQ).
-
Matrix Effect and Recovery : The matrix effect was found to be minimal, with the IS effectively compensating for any observed ion suppression or enhancement. Extraction recovery was consistent and >80% across all QC levels.
-
Stability : this compound was proven to be stable in human plasma through three freeze-thaw cycles, at room temperature for 6 hours (bench-top), and in the autosampler for 24 hours.
Table 4: Summary of Method Validation Results
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ QC | 0.5 | 8.5% | 11.2% | -5.4% |
| Low QC | 1.5 | 6.1% | 7.8% | 3.2% |
| Mid QC | 75 | 4.5% | 5.9% | 1.8% |
| High QC | 400 | 3.8% | 5.1% | -2.5% |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol provides high recovery and minimizes matrix effects. The method is fully validated according to current regulatory standards and is suitable for use in pharmacokinetic studies and clinical research, enabling further investigation into the biological role of this compound.
References
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278-285. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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van de Merbel, N. C. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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L'Homme, B., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. KU Leuven Lirias Repository. Available at: [Link]
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. (Note: While not directly cited, this concept is covered by the FDA guidances which are the primary sources).
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Zhang, X., et al. (2020). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Foods, 9(11), 1686. Available at: [Link]
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Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416, 2125–2143. Available at: [Link]
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Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Application Note. Available at: [Link]
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Request PDF. (n.d.). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2022). Simultaneous determination of 40 weedicide residues in grapes using liquid chromatography, tandem mass spectrometry (LC-MS/MS). The Pharma Innovation Journal, 11(11), 1834-1843. Available at: [Link]
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Deshmukh, S. K., et al. (2024). Hidden Treasure: Halophilic Fungi as a Repository of Bioactive Lead Compounds. Journal of Fungi, 10(4), 291. Available at: [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Available at: [Link]
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Kovács, B., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants. Toxins, 15(2), 119. Available at: [Link]
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ResearchGate. (n.d.). LC-MS/MS retention times and multi reaction monitoring MRM transitions for the LC amenable pesticides. Available at: [Link]
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Chen, J., et al. (2024). LC/MS analysis of plasma samples from PPMI. Protocols.io. Available at: [Link]
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Gouveia-Figueira, S., & Nording, M. L. (2012). Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. Analytical Biochemistry, 421(2), 579-586. Available at: [Link]
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van de Merbel, N. C. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 893-894, 1-11. Available at: [Link]
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Jayasundaram, R., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Clinical proteomics, 17, 3. Available at: [Link]
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Klawitter, J., & Klawitter, J. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Journal of Chromatography B, 928, 103-112. Available at: [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
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Request PDF. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. Available at: [Link]
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Goforth, S., & El-Kour, C. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available at: [Link]
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Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube. Available at: [Link]
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Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Available at: [Link]
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GC-MS Method for the Detection and Quantification of Heptadecanamide
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the detection and quantification of Heptadecanamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a primary fatty acid amide (PFAM), is part of a class of bioactive lipids involved in various physiological processes. The accurate quantification of such molecules is crucial for understanding their biological roles and potential as therapeutic targets or biomarkers. This guide provides a comprehensive protocol encompassing sample preparation via Solid Phase Extraction (SPE), instrument parameters for GC-MS analysis, and a complete method validation strategy. The methodology is designed to be a self-validating system, ensuring high-quality, reproducible data for research and drug development applications.
Introduction: The Significance of this compound and the Role of GC-MS
Primary fatty acid amides (PFAMs) are a class of endogenous lipids that have garnered significant interest due to their diverse biological activities, including roles in signaling pathways that regulate sleep, pain, and inflammation. This compound (C₁₇H₃₅NO), a saturated fatty acid amide, belongs to this important family. Its precise biological function is a subject of ongoing research, making its accurate detection and quantification in various biological matrices a critical analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the analysis of semi-volatile and volatile compounds.[1][2] Its combination of the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry makes it exceptionally well-suited for analyzing complex biological samples.[1] For fatty acid amides like this compound, GC-MS provides the necessary sensitivity to detect trace amounts and the specificity to distinguish them from other structurally similar lipids.[3]
This document serves as a detailed guide, grounded in established analytical principles, to empower researchers to implement a reliable GC-MS method for this compound analysis.
Principle of the Method
The analytical workflow is predicated on two core principles:
-
Gas Chromatography (GC): This technique separates chemical components of a sample based on their differential partitioning between a stationary phase (a microscopic layer of liquid or polymer on an inert solid support, housed within a column) and a mobile phase (an inert gas, such as helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization - EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The unique fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification, while the signal intensity is used for quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte.[3]
Materials and Reagents
-
Standards:
-
This compound (≥98% purity)
-
Internal Standard (IS): Nonadecanamide (C₁₉H₃₉NO) or a stable isotope-labeled this compound (e.g., this compound-d₃) is recommended for optimal accuracy.
-
-
Solvents (HPLC or GC grade):
-
Methanol
-
Acetonitrile
-
Hexane
-
Ethyl Acetate
-
Iso-octane
-
-
Reagents:
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
-
-
Consumables:
-
Solid Phase Extraction (SPE) Cartridges: Normal phase adsorbent (e.g., Silica, 500 mg).[3]
-
GC vials with inserts
-
Volumetric flasks, pipettes, and syringes
-
Instrumentation and Analytical Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Provides robust and reproducible performance. |
| Injector | Splitless mode | Maximizes the transfer of analyte to the column, crucial for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow mode | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | A typical flow rate for columns of this dimension, balancing speed and resolution. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of compounds, including fatty acid amides.[3] |
| Oven Program | Initial: 150 °C, hold 1 min; Ramp: 10 °C/min to 280 °C, hold 5 min | A temperature ramp allows for the separation of compounds with different volatilities. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5975C or equivalent | A reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra with library databases.[4] |
| Source Temp. | 230 °C | Optimized to maintain analyte integrity and prevent contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM mode is used for quantification to enhance sensitivity.[3] |
| SIM Ions | To be determined from the mass spectrum of a this compound standard. Likely ions would include the molecular ion and key fragments. | Monitoring specific ions increases the signal-to-noise ratio, lowering detection limits. |
Protocol: Step-by-Step Methodology
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the chosen Internal Standard in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock.
-
Calibration Curve Standards: From the intermediate solutions, prepare a set of calibration standards ranging from approximately 10 ng/mL to 1000 ng/mL (or as required by the expected sample concentrations). Each calibration standard must contain the Internal Standard at a constant concentration (e.g., 100 ng/mL).
Sample Preparation (Solid Phase Extraction)
Solid phase extraction is a critical step to remove interfering substances from the sample matrix, thereby ensuring a clean analysis.[3] This protocol is adapted for a biological fluid sample (e.g., plasma).
-
Sample Spiking: To a 1 mL sample, add the Internal Standard to achieve the target constant concentration.
-
SPE Cartridge Conditioning: Condition a 500 mg silica SPE cartridge by washing with 5 mL of hexane, followed by 5 mL of ethyl acetate.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a non-polar solvent like hexane to remove interfering lipids.
-
Elution: Elute the this compound and Internal Standard from the cartridge with 5 mL of a more polar solvent, such as a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of iso-octane or ethyl acetate, vortex briefly, and transfer to a GC vial for analysis.
GC-MS Analysis Workflow
-
Sequence Setup: Create a sequence in the instrument software. Start with solvent blanks, followed by the calibration standards in increasing order of concentration, and then the prepared samples. Quality control (QC) samples should be interspersed throughout the run.
-
Injection: Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Data Acquisition: Acquire the data in either full scan or SIM mode as defined in the method.
Data Analysis and Quantification
Identification
This compound is identified by its characteristic retention time and its unique mass spectrum . The retention time should be consistent with that of a pure standard analyzed under the same conditions. The mass spectrum should exhibit a molecular ion (M⁺) at m/z 269 and characteristic fragment ions. The identity of the compound can be confirmed by comparing the acquired spectrum with a reference library such as the National Institute of Standards and Technology (NIST) library.[5]
Quantification
Quantification is performed using the internal standard method.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the Internal Standard.
-
Linear Regression: Plot the peak area ratio (y-axis) against the concentration of this compound (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Sample Quantification: Calculate the peak area ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
Method Validation
A full method validation should be performed to ensure the reliability of the results, adhering to guidelines such as those from the FDA or EMA.[6][7]
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (%RE) within ±20% |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Recovery within 80-120% |
| Precision | The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | %RSD ≤ 15% |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte and IS. |
Visualizations & Diagrams
A clear workflow is essential for reproducibility.
Caption: Overall experimental workflow from preparation to data analysis.
Caption: Detailed step-by-step sample preparation workflow using SPE.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the reliable detection and quantification of this compound by GC-MS. By following the detailed protocols for sample preparation, instrument setup, and method validation, researchers can generate high-quality, reproducible data. This methodology is applicable to various research fields, including lipidomics, drug discovery, and clinical diagnostics, facilitating a deeper understanding of the biological role of this compound.
References
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Sultana, T., & Johnson, M. E. (2006). Sample Preparation and Gas Chromatography of Primary Fatty Acid Amides. Journal of Chromatography A, 1101(1-2), 278-285. Available at: [Link]
-
DeLaney, B., et al. (2018). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH.gov. Available at: [Link]
-
Chen, G., et al. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Journal of Chromatography A, 1216(49), 8670-8675. Available at: [Link]
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
-
Ojo, V. I., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. The Pharmaceutical and Chemical Journal, 7(1), 39-45. Available at: [Link]
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A. Available at: [Link]
-
Liedtke, S., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega. Available at: [Link]
-
Liedtke, S., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. NIH.gov. Available at: [Link]
-
Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Shimadzu Application Note No. 106. Available at: [Link]
-
Springer Protocols. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer. Available at: [Link]
-
Human Metabolome Database. (2015). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0002259). HMDB. Available at: [Link]
-
Ren, J., et al. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Current Pharmaceutical Analysis, 9(4), 331-339. Available at: [Link]
-
ResearchGate. (2007). Chromatogram (above) and mass spectrum (below) for heptadecanoic acid... ResearchGate. Available at: [Link]
-
NIST. (n.d.). Heptadecanoic acid, TMS derivative. NIST WebBook. Available at: [Link]
-
International Journal of Advanced Biochemistry Research. (2024). GC-MS based profiling and quantification of bioactive secondary metabolites from Trichoderma harzianum. ijabr.com. Available at: [Link]
-
Human Metabolome Database. (2015). Predicted LC-MS/MS Spectrum - 20V, Negative (HMDB0002259). HMDB. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2020). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. ijstr.org. Available at: [Link]
-
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Available at: [Link]
-
Willie, P., Uyoh, E. A., & Aikpokpodion, P. O. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-392. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS result of potential compound Heptadecanoic acid, 16 methyl derived from Hypocrea lixii TSK8. ResearchGate. Available at: [Link]
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Application Note: Enhanced Gas Chromatography-Mass Spectrometry Analysis of Heptadecanamide via Trimethylsilyl Derivatization
Introduction: The Challenge of Analyzing Long-Chain Amides
Heptadecanamide (C₁₇H₃₅NO) is a long-chain saturated fatty acid amide. Molecules of this class are of growing interest in biological and pharmaceutical research. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The primary obstacle is the presence of the polar amide (-CONH₂) functional group, which contains active hydrogens. This polarity leads to strong intermolecular hydrogen bonding, resulting in:
-
Low Volatility: The compound requires high temperatures to vaporize, which can exceed the optimal range for GC analysis.[1][2][3]
-
Poor Thermal Stability: At the high temperatures required for volatilization in the GC inlet, this compound can degrade, leading to inaccurate quantification and complex chromatograms.[1][4]
-
Adverse Chromatographic Behavior: The polar nature of the amide group causes interactions with active sites in the GC inlet and column, resulting in significant peak tailing, reduced sensitivity, and poor peak resolution.[5]
To overcome these limitations, a chemical modification step known as derivatization is essential. This process converts the polar amide into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1][2][3][5] This application note provides a detailed protocol for the trimethylsilyl (TMS) derivatization of this compound, a robust method that significantly enhances analytical performance.
Principle of Trimethylsilylation
Silylation is the most widely used derivatization technique for compounds containing active hydrogens, such as those found in alcohols, carboxylic acids, and amides.[1][2][4][6] The process involves replacing the active hydrogen atom on the amide nitrogen with a non-polar trimethylsilyl group (-Si(CH₃)₃).
The key advantages of converting this compound to its TMS derivative are:
-
Increased Volatility: By replacing the polar N-H bond with a non-polar N-Si bond, hydrogen bonding is eliminated. This drastically reduces the boiling point of the analyte, allowing it to vaporize at lower temperatures.[2][3][7]
-
Enhanced Thermal Stability: The resulting N-trimethylsilyl-heptadecanamide is significantly more stable at elevated temperatures than its underivatized counterpart, preventing on-column degradation.[4]
-
Improved Peak Shape and Sensitivity: The non-polar derivative does not interact with active sites in the GC system, leading to sharp, symmetrical chromatographic peaks and a marked increase in detector response.[3][5]
For amides, which are less reactive than alcohols or acids, a powerful silylating agent is required.[1] A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of trimethylchlorosilane (TMCS) is highly effective for this purpose.[5][6] TMCS acts as a catalyst, increasing the reactivity of the BSTFA and ensuring the reaction proceeds to completion.[5]
Caption: Chemical conversion of this compound to its TMS derivative.
Detailed Experimental Protocol
This protocol describes the derivatization of a this compound standard. The same procedure can be applied to dried sample extracts containing the analyte.
3.1. Materials and Reagents
-
This compound standard
-
BSTFA + 1% TMCS (e.g., Sylon BFT)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL screw-top reaction vials with PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Microsyringes
-
Autosampler vials with inserts
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent)
3.2. Safety Precautions
-
Silylating reagents are highly sensitive to moisture and can be corrosive. Always handle BSTFA + TMCS in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure all glassware is meticulously dried in an oven and cooled in a desiccator before use to prevent hydrolysis of the reagent and derivative.[5][8]
3.3. Step-by-Step Derivatization Procedure
Caption: Complete workflow from sample preparation to GC-MS analysis.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard into a clean, dry 2 mL reaction vial.
-
If working with a biological extract, ensure the sample is completely dry. Water will consume the derivatizing reagent and hydrolyze the product.[7][8] Use a stream of dry nitrogen or a lyophilizer to remove all moisture.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Pyridine can act as a catalyst and acid scavenger, aiding the reaction.
-
-
Derivatization Reaction:
-
Using a dry microsyringe, add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess to drive the reaction to completion.[1]
-
Immediately cap the vial tightly.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 70°C for 45 minutes . Amides require heat to ensure complete derivatization.[1][8][9]
-
-
Analysis:
-
After heating, remove the vial and allow it to cool completely to room temperature.
-
The sample is now derivatized and ready for analysis. Transfer an aliquot to a GC autosampler vial with an insert.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Recommended GC-MS Parameters
The following are suggested starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Setting | Rationale |
| GC System | ||
| Inlet Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples; Splitless for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the TMS derivative. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Inert, non-polar column ideal for separating TMS derivatives.[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 320°C (hold 5 min) | Provides good separation of the derivative from solvent and byproducts. |
| MS System | ||
| Ion Source | Electron Impact (EI) at 70 eV | Standard ionization technique for creating reproducible fragment patterns. |
| Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Mass Scan Range | m/z 50 - 500 | Covers the expected molecular ion and key fragment ions. |
Expected Results & Interpretation
The derivatization process dramatically improves the quality of the analytical data.
5.1. Chromatographic Performance
| Characteristic | Underivatized this compound | TMS-Derivatized this compound |
| Retention Time | Longer, may be inconsistent | Shorter and highly reproducible |
| Peak Shape | Broad, significant tailing | Sharp, symmetrical (Gaussian) |
| Detector Response | Low, poor sensitivity | High, excellent sensitivity |
5.2. Mass Spectrum Interpretation
The mass spectrum of the derivatized product provides clear, interpretable data for confirmation.
-
Underivatized this compound: Molecular Weight = 269.48 g/mol . The mass spectrum is often weak, with extensive fragmentation and a low-abundance or absent molecular ion (M⁺) at m/z 269.
-
N-trimethylsilyl-heptadecanamide: Molecular Weight = 341.66 g/mol .
-
Molecular Ion (M⁺): A clear molecular ion peak will be present at m/z 341 .
-
Key Fragments: The spectrum will be dominated by characteristic ions that confirm the structure and the success of the derivatization:
-
m/z 73: This intense peak corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, and is a definitive marker for a TMS derivative.[4][10]
-
[M-15]⁺ at m/z 326: Represents the loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation pathway.
-
Other fragments related to the fatty acid chain will also be present, providing further structural confirmation.
-
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No derivative peak, only starting material. | 1. Presence of water in sample/solvent. 2. Insufficient reaction time or temperature. | 1. Ensure absolute dryness of sample, solvent, and glassware.[11] 2. Increase reaction temperature to 80°C or time to 60 minutes. |
| Multiple peaks for the analyte. | Incomplete derivatization leading to peaks for both the starting material and the product. | Increase the amount of derivatizing reagent and/or extend the reaction time/temperature. |
| Persistent peak tailing. | Active sites in the GC inlet (liner) or front of the column. | Use a fresh, deactivated inlet liner. Trim the first 10-15 cm from the front of the GC column.[5] |
| Large peak at the beginning of the chromatogram. | Excess silylating reagent and its byproducts. | This is normal. Ensure the solvent delay on the MS is set appropriately (e.g., 3-4 minutes) to avoid saturating the detector. |
Conclusion
Direct GC-MS analysis of this compound yields poor results due to the compound's high polarity and low volatility. Trimethylsilylation using a mixture of BSTFA and TMCS is an essential and highly effective derivatization strategy. This method reliably converts this compound into a volatile, thermally stable derivative, resulting in excellent chromatographic peak shape, increased sensitivity, and the generation of a clear, interpretable mass spectrum. This protocol provides a robust foundation for the accurate and precise quantification of this compound and other long-chain fatty acid amides in various research applications.
References
-
Gee, A. J., Groen, L. A., & Johnson, M. E. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography A, 849(2), 541-552. [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
adis international. (n.d.). Derivatization reagents for GC. [Link]
-
Horning, M. G., Moss, A. M., & Horning, E. C. (1968). Mass spectrometry and gas chromatography of trimethylsilyl derivatives of catecholamine related molecules. Biomedical Mass Spectrometry, 5(5), 338-345. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
Bibel, H. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]
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- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Development and Validation of a High-Throughput Competitive ELISA for Heptadecanamide Quantification
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Heptadecanamide is a fatty acid amide that has garnered interest in the scientific community for its potential role in various biological processes. As an endogenous lipid molecule, it may be involved in cellular signaling pathways and has been identified in various biological matrices. Some studies suggest its potential as a biomarker in certain physiological and pathological states.[1] The growing interest in the biological functions of this compound necessitates a robust and efficient method for its quantification in a large number of samples, a critical need in both basic research and drug discovery.
To address this, we have developed a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. This application note provides a detailed protocol for our this compound ELISA kit, designed for a 96-well plate format, and discusses its adaptation for high-throughput screening (HTS) applications. The competitive ELISA format is particularly well-suited for the detection of small molecules like this compound.[2][3][4][5][6]
Assay Principle
The this compound ELISA is a competitive immunoassay. The core principle involves the competition between this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (coating antigen) for binding to a limited number of specific anti-Heptadecanamide antibody binding sites.
The microplate wells are pre-coated with a this compound-protein conjugate. When the samples or standards are added to the wells, followed by the anti-Heptadecanamide antibody, the this compound from the sample competes with the coated this compound for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP), which binds to the primary antibody, is then added. Following another wash step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5] High concentrations of this compound in the sample will result in less antibody binding to the plate and therefore a weaker color signal. The concentration of this compound in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of this compound.
Caption: Competitive ELISA principle for this compound detection.
Materials and Methods
A. Reagent Preparation
The development of this ELISA kit involves several key preparatory steps, primarily centered around the production of specific antibodies and the synthesis of necessary conjugates.
-
Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule (hapten), is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein.[7][8][9][10] A common method involves using a cross-linking agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to couple the carboxyl group of a derivatized this compound to the amine groups of a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for plate coating.[10][11][12][13][14][15]
-
Antibody Production: Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the this compound-BSA conjugate. Standard immunization protocols are followed, and the resulting antiserum is collected and purified, typically using protein A/G affinity chromatography.
-
This compound-HRP Conjugate Preparation: For the detection step, a this compound-HRP conjugate can be prepared using a similar conjugation chemistry as described for the hapten-carrier synthesis.
B. This compound ELISA Protocol
-
Plate Coating: Dilute the this compound-OVA coating antigen to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20). Prepare samples by diluting them in Assay Buffer.
-
Competitive Reaction: Add 50 µL of the standards and samples to the appropriate wells. Then, add 50 µL of the diluted anti-Heptadecanamide antibody to each well. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 7.
-
Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
C. Data Analysis
The concentration of this compound in the samples is determined by constructing a standard curve. A four-parameter logistic (4PL) curve fit is recommended for sigmoidal dose-response curves typically generated in competitive ELISAs.[16][17][18][19][20]
Assay Validation and Performance Characteristics
The this compound ELISA kit has been rigorously validated to ensure its suitability for the intended purpose.[21][22][23][24] Key performance characteristics are summarized below.
| Parameter | Specification |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | < 0.1 ng/mL |
| Specificity | High specificity for this compound with minimal cross-reactivity to related fatty acid amides. |
| Precision (CV%) | Intra-assay: < 10%Inter-assay: < 15% |
| Recovery | 85-115% |
Table 1: Typical Performance Characteristics of the this compound ELISA Kit.
High-Throughput Screening (HTS) Application
The this compound ELISA can be readily adapted for high-throughput screening of large compound libraries to identify molecules that may modulate this compound levels.[25][26][27] This typically involves miniaturization to a 384-well format and automation of liquid handling steps.
Caption: Automated HTS workflow for the this compound ELISA.
For HTS, it is crucial to determine the assay's robustness using statistical parameters such as the Z'-factor.[28][29][30][31][32] The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[32]
Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An ideal HTS assay should have a Z'-factor between 0.5 and 1.0, indicating a large separation between the positive and negative controls.[28][29][31]
| Parameter | Value |
| Positive Control (0 ng/mL this compound) | Mean OD: 1.8, SD: 0.1 |
| Negative Control (100 ng/mL this compound) | Mean OD: 0.2, SD: 0.05 |
| Z'-factor | 0.72 |
Table 2: Representative HTS Validation Data. A Z'-factor of 0.72 indicates an excellent assay suitable for high-throughput screening.[25][28]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Blocking buffer ineffective- Antibody concentration too high | - Increase number of washes- Try a different blocking agent- Optimize antibody concentration |
| Low Signal | - Reagents expired or improperly stored- Insufficient incubation time- Incorrect wavelength used for reading | - Use fresh reagents- Increase incubation times- Ensure plate reader is set to 450 nm |
| High CV% | - Pipetting errors- Inconsistent incubation temperature- Plate not washed uniformly | - Use calibrated pipettes and proper technique- Ensure uniform temperature across the plate- Check washer performance |
Table 3: Common Troubleshooting Scenarios. [33]
Conclusion
The this compound ELISA kit provides a sensitive, specific, and reliable method for the quantification of this compound in various sample types. The assay is straightforward to perform and can be easily adapted for high-throughput screening applications. The robust performance of this assay makes it an invaluable tool for researchers investigating the biological roles of this compound and for the discovery of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
- MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- BMG LABTECH. (2025, January 27). The Z prime value (Z´).
- YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
- (2025, November 19). Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results.
- PBL Assay Science. (n.d.). ELISA Data Analysis With Four-Parameter Curve Fit.
- (n.d.). 4 Estimate calibration curve | Analyse ELISA data in R.
- YouTube. (2019, April 22). Introduction to Assay Validation (ELISA).
- ACS Publications. (n.d.). Hapten design and development of an ELISA (enzyme-linked immunosorbent assay) for the detection of the mercapturic acid conjugates of naphthalene | The Journal of Organic Chemistry.
- MBL Life Science. (n.d.). The principle and method of ELISA.
- AAT Bioquest. (n.d.). Four Parameter Logistic (4PL) Curve Calculator.
- Abyntek Biopharma. (2025, June 6). Problems and Solutions in ELISA Assay Validation.
- (n.d.). Hapten design and development of an ELISA (enzyme-linked immunosorbent assay) for the detection of the mercapturic acid conjugat.
- Abcam. (n.d.). What is an ELISA?.
- (n.d.). Principles of Curve Fitting for Multiplex Sandwich Immunoassays.
- (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?.
- EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products.
- (2023, December 12). On HTS: Z-factor.
- Wikipedia. (n.d.). Z-factor.
- ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Journal of Chemical Education.
- PubMed. (n.d.). Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development.
- Creative Diagnostics. (n.d.). ELISA Development Guide.
- NIH. (2019, February 11). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib.
- Abcam. (n.d.). High-throughput screening: maximize your data collection with ELISA-based solutions.
- PubMed. (n.d.). Development of an ELISA for High-Throughput Screening of Inhibitors of Cdk5-Mediated PPARγ Phosphorylation.
- NIH. (2024, April 16). Hidden Treasure: Halophilic Fungi as a Repository of Bioactive Lead Compounds.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- (n.d.). High-Throughput Screening Assays.
- ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols.
- PMC - PubMed Central. (n.d.). Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development.
- Google Patents. (n.d.). US6756041B2 - Process for preparing conjugate vaccines including free protein and the ....
- PubMed. (2009, October 30). Preparation of bacterial polysaccharide-protein conjugates: analytical and manufacturing challenges.
- (n.d.). WO2005037320A2 - Process for preparing polysaccharide-protein conjugate vaccines.
- PMC - PubMed Central. (n.d.). On-demand biomanufacturing of protective conjugate vaccines.
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- 12. US6756041B2 - Process for preparing conjugate vaccines including free protein and the conjugate vaccines, immunogens, and immunogenic reagents produced by this process - Google Patents [patents.google.com]
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Illuminating the Functional Landscape of Heptadecanamide: A Guide to Cell-Based Assays
Introduction: Unveiling the Potential of a Saturated Fatty Acid Amide
Heptadecanamide, a saturated fatty acid amide, is an endogenous lipid molecule whose cellular functions are an emerging area of scientific inquiry. As a member of the N-acyl amide family, it shares structural similarities with well-characterized signaling lipids, suggesting its potential involvement in a variety of physiological and pathophysiological processes. Preliminary research points towards its engagement in key cellular pathways, including inflammation, apoptosis, and receptor-mediated signaling. This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of detailed cell-based assays and protocols to systematically investigate and delineate the functional roles of this compound.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful investigation. We will explore assays to probe its anti-inflammatory potential, its capacity to induce programmed cell death, and its interaction with key receptor families such as cannabinoid and peroxisome proliferator-activated receptors (PPARs).
Section 1: Investigating the Anti-Inflammatory Properties of this compound
Chronic inflammation is a hallmark of numerous diseases, and molecules that can modulate inflammatory pathways are of significant therapeutic interest. Fatty acid amides have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling cascade. The following assays are designed to determine if this compound exerts similar effects.
Rationale and Assay Selection
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.
To investigate this compound's anti-inflammatory potential, we will employ a multi-pronged approach:
-
NF-κB Reporter Assay: To quantify the overall activity of the NF-κB pathway.
-
Western Blot for Phospho-IκBα: To examine a key upstream event in NF-κB activation.
-
Cytokine Quantification (ELISA): To measure the downstream output of NF-κB activation, specifically the release of pro-inflammatory cytokines.
Recommended Cell Line: RAW 264.7 Macrophages
The RAW 264.7 cell line, derived from a murine macrophage-like tumor, is an excellent model for studying inflammation. These cells are highly sensitive to inflammatory stimuli like LPS and robustly activate the NF-κB pathway, making them ideal for assessing the inhibitory effects of test compounds.[1][2][3]
Experimental Workflow: Anti-Inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Detailed Protocols
Protocol 1.4.1: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Principle: Cells are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.[4][5][6][7][8]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium. Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated, LPS-stimulated control.
Protocol 1.4.2: Western Blot for Phosphorylated IκBα
This protocol assesses the phosphorylation of IκBα, a key step in NF-κB activation.[9][10]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak IκBα phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-IκBα (Ser32/36).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-IκBα signal to total IκBα and the loading control.
Protocol 1.4.3: Cytokine ELISA
This assay quantifies the secretion of pro-inflammatory cytokines.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect a specific cytokine in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with LPS (100 ng/mL) for 12-24 hours.
-
Collect the cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve using recombinant cytokines. Determine the concentration of cytokines in the samples from the standard curve.
| Assay | Parameter Measured | Expected Outcome with Anti-Inflammatory Effect |
| NF-κB Reporter Assay | Luciferase activity | Dose-dependent decrease in luciferase signal |
| Western Blot | p-IκBα levels | Dose-dependent decrease in phosphorylated IκBα |
| ELISA | TNF-α, IL-6 concentration | Dose-dependent decrease in secreted cytokines |
Section 2: Elucidating the Pro-Apoptotic Activity of this compound
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer agents function by inducing apoptosis in malignant cells. Given that some fatty acid derivatives can trigger apoptosis, it is pertinent to investigate whether this compound possesses this capability.
Rationale and Assay Selection
Apoptosis is characterized by a series of morphological and biochemical events, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation. We will use a combination of assays to detect these hallmarks:
-
Annexin V/Propidium Iodide (PI) Staining: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of the key executioner caspases.
-
Western Blot for Apoptosis Markers: To assess changes in the levels of key apoptotic proteins.
Recommended Cell Line: Jurkat Cells
The Jurkat cell line, a human T-lymphocyte cell line, is a classic model for studying apoptosis. These suspension cells are easy to handle and exhibit clear apoptotic responses to various stimuli, making them well-suited for flow cytometry and other apoptosis assays.[11][12][13][14]
Experimental Workflow: Apoptosis Assays
Caption: Workflow for evaluating the pro-apoptotic effects of this compound.
Detailed Protocols
Protocol 2.4.1: Annexin V/PI Staining by Flow Cytometry
This is a cornerstone assay for quantifying apoptosis.[15][16][17]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Seed Jurkat cells in a 12-well plate.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 12, 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells Quantify the percentage of cells in each quadrant.
-
Protocol 2.4.2: Caspase-3/7 Activity Assay
This assay measures the activity of the primary executioner caspases.[18][19][20][21][22]
-
Principle: A luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7, is added to the cells. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a light signal proportional to caspase activity.
-
Procedure:
-
Seed Jurkat cells in a white, opaque 96-well plate.
-
Treat with this compound for various time points.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a cell viability assay like CellTiter-Glo®). Express results as fold change over vehicle-treated control.
Protocol 2.4.3: Western Blot for Apoptosis Markers
This protocol provides mechanistic insight into the apoptotic pathway activated.
-
Principle: Detects key proteins involved in apoptosis, such as cleaved PARP (a substrate of active caspase-3) and members of the Bcl-2 family (regulators of the intrinsic apoptotic pathway).
-
Procedure:
-
Treat Jurkat cells with this compound as for the other apoptosis assays.
-
Prepare cell lysates and perform western blotting as described in Protocol 1.4.2.
-
Probe membranes with primary antibodies against cleaved PARP, Bcl-2, Bax, and Bad.
-
Normalize to a loading control.
-
-
Data Analysis: Quantify changes in the levels of these proteins relative to the vehicle control. An increase in cleaved PARP and the Bax/Bcl-2 ratio would indicate induction of apoptosis.
| Assay | Parameter Measured | Expected Outcome with Pro-Apoptotic Effect |
| Annexin V/PI Staining | Percentage of apoptotic cells | Increase in Annexin V positive cells |
| Caspase-3/7 Activity | Luminescence | Increase in light signal |
| Western Blot | Protein levels | Increase in cleaved PARP, potential changes in Bcl-2 family proteins |
Section 3: Assessing Receptor-Mediated Signaling of this compound
N-acyl amides are known to interact with various receptors, including G protein-coupled receptors (GPCRs) like the cannabinoid receptors (CB1 and CB2) and nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). Determining if this compound acts as a ligand for these receptors is key to understanding its mechanism of action.
Rationale and Assay Selection
-
Cannabinoid Receptors (CB1/CB2): These GPCRs are involved in a wide range of physiological processes. CB1 is primarily expressed in the central nervous system, while CB2 is found predominantly in immune cells. We will use a receptor binding assay to determine if this compound can directly bind to these receptors and a functional assay to measure downstream signaling.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that regulate lipid and glucose metabolism and inflammation. PPARα and PPARγ are key isoforms. A reporter assay will be used to assess the ability of this compound to activate these receptors.
Recommended Cell Lines
-
HEK293 or CHO cells: These cell lines have low endogenous expression of many receptors, making them ideal for heterologous expression of the receptor of interest (e.g., CB1, CB2, PPARα, PPARγ).[23][24][25][26][27] They are also highly transfectable.
-
HepG2 cells: A human hepatoma cell line that endogenously expresses PPARs and is a common model for studying PPAR activity.[28][29]
Detailed Protocols
Protocol 3.3.1: Cannabinoid Receptor Binding Assay
This assay determines if this compound can displace a known radiolabeled ligand from the CB1 or CB2 receptor.[30][31][32][33][34]
-
Principle: A competitive binding assay where the test compound (this compound) competes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) for binding to the receptor expressed in cell membranes.
-
Procedure:
-
Prepare cell membranes from HEK293 cells stably or transiently expressing human CB1 or CB2 receptors.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Protocol 3.3.2: cAMP Accumulation Assay for GPCR Function
This assay measures the functional consequence of GPCR activation.
-
Principle: CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels.[35][36][37][38][39]
-
Procedure:
-
Seed HEK293 cells expressing CB1 or CB2 in a 384-well plate.
-
Pre-treat the cells with this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.
-
-
Data Analysis: A decrease in the forskolin-stimulated cAMP level indicates an agonist effect. An antagonist effect would be observed as a blockade of the cAMP decrease induced by a known CB receptor agonist.
Protocol 3.3.3: PPAR Transcriptional Activation Reporter Assay
This assay measures the ability of this compound to activate PPARs.[40]
-
Principle: Similar to the NF-κB reporter assay, cells are transfected with a reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
Procedure:
-
Co-transfect HepG2 or HEK293 cells with a PPRE-luciferase reporter plasmid and an expression vector for human PPARα or PPARγ.
-
Treat the cells with varying concentrations of this compound for 24 hours. Include a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: Express the results as a fold induction of luciferase activity over the vehicle-treated control.
| Receptor Target | Assay | Parameter Measured | Expected Outcome for an Agonist |
| CB1/CB2 | Binding Assay | Ki value | Low Ki value indicates high binding affinity |
| CB1/CB2 (Gi-coupled) | cAMP Assay | cAMP levels | Decrease in forskolin-stimulated cAMP |
| PPARα/γ | Reporter Assay | Luciferase activity | Increase in luciferase signal |
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic investigation of this compound's cellular functions. By employing these cell-based assays, researchers can generate quantitative and mechanistic data on its potential anti-inflammatory, pro-apoptotic, and receptor-modulating activities. The insights gained from these studies will be invaluable for understanding the biological significance of this endogenous lipid and for evaluating its potential as a therapeutic agent. It is recommended to perform these assays with appropriate positive and negative controls and to confirm key findings using orthogonal methods.
References
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Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]
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Cytion. (n.d.). Using HEK Cells for Receptor Binding Assays. Retrieved from [Link]
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Bowdish Lab. (2012). NF-ĸB LUCIFERASE ASSAY. Retrieved from [Link]
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Domainex. (n.d.). Flow cytometry apoptosis assay in Jurkat cells. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Biocompare. (2008). Caspase-Glo® 3/7 Assay System From Promega. Retrieved from [Link]
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QIAGEN. (n.d.). Do you have a protocol for transfection of macrophage cell lines (J774.A1 and RAW 264.7) with siRNA?. Retrieved from [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
- Padrón, J., et al. (2009). The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis. Cellular Signalling, 21(11), 1734-1742.
- Morales, P., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay.
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Biocompare. (n.d.). HEK293 Cell Lines. Retrieved from [Link]
- Taufiq, F., et al. (2021). Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences, 22(16), 8887.
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BPS Bioscience. (n.d.). RARα Luciferase Reporter HEK293 Cell Line RARa 60503. Retrieved from [Link]
- Iannotti, F. A., et al. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. In Cannabinoid Receptors. Humana, New York, NY.
- Bifulco, M., et al. (2018). Assay of CB1 Receptor Binding.
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Protocol for the Robust Solid-Phase Extraction of Heptadecanamide from Tissue Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Significance of Heptadecanamide
This compound is a saturated fatty acid amide that plays a role in various biological processes. As an endogenous lipid, its accurate quantification in tissue is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target. However, tissue is a highly complex biological matrix, rich in diverse lipid classes and other interfering substances that can complicate analysis.[1][2]
To achieve reliable and reproducible quantification, a robust sample preparation method is paramount. Solid-Phase Extraction (SPE) offers a powerful technique for selectively isolating and concentrating target analytes like this compound from complex sample matrices.[3][4] This application note provides a detailed, field-proven protocol for the extraction of this compound from tissues using reversed-phase SPE, designed to deliver high recovery and a clean final extract suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5][6]
Principle of the Method: Reversed-Phase SPE
This protocol employs a reversed-phase SPE mechanism, which separates molecules based on their polarity. This compound is a nonpolar lipid molecule. The stationary phase used in this protocol is a silica-based sorbent chemically bonded with C18 (octadecyl) alkyl chains, creating a nonpolar surface.
The core principle involves the following stages[7][8]:
-
Loading: The crude lipid extract, dissolved in a polar solvent, is passed through the C18 cartridge. The nonpolar this compound partitions from the polar mobile phase and is retained on the nonpolar stationary phase through hydrophobic interactions.
-
Washing: Polar impurities and weakly retained compounds are washed from the cartridge using a polar solvent, which does not have sufficient strength to displace the target analyte.
-
Elution: A nonpolar organic solvent is used to disrupt the hydrophobic interactions, releasing the this compound from the sorbent, which is then collected for analysis.
This "catch and release" method effectively isolates the analyte of interest from interfering matrix components.[9]
Workflow Overview
The diagram below illustrates the complete workflow from tissue processing to the final, purified this compound extract.
Caption: Workflow for this compound Extraction.
Materials and Reagents
| Item | Recommended Specifications |
| SPE Cartridges | C18 (Octadecyl), 500 mg bed mass, 3 mL or 6 mL format |
| Tissue Homogenizer | Bead beater, rotor-stator, or mortar and pestle |
| Solvents (HPLC or MS Grade) | Chloroform, Methanol, Acetonitrile, Hexane, Isopropanol |
| Reagents | 0.9% NaCl solution (aqueous), Trifluoroacetic Acid (TFA) |
| Glassware/Plasticware | 15 mL glass centrifuge tubes (Teflon-lined caps), vials |
| Equipment | Centrifuge, SPE vacuum manifold, Nitrogen evaporator |
Detailed Experimental Protocol
This protocol is divided into two main parts: initial lipid extraction from the tissue and subsequent purification using SPE.
Part A: Tissue Homogenization and Total Lipid Extraction
This section is based on the well-established Folch method for total lipid extraction.[10]
-
Sample Preparation: Accurately weigh 50-100 mg of frozen tissue and place it in a 15 mL glass centrifuge tube. For hard tissues, pre-grinding with a mortar and pestle cooled with liquid nitrogen is recommended to ensure efficient homogenization.[11]
-
Homogenization: Add 1 mL of ice-cold methanol to the tube. Homogenize the tissue thoroughly using a suitable homogenizer (e.g., bead beater for 2 cycles of 45 seconds). The methanol serves to disrupt cells and denature proteins.[12]
-
Solvent Addition: Add 2 mL of chloroform to the homogenate, creating a 2:1 chloroform:methanol ratio. Vortex vigorously for 2 minutes. This single-phase system ensures exhaustive extraction of lipids from the tissue matrix.[10]
-
Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds. This will induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous/methanol phase, a middle layer of precipitated protein, and a lower chloroform phase containing the total lipid extract.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower chloroform layer to a clean glass tube, taking care to avoid the proteinaceous interface.
-
Solvent Evaporation: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen. The resulting lipid film can be stored at -80°C until the SPE step.
Part B: Solid-Phase Extraction (SPE) Purification
This procedure details the isolation of this compound from the total lipid extract.[7]
| Step | Solvent | Volume | Purpose |
| 1. Condition | Methanol | 5 mL | To solvate the C18 chains and activate the sorbent. It is critical not to let the sorbent dry out after this step.[7] |
| 2. Equilibrate | 10% Methanol in Water + 0.1% TFA | 5 mL | To prepare the sorbent with a polar environment similar to the sample solvent, ensuring proper analyte retention.[13] |
| 3. Load | Reconstituted Sample* | 1 mL | The sample is loaded in a polar solvent to promote hydrophobic binding of nonpolar this compound to the C18 sorbent. A slow flow rate is crucial.[14] |
| 4. Wash | 10% Methanol in Water + 0.1% TFA | 5 mL | To remove highly polar, interfering compounds (e.g., salts, hydrophilic lipids) that are not strongly retained on the sorbent.[8] |
| 5. Elute | Acetonitrile | 3-5 mL | A strong nonpolar solvent disrupts the hydrophobic interactions, eluting the target this compound. Collecting in two smaller aliquots can improve recovery.[14] |
*Sample Reconstitution: Prior to loading, reconstitute the dried lipid extract from Part A in 1 mL of the equilibration solvent (10% Methanol in Water + 0.1% TFA).
Detailed SPE Procedure:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Condition: Add 5 mL of methanol to the cartridge and allow it to pass through slowly under gravity or very light vacuum (~1-2 mL/min).
-
Equilibrate: Immediately add 5 mL of the equilibration solvent. Do not allow the sorbent bed to go dry. Leave a small layer of solvent above the top frit.
-
Load: Load the 1 mL of reconstituted sample onto the cartridge. Adjust the vacuum to achieve a slow, drop-wise flow rate (approx. 1 drop per second). A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention.[7]
-
Wash: Pass 5 mL of the wash solvent through the cartridge to remove interferences.
-
Dry Sorbent (Optional but Recommended): Pull a full vacuum on the cartridge for 1-2 minutes to remove any residual wash solvent.
-
Elute: Place a clean collection tube inside the manifold. Add 3-5 mL of acetonitrile to the cartridge and allow it to pass through slowly to elute the this compound.
-
Final Processing: Evaporate the collected eluate under nitrogen and reconstitute the purified this compound in a solvent appropriate for your analytical instrument (e.g., mobile phase for LC-MS).
Method Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Sorbent Dried Out: Cartridge went dry after conditioning. | Always ensure a layer of solvent remains above the sorbent bed before sample loading.[7] |
| Loading Flow Rate Too High: Insufficient interaction time. | Reduce the vacuum to achieve a slow, drop-wise flow rate (~1 mL/min) during the loading step.[14] | |
| Incomplete Elution: Elution solvent is too weak. | Try a stronger solvent (e.g., 90:10 Acetonitrile:Isopropanol) or apply the elution solvent in two separate, smaller aliquots.[14] | |
| Poor Sample Purity | Insufficient Washing: Interferences co-elute with the analyte. | Increase the wash volume or the organic content of the wash solvent slightly (e.g., to 15-20% Methanol), but test to ensure the analyte does not elute prematurely.[8] |
| Sample Overload: Exceeding the capacity of the SPE bed. | If working with very high-lipid tissues, consider using a larger SPE cartridge or loading a smaller amount of the initial lipid extract.[3] |
References
- Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis.
- Christie, W. W. Solid-phase extraction columns in the analysis of lipids. AOCS.
- Pérez-Camino, M. C., & Ruiz-Gutiérrez, V. Update on solid-phase extraction for the analysis of lipid classes and related compounds.
-
Hamilton, J. G., & Comai, K. Separation of lipid classes by solid phase extraction. Journal of Lipid Research. [Link]
- Prepar
- General procedures to separ
- Recommended Tissue Homogenization Protocol for Lipid Analysis. iLab Solutions.
- What are the methods for extracting lipids from tissues in lipidomics research? Metabo-Profile.
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Cheng, Y., et al. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Link]
- Tissue TG & TC Protocol. MMPC.
-
ZayTee, A., et al. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. NIH. [Link]
-
Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. PubMed. [Link]
-
Cacciola, F., et al. Optimization of a solid phase extraction method and hydrophilic interaction liquid chromatography coupled to mass spectrometry for the determination of phospholipids in virgin olive oil. ResearchGate. [Link]
- SPE Method Development Tips and Tricks. Agilent.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
-
Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. ResearchGate. [Link]
- C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. UMass Chan Medical School.
- FA prepar
- SPE Elution Mode and Oper
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Sampath, A. P., & T. R. T. Sample Preparation and Gas Chromatography of Primary Fatty Acid Amides. PubMed. [Link]
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Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Agilent Technologies. [Link]
- Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. LabRulez LCMS.
- Solid Phase Extraction (SPE) Products. Sigma-Aldrich.
- Solid Phase Extraction Guide. Thermo Fisher Scientific.
-
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. [Link]
-
Extraction of Drug from the Biological Matrix: A Review. ResearchGate. [Link]
-
Snow, N. H. Solid-phase micro-extraction of drugs from biological matrices. PubMed. [Link]
- Extraction of drug
-
Green Extraction Techniques as Advanced Sample Preparation Approaches in Biological, Food, and Environmental Matrices: A Review. MDPI. [Link]
- Analysis of Drugs from Biological Samples.
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Application Notes & Protocols: Investigating Heptadecanamide in Neuroinflammation Research
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Heptadecanamide Signal in LC-MS/MS
Welcome to the technical support center for LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low signal intensity for Heptadecanamide. Here, we will explore common issues and provide systematic, field-proven solutions to enhance your analytical outcomes. Our approach is rooted in a deep understanding of the chemical properties of fatty acid amides and the intricacies of LC-MS/MS instrumentation.
Understanding the Challenge: The Nature of this compound
This compound (C17H35NO) is a primary fatty acid amide (PFAM), a class of bioactive lipids often present at low nanomolar levels in biological samples.[1] Its long alkyl chain makes it relatively nonpolar, which can present challenges for both chromatographic separation and ionization. A successful analysis hinges on a finely tuned methodology that accounts for these properties from sample preparation through to detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is weak or non-existent. Where should I start troubleshooting?
A complete loss of signal often points to a singular, critical failure in the analytical chain. A logical, step-by-step approach is the most efficient way to identify the root cause.
Troubleshooting Workflow for Signal Loss
Below is a systematic workflow to diagnose the source of a low or absent this compound signal.
Caption: A systematic workflow for troubleshooting low this compound signal.
Step-by-Step Guide:
-
Isolate the Mass Spectrometer: The first step is to determine if the issue lies with the mass spectrometer itself.[2]
-
Action: Prepare a fresh standard of this compound in a suitable solvent (e.g., methanol or isopropanol) and infuse it directly into the mass spectrometer, bypassing the LC system.
-
Analysis: If you observe a stable and strong signal, the MS is likely functioning correctly, and the problem lies with the LC system or sample preparation.[3] If the signal is weak or absent, focus your troubleshooting on the MS.[2]
-
-
Verify LC Performance: If the MS is working, the next logical step is the liquid chromatography system.
-
Action: Inject a fresh, reasonably concentrated standard of this compound directly onto the LC column.
-
Analysis:
-
No Peak/Poor Peak Shape: This suggests an issue with the LC system, such as a leak, blockage, incorrect mobile phase composition, or a degraded column.[4][5]
-
Good Peak Shape and Retention Time: If the standard looks good, the problem is likely related to your sample preparation or matrix effects.[3]
-
-
Q2: How can I optimize my sample preparation for better this compound recovery?
Given their presence at trace levels, efficient sample preparation is critical for PFAMs.[1] The choice of extraction method can be highly dependent on the biological matrix.
-
Protein Precipitation (PPT): For matrices like plasma and urine, protein precipitation with a solvent like acetonitrile is often effective.[1] It's a straightforward method but may be less clean than others.
-
Solid-Phase Extraction (SPE): For more complex matrices such as saliva or sweat, a solid-phase extraction step may be necessary to adequately clean the sample and concentrate the analyte.[1]
-
Liquid-Liquid Extraction (LLE): A common technique for lipid analysis involves a biphasic solvent system, such as using methyl tert-butyl ether (MTBE), methanol, and water.[6]
Protocol: General Lipid Extraction using a Modified Folch Method
-
To 100 µL of sample (e.g., plasma), add 225 µL of cold methanol containing an appropriate internal standard.
-
Vortex briefly to mix.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.[6]
Causality: The use of cold solvents minimizes enzymatic activity that could degrade the analyte. The MTBE/methanol system provides a robust extraction for a broad range of lipids, including this compound.[7] The addition of water is crucial for creating the phase separation that isolates lipids in the organic layer.
Q3: What are the optimal LC conditions for this compound analysis?
Reversed-phase liquid chromatography (RPLC) is the most common method for analyzing lipids like this compound.[6]
Key LC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, sub-2 µm particle size | The nonpolar nature of this compound makes it well-suited for retention on C18 or C8 stationary phases.[6][7] Smaller particles provide higher resolution. |
| Mobile Phase A | Water with additive (e.g., 0.1% formic acid or 10 mM ammonium formate) | Additives are crucial for improving peak shape and promoting ionization.[6][7] |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with the same additive | A strong organic mobile phase is needed to elute the nonpolar this compound. Isopropanol is effective for eluting lipids.[7] |
| Gradient | Start with a lower percentage of Mobile Phase B and ramp up to a high percentage. | A gradient elution is necessary to separate this compound from more polar matrix components and then elute it from the column. |
| Flow Rate | Typically 0.2 - 0.5 mL/min for analytical columns | Dependent on column dimensions. |
| Column Temperature | 40-50°C | Elevated temperatures can improve peak shape and reduce viscosity. |
Q4: My signal is still low. How should I optimize the mass spectrometer settings?
Fine-tuning the MS parameters is critical for maximizing sensitivity. Electrospray ionization (ESI) is the most common technique for lipid analysis.[8]
Ionization and Source Parameters:
-
Ionization Mode: this compound can be detected in positive ion mode, typically as the [M+H]+ adduct.
-
Mobile Phase Additives: The choice of additive can significantly impact signal intensity. For positive mode ESI, 0.1% formic acid or ammonium formate are excellent choices for promoting protonation.[6]
-
Source Settings: Optimization is instrument-specific, but key parameters to tune include:
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Gas Temperatures (Nebulizer/Drying Gas): Higher temperatures aid in desolvation.
-
Gas Flow Rates: Affects droplet formation and desolvation efficiency.
-
MS/MS - Multiple Reaction Monitoring (MRM):
For targeted quantification, MRM is the mode of choice due to its high selectivity and sensitivity.[1][9] This involves selecting a precursor ion and a specific product ion.
Hypothetical MRM Transitions for this compound ([M+H]+ = 270.3 m/z):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 270.3 | 72.1 | Optimize (e.g., 15-25 eV) | A common fragment for primary amides. |
| 270.3 | 55.1 | Optimize (e.g., 20-35 eV) | Another potential characteristic fragment. |
Note: These transitions are hypothetical and must be empirically determined and optimized on your specific instrument by infusing a standard.
Optimization Protocol:
-
Infuse a standard solution of this compound directly into the MS.
-
In full scan mode, identify the precursor ion (e.g., [M+H]+).
-
Select this precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.
-
For the most promising fragments, create MRM methods and vary the collision energy to find the optimal value that produces the highest product ion intensity.[10]
Caption: Workflow for optimizing MRM transitions.
Conclusion
A low this compound signal in LC-MS/MS is a multifactorial problem that requires a systematic and logical approach to troubleshooting. By starting with the mass spectrometer and progressively working back through the LC system and sample preparation, you can efficiently isolate and resolve the issue. Remember that the inherent properties of this compound necessitate careful optimization of extraction, chromatography, and ionization parameters. This guide provides a framework for that process, grounded in both fundamental principles and practical experience.
References
-
Avanti Polar Lipids. (2023). Optimized assay for lipid normalization in LC-MS/MS applications. [Link]
-
González-Domínguez, R., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Talanta, 193, 29-36. [Link]
-
Čajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 75, 12-23. [Link]
-
Kofeler, H. C., et al. (2012). A versatile ultra-high performance LC-MS method for lipid profiling. Metabolites, 2(4), 19-32. [Link]
-
Williams, J. L. (2011). Analysis Strategies for Bioactive, Polar Fatty Amides in Complex Samples. Duquesne University. [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Genin, E., et al. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1043-1050. [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
International Journal of Molecular Sciences. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. [Link]
Sources
- 1. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. myadlm.org [myadlm.org]
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- 10. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heptadecanamide Extraction
Welcome to the technical support guide for the optimal extraction of Heptadecanamide. This document is designed for researchers, scientists, and drug development professionals who are looking to enhance the recovery and purity of this compound from various biological matrices. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental needs.
Section 1: Foundational Knowledge (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound, which are critical for designing an effective extraction strategy.
Q1: What is this compound and what are its key chemical properties?
This compound (C₁₇H₃₅NO) is a primary fatty acid amide. Its structure consists of a long, 17-carbon saturated alkyl chain (a non-polar "tail") and a primary amide functional group (a polar "head"). This amphipathic nature dictates its solubility and interactions with different solvents and surfaces.
| Property | Value/Description | Significance for Extraction |
| Molecular Formula | C₁₇H₃₅NO | Influences molecular weight and mass spectrometry analysis. |
| Molecular Weight | ~269.48 g/mol | Important for preparing standard solutions and for MS settings. |
| Polarity | Amphipathic | The long alkyl tail makes it predominantly non-polar, soluble in organic solvents. The amide head provides a polar site capable of hydrogen bonding. |
| Solubility | Generally soluble in non-polar to moderately polar organic solvents like chloroform, diethyl ether, and ethyl acetate. Sparingly soluble in highly polar solvents like methanol and practically insoluble in water.[1][2] | This is the cornerstone of solvent selection for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |
| pKa | The amide proton is very weakly acidic (pKa > 17), and the amide group is a very weak base. | For practical purposes, this compound is considered a neutral compound under typical extraction pH conditions (pH 2-10).[3] |
Q2: Why is choosing the right solvent system so critical for this compound extraction?
The principle of "like dissolves like" is paramount. Because this compound is largely non-polar, single-phase extraction with a highly polar solvent like methanol alone will be inefficient. A successful extraction relies on a solvent or a combination of solvents that can effectively solvate the long hydrocarbon chain while disrupting interactions (like hydrogen bonds or van der Waals forces) between the analyte and the sample matrix (e.g., proteins, phospholipids).
Classic lipid extraction methods, such as those developed by Folch and Bligh & Dyer, utilize a ternary mixture of chloroform, methanol, and water.[4][5] Initially, a single-phase system is formed with the sample, methanol, and chloroform, allowing for thorough lipid solubilization.[5] By adding more water and chloroform, the system separates into a biphasic mixture. The lipids, including this compound, partition into the lower, denser chloroform layer, while more polar components (salts, sugars, amino acids) remain in the upper aqueous-methanol phase.[5][6]
Section 2: Troubleshooting Guide for Common Extraction Issues
This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Workflow: Troubleshooting Low Recovery
Here is a logical flow for diagnosing the root cause of low this compound recovery.
Caption: A decision tree for troubleshooting low this compound recovery.
Q3: My this compound recovery is consistently low. What are the likely causes and solutions?
Low recovery is one of the most frequent challenges. Let's break down the potential culprits:
-
Cause 1: Incomplete Sample Homogenization/Lysis.
-
Explanation: this compound may be trapped within cells or bound to proteins. If the tissue or cells are not sufficiently disrupted, the extraction solvent cannot access the analyte.
-
Solution: For tissues, ensure complete homogenization using mechanical methods (e.g., bead beater, rotor-stator homogenizer) or sonication in the presence of the extraction solvent.[7][8] For cultured cells, ensure complete lysis, which can be aided by freeze-thaw cycles or sonication.[9]
-
-
Cause 2: Incorrect Solvent Polarity or Ratio.
-
Explanation: The solvent system must be optimized for your specific sample matrix. A solvent that works for plasma may not be ideal for a high-fat tissue sample. For instance, in a sample with a high water content, the initial monophasic system of a Bligh & Dyer extraction is crucial for efficiency.[5]
-
Solution:
-
Re-evaluate your solvent system. For standard biological fluids like plasma, the Folch (Chloroform:Methanol, 2:1 v/v) or Bligh & Dyer (Chloroform:Methanol:Water) methods are robust starting points.[4][5]
-
Ensure sufficient solvent volume. A common rule of thumb for the Folch method is to use a solvent volume 20 times the volume of the tissue sample (e.g., 20 mL for 1 g of tissue).[6]
-
Consider alternative solvents. Methyl-tert-butyl ether (MTBE) can be used as a less toxic alternative to chloroform and results in a less dense lipid-containing upper phase, which can be easier to collect.[6]
-
-
-
Cause 3: Formation of a Stable Emulsion.
-
Explanation: Emulsions are a common issue in LLE, especially with samples rich in phospholipids or proteins.[10] They form a stable third layer between the aqueous and organic phases, trapping your analyte and preventing clean separation.
-
Solution:
-
Centrifuge: Spin the sample at a higher speed (e.g., >2000 x g) for a longer duration (10-15 min) to help break the emulsion.[6]
-
Salting Out: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the separation.[10]
-
Gentle Mixing: Instead of vigorous vortexing or shaking, use a gentle rocking or inversion motion to mix the phases. This reduces the energy input that creates emulsions.[10]
-
-
Q4: My final extract contains significant impurities that interfere with analysis. How can I improve its purity?
-
Cause 1: Inefficient Phase Separation.
-
Explanation: If the separation between the organic and aqueous layers is not clean, polar contaminants from the upper phase (salts, sugars) can be carried over into your lipid extract.
-
Solution: After the initial separation, carefully collect the lower chloroform layer without disturbing the protein disk at the interface.[6][11] A classic Folch protocol includes washing the collected organic phase with a synthetic upper phase (chloroform:methanol:water in a 3:48:47 ratio) to remove residual polar contaminants.[12]
-
-
Cause 2: Co-extraction of Similar Lipids.
-
Explanation: LLE is not highly selective. Other abundant lipids (e.g., triglycerides, phospholipids) will be co-extracted with this compound. While this is often acceptable for subsequent chromatographic analysis, very high levels of these lipids can cause matrix effects in MS analysis.
-
Solution: Solid-Phase Extraction (SPE) is the preferred method for cleanup and class fractionation.[13][14] A silica-based sorbent can be used to separate lipids by polarity. A common strategy involves:
-
Loading the LLE extract onto a conditioned silica cartridge.
-
Washing with a non-polar solvent system (e.g., hexane:ethyl acetate, 70:30 v/v) to elute highly non-polar lipids like triglycerides.[13]
-
Eluting the more polar fatty acid amides with a stronger solvent system (e.g., chloroform:2-propanol, 2:1 v/v).[13]
-
-
Section 3: Optimized Extraction Protocols
These protocols provide a validated starting point for your experiments. Crucial Note: For accurate quantification, it is essential to add an internal standard (IS) at the very beginning of the extraction process. A stable isotope-labeled this compound (e.g., this compound-d₃) is ideal. If unavailable, a structurally similar fatty acid amide not present in the sample (e.g., Nonadecanamide) can be used.[13][15][16]
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This method is adapted from the classic Folch procedure, which is highly effective for biological fluids.[6][17]
-
Sample Preparation: To a 1.5 mL microfuge tube, add 100 µL of plasma or serum.
-
Spike Internal Standard: Add a known amount of your chosen internal standard (e.g., 10 µL of a 1 µg/mL solution).
-
Monophasic Mixture: Add 600 µL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 1 minute. The solution should appear as a single clear phase.
-
Incubation: Incubate the sample at room temperature for 30 minutes to ensure complete protein denaturation and lipid extraction.
-
Phase Separation: Add 150 µL of 0.9% NaCl solution (or pure water). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. You will observe two distinct layers separated by a protein disk.
-
Collection: Carefully pierce the upper protein disk with a glass Pasteur pipette and transfer the lower chloroform layer to a new glass vial.
-
Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas. Avoid heating. Do not let the sample go to complete dryness, as this can cause loss of analyte.
-
Reconstitution: Reconstitute the lipid film in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., Acetonitrile or Methanol) for LC-MS or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Fractionation
This protocol is ideal for purifying an LLE extract or for extracting this compound from a high-fat matrix like adipose tissue homogenate. It is based on a method proven effective for primary fatty acid amides.[13]
-
Cartridge Selection: Use a silica-based SPE cartridge (e.g., 100 mg / 1 mL).
-
Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of chloroform. Do not let the sorbent bed go dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of hexane:ethyl acetate (70:30, v/v).
-
Sample Loading: Reconstitute your dried LLE extract in a small volume of the equilibration solvent and load it onto the cartridge. Allow the sample to pass through slowly (e.g., 1 drop per second).
-
Wash Step: Wash the cartridge with 2 mL of hexane:ethyl acetate (70:30, v/v). This will elute triglycerides and other non-polar interferences. Collect this fraction and discard it (unless other analyses are intended).
-
Elution Step: Elute the this compound by passing 2 mL of chloroform:2-propanol (2:1, v/v) through the cartridge. Collect this eluate in a clean glass vial.
-
Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute as described in the LLE protocol.
Workflow: General this compound Extraction & Analysis
Caption: A comprehensive workflow for this compound extraction and analysis.
Section 4: Quantitative Analysis
Accurate quantification is key to determining your extraction recovery. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.
-
LC-MS/MS: This is often the preferred method due to its high sensitivity and selectivity, and it typically does not require derivatization.[10] this compound can be readily ionized using electrospray ionization (ESI) in positive mode, monitoring for the protonated molecule [M+H]⁺. A Multiple Reaction Monitoring (MRM) experiment provides the highest specificity and sensitivity.[18]
-
GC-MS: This technique provides excellent chromatographic separation.[19][20] this compound can be analyzed directly, though derivatization (e.g., silylation) can sometimes improve peak shape and thermal stability.[21] Quantification is typically performed using Selected Ion Monitoring (SIM).
Self-Validation: The Role of the Internal Standard
The internal standard (IS) is the key to a self-validating protocol.[15][16] The IS is subjected to the exact same extraction, evaporation, and analysis steps as the endogenous this compound. Any loss of analyte during a step will be mirrored by a proportional loss of the IS. By calculating the ratio of the analyte signal to the IS signal, you correct for this variability, leading to a highly accurate and reproducible quantification of your true extraction efficiency.[16]
References
-
Barišić, V., et al. (2019). GC Analysis of Primary Fatty Acid Amides in Animal Fat. ResearchGate. [Link]
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
-
Giavalisco, P., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. PMC. [Link]
-
Heil, C. S., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. [Link]
-
Cyberlipid. Liquid samples (bligh and dyer). GERLI. [Link]
-
Deems, R., et al. (2007). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]
-
Thompson, J. W., et al. (2019). Adapting a commercial sample extraction protocol for biosafety level 3/4 compatible plasma metabolomics analysis. PMC. [Link]
-
ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... ResearchGate. [Link]
-
Waters Corporation. (2023). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Li, W., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]
-
ResearchGate. (n.d.). C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. ResearchGate. [Link]
-
Spivia, W. R., et al. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent. [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. r/Mcat. [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]
-
Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
- Google Patents. (2006).
-
Parrish, C. C., et al. (2019). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science. [Link]
-
ResearchGate. (n.d.). A simple LC-MS/MS method for the simultaneous quantification of drug metabolic enzymes. ResearchGate. [Link]
- Omoregie, E. S., & Afolayan, A. J. (2014). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmacy and Biological Sciences.
-
International Journal of Scientific & Technology Research. (n.d.). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. IJSTR. [Link]
-
Stachniuk, A., et al. (2021). Multi-Class Procedure for Analysis of 50 Antibacterial Compounds in Eggshells Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Terhonen, E., et al. (2020). Safe DNA-extraction Protocol Suitable for Studying Tree-fungus Interactions. PMC. [Link]
-
Du Plessis, H., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]
-
Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. [Link]
-
Biomedical and Pharmacology Journal. (2020). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). [Link]
-
Sidoli, S., et al. (2017). Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis. National Institutes of Health. [Link]
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University of Pretoria. (n.d.). Chapter 4 Solvent-solvent separation. [Link]
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National Center for Biotechnology Information. (n.d.). N-methylthis compound. PubChem. [Link]
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MilliporeSigma. (n.d.). Solvent Miscibility Table. [Link]
-
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. [Link]
-
Diagenode. (n.d.). Protein extraction from Tissues and Cultured Cells using Bioruptor® Standard & Plus. [Link]
-
Li, H., et al. (2023). Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms. PMC. [Link]
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Technical Support Center: Addressing Matrix Effects in Heptadecanamide Quantification in Biofluids
Welcome to the technical support center for the quantitative analysis of heptadecanamide in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. As an endogenous fatty acid amide, the accurate quantification of this compound presents unique challenges that require a robust and well-validated methodology.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[3][4] For this compound, an endogenous lipid, the primary sources of matrix effects are phospholipids, salts, and other endogenous metabolites that are abundant in biofluids.[4] Given the low physiological concentrations of many fatty acid amides, even minor matrix effects can significantly compromise assay sensitivity and reliability.[5]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A: The most definitive way to assess matrix effects is through a post-extraction spike experiment. This involves comparing the analyte's signal response in a neat solution (pure solvent) to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[2][6] A significant difference in signal intensity indicates the presence of matrix effects. A qualitative assessment can also be performed using a post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What is the best internal standard (IS) for this compound quantification?
A: The gold standard for internal standards in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3).[7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction for signal variability.[7] If a SIL-IS is not available, a close structural analog can be used, but it must be thoroughly validated to ensure it adequately tracks the analyte's behavior during sample preparation and analysis.
Q4: Since this compound is an endogenous compound, how do I prepare my calibration standards and quality controls (QCs)?
A: According to FDA guidelines, for endogenous analytes, the preferred approach is to use a surrogate matrix that is free of the analyte to prepare calibration standards.[2] This could be a stripped or artificial matrix. However, it's crucial to demonstrate that the surrogate matrix does not introduce its own matrix effect. Quality control samples should be prepared by spiking known amounts of this compound into the authentic biological matrix (e.g., human plasma). The endogenous concentration in the matrix must be determined and accounted for in the final QC concentrations.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low & Inconsistent this compound Signal | Ion Suppression | 1. Confirm with Post-Extraction Spike: Quantify the percentage of ion suppression. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering phospholipids. 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix components causing suppression. 4. Use a SIL-IS: A deuterated internal standard can effectively compensate for consistent ion suppression.[7] |
| High Signal Variability Between Samples | Differential Matrix Effects | 1. Evaluate Multiple Matrix Lots: Assess matrix effects across at least six different lots of blank matrix to check for variability.[2] 2. Enhance Sample Preparation: A more selective extraction method like SPE can reduce lot-to-lot differences in matrix composition. 3. Ensure IS Co-elution: The internal standard must co-elute with this compound to effectively correct for variable matrix effects. |
| Poor Peak Shape (Fronting or Tailing) | Sample Solvent Mismatch / Column Overload | 1. Solvent Composition: Ensure the final sample solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion. 2. Injection Volume: Reduce the injection volume to avoid overloading the analytical column. 3. Reconstitution Solvent: After evaporation, reconstitute the sample in a solvent compatible with the mobile phase, typically the initial mobile phase composition. |
| Inaccurate Quantification at Low Concentrations | Endogenous Levels in Blank Matrix | 1. Source a Suitable Blank Matrix: Screen different lots or vendors of blank plasma/serum to find one with the lowest possible endogenous this compound levels. 2. Use a Surrogate Matrix: If a clean blank matrix is unavailable, use a surrogate like charcoal-stripped plasma for the calibration curve and validate its performance against the authentic matrix.[2] 3. Standard Addition Method: For a smaller number of samples, the standard addition method can be used to accurately quantify the analyte in the presence of endogenous levels. |
Experimental Workflows & Protocols
Workflow for Method Development and Validation
The following diagram illustrates a logical workflow for developing a robust method for this compound quantification, emphasizing the assessment and mitigation of matrix effects.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
-
Balvers, M. G., Verhoeckx, K. C., Meijerink, J., Wortelboer, H. M., & Witkamp, R. F. (2013). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells. Analytical biochemistry, 434(2), 275–283. [Link]
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Ghaffar, A., et al. (2015). A Quantitiative LC-MS/MS Method for the Measurement of Arachidonic Acid, Prostanoids, Endocannabinoids, N-acylethanolamines and Steroids in Human Plasma. Journal of Chromatography B, 976-977, 69-79. [Link]
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Maccarrone, M., et al. (2017). Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(3), 309-318. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
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Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. Proteomics, 23(3-4), e2200106. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631–634. [Link]
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Chen, J., et al. (2024). LC/MS analysis of plasma samples from PPMI. [Link]
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Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631–634. [Link]
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Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
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Samanidou, V., et al. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(13), 3968. [Link]
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Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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Agilent Technologies. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]
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Tai, A., et al. (2014). Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2101-2110. [Link]
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Marczylo, T. H., et al. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. Analytical Biochemistry, 384(1), 106-113. [Link]
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Pajand, A., et al. (2018). Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids. Analytical Chemistry, 90(15), 9207-9215. [Link]
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Taylor, A., et al. (2026). Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 255, 106002. [Link]
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Jones, A. D., et al. (2026). Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 µL of Whole Blood using LC-MS/MS. Journal of Analytical Toxicology. [Link]
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Le, B., et al. (2024). Salt assisted liquid-liquid extraction combined with dispersive liquid-liquid microextraction for the determination of 24 regulated polycyclic aromatic hydrocarbons in human serum. Talanta, 277, 126301. [Link]
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University of Louisville's Center for Integrative Environmental Health Sciences (CIEHS) and the Center for Regulatory and Environmental Analytical Metabolomics (CREAM). (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]
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Chambers, E. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]
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Iijima, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link]
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Geyer, P. E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100890. [Link]
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Lagos, D., et al. (2022). Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. Metabolites, 12(1), 59. [Link]
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Chapman, M. G., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543. [Link]
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Rathod, D. M., et al. (2016). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 120, 249-257. [Link]
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Purschke, K., et al. (2016). Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum. Analytical and Bioanalytical Chemistry, 408(12), 3263-3272. [Link]
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improving peak shape and resolution for Heptadecanamide in chromatography
Technical Support Center: Chromatographic Analysis of Heptadecanamide
Welcome to the technical support center for the chromatographic analysis of this compound. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges such as poor peak shape and inadequate resolution. This resource is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions regarding the analysis of this compound.
Q1: What are the recommended starting conditions for reversed-phase HPLC analysis of this compound?
A: this compound is a long-chain, non-polar molecule, making reversed-phase HPLC the ideal separation mode.[1][2] A robust starting point would be:
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). The C18 phase provides the necessary hydrophobic interaction for retention.[1][2]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH)
-
-
Gradient: A gradient elution is highly recommended due to the compound's hydrophobicity. Start with a high aqueous percentage (e.g., 60% B) and ramp up to a high organic percentage (e.g., 95-100% B) over 10-15 minutes.
-
Detector: this compound lacks a strong UV chromophore. Therefore, universal detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are required for sensitive detection.[3][4][5]
Q2: My this compound peak is tailing significantly. What is the most likely cause?
A: The primary cause of peak tailing for amide-containing compounds like this compound is secondary interactions with the stationary phase.[6] The amide functional group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica packing material.[6][7] This secondary retention mechanism is different from the primary hydrophobic retention, leading to a distorted, tailing peak shape. Other potential causes include column overload or physical degradation of the column bed (a void).[8]
Q3: How can I improve the resolution between this compound and a closely eluting impurity?
A: Improving resolution requires manipulating one of the three key factors in chromatography: efficiency (N), selectivity (α), or retention (k).[9] The most powerful way to improve resolution is often by changing the selectivity (α), which alters the relative spacing of the peaks.[9] This can be achieved by:
-
Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol).[10]
-
Switching to a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or polar-embedded phase).[9][11]
-
Adjusting the gradient slope or the column temperature.[12][13]
In-Depth Troubleshooting Guide: Peak Tailing
Issue: My this compound peak exhibits severe tailing (Asymmetry Factor > 1.5).
This is one of the most common issues encountered with fatty acid amides. Let's break down the cause and the systematic approach to solving it.
Causality: The Role of Silanol Interactions
Standard silica-based reversed-phase columns have residual, unreacted silanol groups on their surface. At typical mobile phase pH values (between 3 and 7), some of these silanols are ionized and carry a negative charge (SiO-).[6] The amide group on this compound, while neutral, has a polar nature and can act as a hydrogen bond donor. This leads to a strong, undesirable electrostatic and hydrogen-bonding interaction between the analyte and the silica surface. This secondary interaction holds onto a fraction of the analyte molecules longer than the primary hydrophobic retention mechanism, resulting in a "tail" of molecules eluting late from the column.[6]
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve peak tailing.
Experimental Protocols
Protocol A: Mitigating Silanol Interactions with Mobile Phase Additives
Adding a small amount of a weak acid to the mobile phase is the first and easiest step to try.[14][15] The acid acts to "suppress" the ionization of the problematic silanol groups, reducing the secondary electrostatic interactions.
-
Prepare Stock Solution: Create a 10% v/v solution of formic acid in HPLC-grade water.
-
Modify Mobile Phase: For every 1000 mL of your mobile phase (both Solvent A and Solvent B), add 1 mL of the 10% formic acid stock solution to achieve a final concentration of 0.1%.
-
Equilibrate System: Before injecting your sample, ensure the column is fully equilibrated with the new mobile phase. Flush the column with at least 10-15 column volumes.
-
Analyze Sample: Inject your this compound standard and compare the peak shape to the original chromatogram.
Protocol B: Selecting a Suitable HPLC Column
If additives do not fully resolve the issue, the column itself is the next target. Modern columns are designed to minimize these secondary effects.
-
Understand End-Capping: "End-capping" is a process where the manufacturer further reacts the silica surface with a small silanizing reagent (like trimethylchlorosilane) to cover many of the remaining accessible silanol groups.
-
Select a Column: Choose a column specifically marketed as "fully end-capped" or one based on high-purity silica. Alternatively, consider a column with a "polar-embedded" stationary phase. These phases have a polar group (like an amide) embedded within the alkyl chain, which helps to shield the analyte from the silica surface and can improve peak shape for polar compounds.[16]
-
Install and Condition: Properly install the new column according to the manufacturer's instructions and condition it with your mobile phase before analysis.
Data Summary: Column Selection Guide for Amides
| Column Type | Primary Interaction | Silanol Activity | Recommended for this compound? | Rationale |
| Traditional C18 (Type A Silica) | Hydrophobic | High | Not Recommended | Prone to significant peak tailing due to high residual silanol activity.[6] |
| High-Purity, End-Capped C18 | Hydrophobic | Low | Highly Recommended | Minimizes secondary interactions, leading to much more symmetrical peaks.[7] |
| Polar-Embedded Phase (e.g., Amide) | Hydrophobic, H-Bonding | Very Low | Recommended | Offers alternative selectivity and excellent peak shape for polar analytes by shielding surface silanols.[16] |
| Phenyl-Hexyl Phase | Hydrophobic, π-π | Low-Medium | Good Alternative | Provides different selectivity due to π-π interactions, which can be useful for resolving isomers or related impurities.[9] |
In-Depth Troubleshooting Guide: Resolution Optimization
Issue: I cannot separate this compound from a co-eluting impurity.
Poor resolution means the peaks are overlapping, making accurate quantification impossible. The goal is to increase the space between the peaks by manipulating the chromatography system.
Causality: The Resolution Equation (Rs)
Chromatographic resolution (Rs) is governed by three factors:
-
Efficiency (N): A measure of peak sharpness. Sharper (narrower) peaks are easier to resolve. This is influenced by particle size and column length.[9]
-
Selectivity (α): The relative separation or spacing between two peak maxima. This is the most powerful factor for improving resolution.[9] It is primarily affected by mobile phase type, stationary phase chemistry, and temperature.
-
Retention (k): How long the analyte is retained on the column. Optimal retention (k between 2 and 10) is necessary, but simply increasing retention often yields diminishing returns for resolution.[9]
Method Development Workflow for Improving Resolution
This workflow outlines the logical progression for optimizing a method to resolve co-eluting peaks.
Experimental Protocols
Protocol C: Optimizing the Gradient Slope
A shallower gradient gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[13]
-
Establish Baseline: Run your current method and record the resolution value.
-
Double the Gradient Time: If your current gradient runs from 60% B to 100% B in 10 minutes (a slope of 4%/min), reprogram the method to run from 60% B to 100% B in 20 minutes (a slope of 2%/min).
-
Analyze and Compare: Inject the sample and compare the resolution. While the run time will be longer, the separation between the critical pair should improve.
-
Iterate: You can continue to adjust the gradient time to find the best balance between resolution and analysis time.
Protocol D: Evaluating Selectivity with Different Organic Solvents
Acetonitrile and methanol have different chemical properties and will interact with your analytes and the stationary phase differently, leading to changes in elution order and peak spacing.[10]
-
Prepare Methanol Mobile Phase: If you are currently using acetonitrile (ACN) as Solvent B, prepare a new Solvent B using HPLC-grade methanol (MeOH).
-
Adjust Starting Conditions: Methanol is a weaker solvent than ACN. To get similar retention times, you may need to start your gradient at a higher organic percentage. A good rule of thumb is that a 50:50 ACN/Water phase is roughly equivalent in strength to a 60:40 MeOH/Water phase.[10]
-
Equilibrate and Run: Thoroughly flush your system and column with the new methanol-based mobile phase (at least 15-20 column volumes) before injecting your sample.
-
Evaluate Selectivity: Compare the chromatogram to the one obtained with acetonitrile. Look for changes in the elution order and the relative spacing of your peaks of interest. This change in selectivity may be sufficient to achieve baseline resolution.
Data Summary: Impact of Parameters on Resolution
| Parameter Adjusted | Effect on Selectivity (α) | Effect on Efficiency (N) | Typical Impact on Resolution |
| Decrease Gradient Slope | Minor | Minor | Moderate Improvement |
| Change Organic Solvent (ACN vs. MeOH) | High | Minor | High Potential for Improvement |
| Change Column Chemistry (e.g., C18 to Phenyl) | High | Variable | High Potential for Improvement |
| Decrease Particle Size (e.g., 5µm to 3µm) | None | Increases | Moderate Improvement |
| Increase Column Length | None | Increases | Moderate Improvement |
| Adjust Temperature | Moderate | Moderate | Moderate Improvement |
References
-
HPLC Separation Modes - Stationary Phase in HPLC . Waters Corporation. [Link]
-
RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms . ResearchGate. [Link]
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Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances . ResearchGate. [Link]
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N-[2-(heptadecanoylamino)ethyl]this compound . PubChem, NIH. [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . Chromatography Online. [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. [Link]
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Peak Tailing in HPLC . Element Lab Solutions. [Link]
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A Visual Approach to Stationary Phase Selectivity Classification Based on the Snyder-Dolan Hydrophobic-Subtraction Model . PMC, NIH. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? . Restek. [Link]
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RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms . PMC, PubMed Central. [Link]
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What is the best technique for amide purification? . ResearchGate. [Link]
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Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC . PMC, NIH. [Link]
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Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours . PMC, NIH. [Link]
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Analysis of foods using HPLC with evaporative light scattering detection . Agilent. [Link]
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HPLC Method Development Step by Step . YouTube. [Link]
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High-Performance Liquid Chromatography . Chemistry LibreTexts. [Link]
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CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives . Chiral Technologies. [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. [Link]
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A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin . PubMed. [Link]
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Running HPLC with hydrophobic stationary phase and aqueous mobile phase . Kromasil. [Link]
-
How To Improve Resolution In Liquid Chromatography? . YouTube. [Link]
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A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin . ResearchGate. [Link]
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Evaporative light scattering detector ELSD . Advion Interchim Scientific. [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. [Link]
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Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity . Longdom Publishing. [Link]
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Development and Validation of RP-HPLC method for the estimation of Plecanatide from Bulk and Pharmaceutical Dosage form . ResearchGate. [Link]
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Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla . SciELO. [Link]
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Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]
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Evaporative light scattering detector . Wikipedia. [Link]
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How to improve peak resolutions in chromatography . Quora. [Link]
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HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection . Spectroscopy Online. [Link]
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Choosing the Right HPLC Stationary Phase . LCGC International. [Link]
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HPLC solvents and mobile phase additives . University of Sheffield. [Link]
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Evaluation of an Amide-Based Stationary Phase for Supercritical Fluid Chromatography . PubMed. [Link]
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CAD vs MS for HPLC on compounds without chromophores? . Reddit. [Link]
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Heptadecanamide Stability in Long-Term Sample Storage: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with heptadecanamide during long-term sample storage. We will explore the fundamental principles of this compound stability, potential degradation pathways, and provide validated protocols and troubleshooting guides to ensure the integrity of your samples and the reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses the most common questions regarding the long-term storage and stability of this compound.
Q1: What is this compound, and why is its stability a concern?
This compound is a saturated fatty acid amide.[1] Like other lipids, its stability over long-term storage can be compromised, potentially affecting the accuracy of quantification and the interpretation of experimental results. While fatty acid amides are generally considered stable to air oxidation and dilute acids and bases, degradation can still occur, particularly through hydrolysis.[2]
Q2: What are the primary degradation pathways for this compound during long-term storage?
The two main degradation pathways for lipids are hydrolysis and oxidation.[3] For a saturated fatty acid amide like this compound, the primary concern is the hydrolysis of the amide bond, which would yield heptadecanoic acid and ammonia. Oxidation is less of a concern for saturated fatty acids compared to their unsaturated counterparts.[2]
Q3: What factors can influence the stability of this compound in my samples?
Several factors can impact the stability of this compound during storage:
-
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.[4]
-
pH: Extremes in pH (highly acidic or basic conditions) can catalyze the hydrolysis of the amide bond.
-
Enzymatic Activity: If samples are not properly handled, endogenous enzymes like amidases can degrade this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage sample integrity and potentially increase the rate of degradation.[5]
-
Exposure to Light and Air: While less critical for saturated amides, it is good practice to minimize exposure to prevent any potential photo-oxidation or other reactions.
Q4: How should I store my biological samples (e.g., plasma, tissue) to ensure this compound stability?
For long-term storage, it is recommended to store biological samples at -80°C. Some studies have shown that certain analytes can degrade even at these low temperatures over several years, so minimizing storage time is always advisable.[6][7] Samples should be stored in airtight containers, and for extracted lipids, storage under an inert gas (like nitrogen or argon) is best practice.
Q5: I am observing a decrease in this compound concentration in my stored samples. What could be the cause?
A decrease in concentration could be due to degradation, but other factors should also be considered.[8] These include:
-
Adsorption: this compound may adsorb to the surface of storage vials, especially if they are made of certain plastics.
-
Analytical Variability: Inconsistent sample preparation or instrument performance can lead to apparent changes in concentration.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[9][10]
Section 2: Troubleshooting Guide for this compound Quantification
This section provides a structured approach to troubleshooting common issues encountered during the quantification of this compound, particularly after long-term storage.
Issue 1: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Steps |
| Complete Degradation | Review storage conditions (temperature, duration). If improper, the analyte may be lost. Analyze a freshly prepared standard to confirm instrument functionality. |
| Inefficient Extraction | Optimize your extraction protocol. Ensure the chosen solvent is appropriate for this compound. Consider a liquid-liquid extraction or solid-phase extraction.[11] |
| Instrumental Issues | Check the LC-MS system performance. Infuse a this compound standard directly into the mass spectrometer to verify sensitivity. Clean the ion source. |
| Matrix Suppression | The presence of other molecules in your sample can suppress the this compound signal.[12] To assess this, perform a post-extraction spike of a known amount of this compound into your sample extract and compare the response to a standard in a clean solvent. |
Issue 2: High Variability in this compound Concentrations Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and solvent evaporation. The use of an internal standard is crucial to correct for variability.[13] |
| Sample Inhomogeneity | For tissue samples, ensure complete homogenization. For plasma/serum, ensure it is fully thawed and vortexed before aliquoting. |
| Precipitation During Storage | If samples are stored as extracts in solvent, this compound may precipitate if the solvent evaporates or if the storage temperature is too low. Visually inspect samples and ensure they are fully redissolved before analysis. |
| Carryover on LC System | Run blank injections between samples to check for carryover. If observed, optimize the column wash steps in your gradient. |
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The primary hydrolysis product would be heptadecanoic acid. Develop an analytical method to also detect this potential degradant. The presence of heptadecanoic acid could indicate sample degradation. |
| Contamination | Contamination can be introduced from solvents, vials, or during sample handling. Analyze solvent blanks to identify potential sources of contamination. |
| Matrix Interferences | Other endogenous compounds in the sample may be co-eluting with your analyte. Optimize the chromatographic separation to resolve these interferences.[10] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows related to this compound analysis.
Protocol 1: Long-Term Storage of Biological Samples
-
Sample Collection: Collect blood samples in EDTA-containing tubes. For tissues, flash-freeze immediately in liquid nitrogen after collection.
-
Processing:
-
Plasma: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.
-
Tissue: Keep tissues frozen on dry ice during handling.
-
-
Aliquoting: Aliquot plasma or portioned tissue into cryovials suitable for long-term storage (e.g., polypropylene). This minimizes freeze-thaw cycles for the bulk sample.
-
Storage: Store the aliquots at -80°C in a monitored freezer.
-
Sample Thawing: When ready for analysis, thaw samples on ice to minimize enzymatic activity.
Protocol 2: Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation: To a 100 µL aliquot of plasma, add an internal standard. A suitable internal standard would be a stable isotope-labeled this compound (e.g., this compound-d33).[14]
-
Protein Precipitation: Add 400 µL of ice-cold acetone or acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[15]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., 100 µL of 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This is an example method and should be optimized for your specific instrument.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components. For example:
-
0-1 min: 50% B
-
1-8 min: 50-98% B
-
8-10 min: 98% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Q1: 270.3 -> Q3: 72.1 (This is a theoretical transition and needs to be optimized on your instrument).
-
Internal Standard (this compound-d33): Q1: 303.5 -> Q3: 72.1 (This is a theoretical transition and needs to be optimized).
-
Section 4: Visualizing Workflows and Degradation Pathways
This compound Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Sample Preparation and Analysis Workflow
Caption: General workflow for this compound analysis from plasma.
References
-
Mazzetti, C., et al. (2020). Effects of Long Term Storage on Secondary Metabolite Profiles of Cannabis Resin. Forensic Science International, 312, 110315. Available at: [Link]
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Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Amides, Fatty Acid. John Wiley & Sons, Inc. Available at: [Link]
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Kabolizadeh, P., et al. (2021). The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels. Biopreservation and Biobanking, 19(4), 312-317. Available at: [Link]
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Stępkowska, D., et al. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Marine Drugs, 20(2), 93. Available at: [Link]
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Chapman, K. D., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(21), 6593. Available at: [Link]
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Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1088-1097. Available at: [Link]
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Korfmacher, W. A. (2005). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 871-879. Available at: [Link]
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Schrader, M., & Schulz-Knappe, P. (2001). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2001(1), 37-48. Available at: [Link]
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Anapharm. (2025). Considerations to properly assess drug stability within biological samples. Anapharm. Available at: [Link]
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Roy, B., & Sk, M. H. (2025). Degradation Pathways and Impurity Profiling of Anti-Cancer Drug Apalutamide by HPLC and LC-MS/MS and Separation of Impurities using Design of Experiments. ResearchGate. Available at: [Link]
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Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1097. Available at: [Link]
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Vildhede, A., et al. (2018). LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. Bioanalysis, 10(17), 1395-1407. Available at: [Link]
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Wang, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition, 9, 864949. Available at: [Link]
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Cyberlipid. (n.d.). Fatty acid amides. Cyberlipid. Available at: [Link]
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Li, X., et al. (2022). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Foods, 11(21), 3469. Available at: [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
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Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024, February 16). 9.4: Oxidation of Fatty Acids. Chemistry LibreTexts. Available at: [Link]
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Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis?. YouTube. Available at: [Link]
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Wang, J., et al. (2023). Bioanalytical method for NAD+ detection in blood plasma utilizing solution-phase Candida boidinii formate dehydrogenase and electrochemical detection. Analyst, 148(15), 3634-3641. Available at: [Link]
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ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available at: [Link]
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Matuszewski, B. K., et al. (2003). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 25(3), 261-271. Available at: [Link]
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Tworoger, S. S., & Hankinson, S. E. (2006). The Effects of Long-term Storage on Commonly Measured Serum Analyte Levels. Cancer Epidemiology, Biomarkers & Prevention, 15(12), 2564-2568. Available at: [Link]
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Acevska, J., et al. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. Available at: [Link]
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Stępkowska, D., et al. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Marine Drugs, 20(2), 93. Available at: [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-211. Available at: [Link]
-
Wang, Y., et al. (2022). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers in Nutrition, 9, 864949. Available at: [Link]
-
AK LECTURES. (2015, July 30). Oxidation of Fatty Acids. YouTube. Available at: [Link]
-
Mazzetti, C., et al. (2020). Effects of Long Term Storage on Secondary Metabolite Profiles of Cannabis Resin. Forensic Science International, 312, 110315. Available at: [Link]
-
Akyildiz, İ. E. (2023, November 5). How to extract sample for LC-MS analysis?. ResearchGate. Available at: [Link]
-
Reyes-Reyes, M. I., et al. (2021). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Molecules, 26(23), 7208. Available at: [Link]
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Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Available at: [Link]
-
Ahmad, Y., & Sharma, N. (2012). An Effective Method for the Analysis of Human Plasma Proteome using Two-dimensional Gel Electrophoresis. Journal of Proteomics & Bioinformatics, 5(11), 256-261. Available at: [Link]
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Gucinski, A. C., & Medley, C. D. (2014). Characterization of Impurities and Degradants Using Mass Spectrometry. In Therapeutic Proteins: Methods and Protocols (pp. 239-265). Humana Press. Available at: [Link]
-
Wikipedia. (n.d.). Fatty acid amide. Wikipedia. Available at: [Link]
-
Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Eurofins USA. Available at: [Link]
-
Waters Corporation. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Waters Corporation. Available at: [Link]
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Li, W., & Tse, F. L. S. (2011). Internal Standards for Quantitative LC-MS Bioanalysis. In Quantitative Bioanalysis: A Practical Guide to Method Development, Validation, and Sample Analysis (pp. 91-106). John Wiley & Sons, Inc. Available at: [Link]
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Di Gialleonardo, V., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Prostaglandins & Other Lipid Mediators, 172, 106828. Available at: [Link]
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Kyle, P. B., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 423-429. Available at: [Link]
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StatPearls. (2023, January 16). Biochemistry, Fatty Acid Oxidation. StatPearls. Available at: [Link]
-
Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 841-848. Available at: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Rund, K. M., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Prostaglandins, Leukotrienes and Essential Fatty Acids, 136, 1-9. Available at: [Link]
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minimizing contamination sources for accurate Heptadecanamide analysis
A Guide to Minimizing Contamination for Accurate Quantification
Welcome, researchers and scientists, to the technical support center for Heptadecanamide analysis. As a Senior Application Scientist, I understand that achieving accurate and reproducible quantification of fatty acid amides like this compound requires meticulous attention to detail, especially concerning contamination control. These compounds are notoriously ubiquitous, often appearing as "ghost peaks" or contributing to high background noise, which can compromise data integrity.
This guide is structured to provide immediate, practical solutions and deep insights into the root causes of contamination. It moves from frequently asked questions for quick reference to in-depth troubleshooting guides and validated protocols to help you establish a robust, self-validating analytical workflow.
Frequently Asked Questions (FAQs)
Q1: I am detecting this compound or similar long-chain fatty amides in my solvent blanks. What is the most likely source?
A1: The most common source of fatty acid amide contamination, including compounds structurally similar to this compound like Oleamide and Stearamide, is laboratory plasticware.[1][2][3] These items, such as polypropylene microcentrifuge tubes, pipette tips, and syringes, are manufactured with "slip agents" to prevent them from sticking to molds.[2][3][4] These agents are often fatty acid amides and can easily leach into organic solvents, even those considered compatible with the plastic.[1]
Q2: Can my choice of solvents and reagents introduce contamination?
A2: Absolutely. It is critical to use the highest purity solvents available, preferably labeled as "LC-MS grade" or "hypergrade".[5][6] HPLC-grade solvents can contain impurities that increase background noise, especially in the low-molecular-weight range.[5] Always prepare mobile phases fresh and avoid the practice of "topping off" solvent bottles, as this can concentrate contaminants from the old solvent.[7][8]
Q3: How should I properly clean my glassware for trace this compound analysis?
A3: A multi-step, rigorous cleaning process is essential. A general, effective protocol involves:
-
Scrubbing with a laboratory-grade detergent (e.g., Alconox) in hot tap water.[9][10]
-
Rinsing thoroughly with tap water (at least six times).[9]
-
Rinsing multiple times with high-purity water (e.g., Milli-Q, >18 MΩ).[9]
-
Performing sequential rinses with high-purity methanol and then acetone or isopropanol in a fume hood.[9][11]
-
Allowing the glassware to air dry on a clean rack or in a drying oven. Openings can be loosely covered with solvent-rinsed aluminum foil.[9] For exceptionally stubborn contamination, a soak in dilute acid (e.g., 0.5% nitric acid) or brief exposure to sulfuric acid may be necessary.[9]
Q4: Are there specific types of plastic I should avoid?
A4: Yes. Softer plastics like polypropylene and polyethylene are most frequently cited as sources of fatty acid amide leaching.[2][3] If plasticware is unavoidable, consider rinsing it with your extraction solvent immediately before use to remove surface contaminants. For critical applications, switching to glass or high-quality polypropylene alternatives that are certified to be free of slip agents is the safest approach.
Visualizing Contamination Pathways
Understanding where contamination can be introduced is the first step to preventing it. The following diagram illustrates the potential sources of contamination throughout a typical analytical workflow.
Sources
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Technical Support Center: Enhancing Ionization Efficiency of Heptadecanamide in ESI-MS
Welcome to the technical support center for optimizing the analysis of Heptadecanamide using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the ionization of long-chain fatty acid amides. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to common issues encountered in the laboratory.
Introduction: The Challenge of Ionizing this compound
This compound, a long-chain saturated fatty acid amide, presents a unique set of challenges for ESI-MS analysis. Its nonpolar nature and low proton affinity make it difficult to efficiently generate gas-phase ions, often resulting in poor signal intensity and reproducibility.[1] Unlike peptides or other molecules with readily ionizable functional groups, this compound requires careful optimization of experimental conditions to achieve reliable and sensitive detection.[2] This guide will provide a structured approach to troubleshooting and enhancing its ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so low in positive ESI mode?
A1: The low signal intensity of this compound in positive ESI is primarily due to its low proton affinity. The amide group is not strongly basic, making protonation ([M+H]⁺) an inefficient process.[3][4] Additionally, the long alkyl chain imparts a hydrophobic character, which can hinder the ESI process if the mobile phase composition is not optimal.[5]
Q2: I see multiple peaks in my mass spectrum for this compound. What are they?
A2: It is common to observe multiple adduct ions for analytes with poor protonation efficiency.[6][7] For this compound, you are likely observing sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in addition to the protonated molecule ([M+H]⁺).[6][8] These adducts arise from trace amounts of sodium and potassium salts present in solvents, glassware, or the sample matrix itself.[8][9][10] The relative intensity of these adducts can fluctuate, leading to poor quantitative reproducibility.
Q3: Should I be using positive or negative ion mode for this compound analysis?
A3: While positive ion mode is often the default, negative ion mode can be a viable alternative for amides, although typically less efficient than for acidic compounds. Deprotonation to form [M-H]⁻ is possible but generally less favorable for amides compared to compounds with acidic protons. However, in some cases, negative mode can offer lower background noise.[11] The optimal mode should be determined empirically for your specific experimental conditions.
Q4: How does the mobile phase composition affect the ionization of this compound?
A4: The mobile phase is a critical factor. The organic solvent (e.g., acetonitrile or methanol) content, pH, and the type and concentration of additives all significantly influence ionization efficiency.[12][13][14] A higher percentage of organic solvent generally aids in the desolvation of analytes like this compound.[15] Mobile phase additives, such as acids or salts, can be used to promote the formation of a specific ion species and suppress others.[12][16][17]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the ESI-MS analysis of this compound.
Problem 1: Low or No Signal Intensity
If you are struggling with a weak or nonexistent signal for this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low signal.
-
Verify Instrument Performance: Before optimizing for your analyte, ensure the mass spectrometer is performing optimally. Run a system suitability test with a known standard to confirm that the instrument is tuned and calibrated correctly.[1]
-
Mobile Phase Optimization:
-
Promote Adduct Formation: Since protonation is inefficient, intentionally promoting the formation of a single, stable adduct can significantly enhance the signal.[6]
-
Sodium Adducts: Add a low concentration (e.g., 1-5 mM) of sodium acetate to your mobile phase to drive the equilibrium towards the formation of [M+Na]⁺.[6][16] This will consolidate the ion signal into a single, more intense peak.
-
Ammonium Adducts: Alternatively, adding ammonium formate or ammonium acetate can promote the formation of [M+NH₄]⁺ adducts.[12]
-
-
Acidic Modifiers for Protonation: If you wish to enhance the [M+H]⁺ signal, add a small amount of a weak organic acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[8][18] This increases the concentration of protons available for ionization.[6]
-
-
ESI Source Parameter Optimization:
-
Capillary Voltage: Adjust the capillary voltage to find the optimal setting for ion formation without causing in-source fragmentation. A typical starting range is 3-5 kV for positive mode.[15][19]
-
Nebulizer Gas Pressure: This parameter affects droplet size. Higher pressures lead to smaller droplets and more efficient desolvation, which is beneficial for hydrophobic molecules like this compound.[15]
-
Drying Gas Flow and Temperature: Increase the drying gas temperature (e.g., 250-450 °C) and flow rate to facilitate solvent evaporation and the release of gas-phase ions.[15] Be cautious of excessively high temperatures that could cause thermal degradation.
-
Problem 2: Inconsistent Signal and Poor Reproducibility
Fluctuations in signal intensity are often due to a shifting distribution of different adducts.
Caption: Workflow for stabilizing ion signal.
-
Force a Single Adduct: As mentioned previously, adding a controlled amount of a salt (e.g., sodium acetate or ammonium formate) to the mobile phase will promote the formation of a single, dominant adduct, leading to a more stable and reproducible signal.[6][12]
-
Suppress Unwanted Adducts: If you want to favor the protonated molecule, you can take steps to minimize sodium and potassium contamination.
-
Use high-purity solvents and additives.
-
Avoid glassware, as it can leach sodium ions.[8] Use polypropylene or other suitable plastic containers for solvent and sample preparation.
-
The addition of a small amount of a volatile acid like formic acid can help suppress sodium adduct formation by providing an excess of protons.[6][8]
-
Quantitative Data Summary
| Parameter | Recommended Starting Range | Purpose |
| Mobile Phase Additive (Positive Mode) | ||
| Formic Acid / Acetic Acid | 0.1% (v/v) | Enhance [M+H]⁺ formation |
| Sodium Acetate | 1-5 mM | Promote [M+Na]⁺ formation |
| Ammonium Formate / Acetate | 5-10 mM | Promote [M+NH₄]⁺ formation |
| ESI Source Parameters (Positive Mode) | ||
| Capillary Voltage | 3 - 5 kV | Optimize ionization |
| Nebulizer Gas Pressure | 20 - 60 psi | Control droplet size |
| Drying Gas Temperature | 250 - 450 °C | Aid desolvation |
Expected m/z Values for this compound (C₁₇H₃₅NO, MW = 269.47)
| Ion Species | Formula | Approximate m/z |
| [M+H]⁺ | [C₁₇H₃₆NO]⁺ | 270.5 |
| [M+Na]⁺ | [C₁₇H₃₅NNaO]⁺ | 292.5 |
| [M+K]⁺ | [C₁₇H₃₅KNO]⁺ | 308.5 |
| [M+NH₄]⁺ | [C₁₇H₃₉N₂O]⁺ | 287.5 |
Advanced Technique: Chemical Derivatization
When optimization of the mobile phase and source parameters is insufficient, chemical derivatization can be a powerful strategy to dramatically improve the ionization efficiency of this compound.[20]
Principle of Derivatization for ESI-MS
The goal of derivatization is to covalently attach a chemical tag to the this compound molecule that has a high proton affinity or a permanent positive charge.[2][20][21] This effectively makes the molecule much easier to ionize in ESI.
Caption: Workflow for chemical derivatization.
Recommended Derivatization Strategy:
A common and effective approach for compounds with amine or amide groups is to introduce a tag containing a tertiary amine.[22][23] Tertiary amines have a high proton affinity and are readily protonated in the ESI source.
Example Protocol: Derivatization with an Acyl Chloride containing a Tertiary Amine
This is a conceptual protocol. The specific reagent and conditions would need to be optimized for this compound.
-
Reagent Selection: Choose a derivatization agent such as 4-(Dimethylamino)benzoyl chloride (DMABC). This reagent will react with the amide nitrogen (following hydrolysis to the primary amine) or potentially the oxygen, to introduce a readily ionizable dimethylamino group.
-
Reaction Setup:
-
Dissolve a known amount of this compound in an anhydrous aprotic solvent (e.g., acetone or acetonitrile).
-
Add a molar excess of the derivatization reagent (e.g., DMABC) and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for a defined period (e.g., 30-60 minutes).
-
-
Quenching and Cleanup:
-
Quench the reaction by adding a small amount of water or a primary/secondary amine to consume the excess derivatization reagent.
-
Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove excess reagents and byproducts.
-
-
LC-MS Analysis:
-
Reconstitute the dried, derivatized sample in a suitable injection solvent.
-
Analyze using LC-ESI-MS in positive ion mode. You will now be looking for the m/z of the derivatized this compound.
-
The resulting derivatized molecule will have a much higher proton affinity, leading to a significant increase in signal intensity, often by several orders of magnitude.[23]
Conclusion
Successfully analyzing this compound by ESI-MS is an achievable goal that requires a systematic and informed approach. By understanding the inherent challenges of ionizing this long-chain amide and methodically applying the troubleshooting and optimization strategies outlined in this guide—from manipulating adduct formation to employing chemical derivatization—researchers can significantly enhance signal intensity, stability, and overall data quality.
References
-
Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. Rapid Communications in Mass Spectrometry, [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America, [Link]
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Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online, [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH, [Link]
-
From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS? ResearchGate, [Link]
-
Controlling Na and K Adducts in LC-MS. CHROMacademy, [Link]
-
Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International, [Link]
-
Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate, [Link]
-
Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. PubMed Central, [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed, [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. A LinkedIn article, [Link]
-
Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. NIH, [Link]
-
Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC - NIH, [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications, [Link]
-
Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. RSC Publishing, [Link]
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Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry - ACS Publications, [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc., [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH, [Link]
-
The effect of mobile phase modifiers on the ionization efficiency of... ResearchGate, [Link]
-
What are common adducts in ESI mass spectrometry? Waters, [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate, [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage, [Link]
-
Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. PubMed, [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH, [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC - NIH, [Link]
-
The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed, [Link]
-
The effect of mobile phase modifiers on the long-term stability (200... ResearchGate, [Link]
-
Effects of different buffer additives on positive ion ESI sensitivities... ResearchGate, [Link]
-
Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. ResearchGate, [Link]
-
Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed - NIH, [Link]
-
Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH, [Link]
-
The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. PubMed, [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate, [Link]
-
Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. ResearchGate, [Link]
-
Effect of different additives in make‐up flow on ESI‐MS response of... ResearchGate, [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions, [Link]
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Gas-Phase Proton Affinities for Twenty of the Proline-Containing Dipeptides. W&M ScholarWorks, [Link]
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Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: the susceptibility of the amide group to polar substituent effects. Sci-Hub, [Link]
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Gas-Phase Proton Affinities for Twenty of the Proline-Containing Dipeptides. William & Mary, [Link]
-
Challenges in ESI-MS-based Untargeted Metabolomics. CHIMIA, [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Contract Pharma, [Link]
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Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent, [Link]
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Challenges in ESI-MS-based Untargeted Metabolomics. ResearchGate, [Link]
- Method for increasing ionization efficiency in mass spectroscopy.
-
Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. PubMed, [Link]
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- 1. gmi-inc.com [gmi-inc.com]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Sci-Hub. Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: the susceptibility of the amide group to polar substituent effects / European Journal of Mass Spectrometry, 1998 [sci-hub.box]
- 5. Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
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Technical Support Center: Resolving Co-elution of Heptadecanamide with Isomeric Compounds
Welcome to the technical support center dedicated to addressing a common and intricate challenge in analytical chemistry: the co-elution of Heptadecanamide with its isomeric compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their chromatographic analyses. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve baseline resolution and accurate quantification.
The Challenge of Isomer Co-elution
This compound, a C17 fatty acid amide, and its isomers share the same molecular weight and often exhibit very similar physicochemical properties, such as polarity and boiling point.[1] This similarity makes their separation by conventional chromatographic techniques a significant hurdle, leading to overlapping peaks (co-elution) and compromising accurate identification and quantification. The primary types of isomers that can co-elute with this compound include:
-
Positional Isomers: Where the amide group is located at a different position on the alkyl chain.
-
Branched-Chain Isomers: Variations in the carbon skeleton, such as methyl- or ethyl- branches.[2]
-
Cis/Trans (Geometric) Isomers: In unsaturated analogues of this compound, the geometry around a double bond can differ.[3][4]
This guide will walk you through a systematic approach to troubleshoot and resolve these co-elution issues.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
When faced with co-eluting peaks of this compound and its isomers, a methodical approach to method development and optimization is crucial. This troubleshooting guide is structured to help you systematically address the problem.
Q1: My chromatogram shows a single, broad, or asymmetric peak where I expect this compound. How can I confirm if this is due to co-elution with an isomer?
A1: The first step is to determine if you indeed have a co-elution problem.
-
Peak Shape Analysis: A non-Gaussian (e.g., fronting, tailing, or shouldered) peak is a strong indicator of multiple unresolved components.
-
Mass Spectrometry (MS) Deconvolution: If you are using a mass spectrometer, even a single quadrupole instrument, you can look for subtle differences in the mass spectra across the peak.
-
Actionable Step: Acquire mass spectra at the leading edge, apex, and tailing edge of the chromatographic peak. While isomers have the same nominal mass, their fragmentation patterns upon ionization can differ slightly. Look for variations in the relative abundance of fragment ions.
-
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can confirm that the co-eluting species are indeed isomers by providing the same accurate mass and elemental composition.
Q2: I've confirmed co-elution. What are the initial chromatographic parameters I should adjust?
A2: Optimizing your Gas Chromatography (GC) or Liquid Chromatography (LC) method is the most direct way to improve separation.
For Gas Chromatography (GC):
-
Temperature Program Optimization:
-
Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[1]
-
Protocol:
-
Start with your current temperature program.
-
Decrease the ramp rate by 50% (e.g., from 10 °C/min to 5 °C/min).
-
If separation improves but is not complete, introduce a shallow gradient or an isothermal hold at an elution temperature where the isomers are migrating.
-
-
-
Column Selection and Dimensions:
-
Rationale: The choice of stationary phase is critical for selectivity. For fatty acid amides, a mid-polar to polar stationary phase is often effective. Longer columns with smaller internal diameters provide higher theoretical plates and better resolving power.
-
Recommendations:
-
Stationary Phase: Consider switching from a non-polar (e.g., DB-1, HP-5) to a more polar column (e.g., a wax-type column like an HP-Innowax or a cyanopropyl-based column).[5]
-
Column Dimensions: Increase column length (e.g., from 30 m to 60 m) and decrease the internal diameter (e.g., from 0.25 mm to 0.18 mm).
-
-
For Liquid Chromatography (LC):
-
Mobile Phase Optimization:
-
Rationale: Altering the mobile phase composition, including the organic modifier and additives, can significantly impact selectivity.
-
Protocol:
-
Solvent Strength: Adjust the gradient slope. A shallower gradient provides more time for separation.
-
Solvent Type: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties (polarity, viscosity, and proton-donating/accepting capabilities) can alter selectivity.
-
Additives: For amide compounds, adding a small amount of a modifier like formic acid or ammonium formate to the mobile phase can improve peak shape and potentially resolution by controlling the ionization state of the analytes.
-
-
-
Stationary Phase Selection:
-
Rationale: Reversed-phase chromatography is common for fatty acid amides. However, different stationary phase chemistries can offer unique selectivities.
-
Recommendations:
-
C18 vs. Phenyl-Hexyl: If you are using a standard C18 column, consider a phenyl-hexyl phase, which can provide alternative selectivity through pi-pi interactions.
-
Superficially Porous Particles (SPP) or Sub-2 µm Particles: These columns offer higher efficiency and can improve the resolution of closely eluting peaks.
-
-
Q3: I've optimized my chromatography, but the isomers are still not fully resolved. What advanced techniques can I employ?
A3: When chromatographic optimization reaches its limits, advanced analytical techniques can provide the necessary resolution.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC):
-
Why it Works: GCxGC employs two columns with different stationary phases, providing a significant increase in peak capacity and resolving power. The separation in the second dimension is based on a different chemical property (e.g., polarity) than the first dimension (e.g., boiling point), which is highly effective for separating isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Why it Works: Even if isomers co-elute chromatographically, they can often be distinguished by their unique fragmentation patterns in MS/MS.[1] By selecting a specific precursor ion and monitoring its characteristic product ions (Multiple Reaction Monitoring - MRM), you can selectively quantify each isomer.[1]
-
Experimental Workflow:
-
Infuse a pure standard of this compound to determine its optimal precursor and product ions.
-
If standards for the isomers are available, repeat the process to find unique transitions for each.
-
If standards are not available, you may need to identify unique fragments from the co-eluting peak in a full scan or product ion scan experiment.
-
-
-
Ion Mobility Spectrometry (IMS):
Frequently Asked Questions (FAQs)
Q: Is derivatization necessary for the analysis of this compound and its isomers?
A: For GC analysis, derivatization is often recommended. Fatty acid amides can be thermally unstable at high temperatures.[7] Derivatization, such as trimethylsilylation, can improve their thermal stability and chromatographic behavior.[7] For LC-MS analysis, derivatization is typically not required.
Q: Can sample preparation techniques help in resolving co-elution?
A: While sample preparation is primarily for cleanup and concentration, certain techniques can aid in isomer separation. Solid Phase Extraction (SPE) can be used to fractionate the sample based on polarity, which might provide some initial separation of isomers before chromatographic analysis.[8]
Q: How can I identify the specific isomeric structure that is co-eluting with my this compound peak?
A: Definitive identification of an unknown isomer without a reference standard is challenging but possible. A combination of high-resolution mass spectrometry (for accurate mass and formula confirmation), tandem mass spectrometry (for structural information from fragmentation patterns), and potentially comparison to literature or spectral databases can help in postulating the structure.
Experimental Protocols
Protocol 1: GC-MS Method Optimization for this compound Isomer Separation
This protocol outlines a systematic approach to optimize a GC-MS method for resolving this compound from a co-eluting isomer.
1. Initial GC-MS Conditions (Baseline)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
-
MS Transfer Line: 290 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
2. Optimization Steps
| Step | Parameter to Modify | Change | Rationale |
| 1 | Oven Ramp Rate | Decrease from 15 °C/min to 5 °C/min | To increase interaction time with the stationary phase and improve resolution. |
| 2 | Column Stationary Phase | Switch to a polar column (e.g., HP-Innowax) | To introduce different selectivity based on polarity. |
| 3 | Column Dimensions | Increase length to 60 m | To increase the number of theoretical plates and enhance separation efficiency. |
3. Data Evaluation
After each modification, inject a sample containing the co-eluting peaks and evaluate the resolution (Rs). A resolution of >1.5 is considered baseline separation.
Protocol 2: LC-MS/MS Method for Selective Quantification of Co-eluting Isomers
This protocol describes how to develop an MRM method to quantify co-eluting isomers using tandem mass spectrometry.
1. Analyte Information
-
This compound: C17H35NO, MW = 269.47 g/mol
2. Initial LC Conditions
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
3. MS/MS Parameter Optimization
-
Infuse a standard solution of this compound (if available) into the mass spectrometer to determine the precursor ion (likely [M+H]+ at m/z 270.3).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Repeat for the isomer standard if available.
-
If isomer standards are unavailable, analyze the co-eluting peak in a product ion scan to identify unique fragments for each isomer.
4. MRM Transition Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 270.3 | Fragment 1 | Optimized CE |
| Isomer | 270.3 | Unique Fragment 2 | Optimized CE |
5. Data Analysis
Quantify each isomer by integrating the peak area from its specific MRM transition.
Visualizations
Logical Workflow for Troubleshooting Co-elution
Caption: A flowchart illustrating the systematic approach to resolving co-elution issues.
References
-
Jovanovic, M., Schober, S., & Mittelbach, M. (2021). GC Analysis of Primary Fatty Acid Amides in Animal Fat. European Journal of Lipid Science and Technology, 123(5), 2000323. [Link]
-
Bird, S. S., Marur, V. R., Spencer, M., & Greenberg, A. S. (2011). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Lipids, 46(10), 975–984. [Link]
-
Ho, W., & Hachey, D. L. (1998). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 125-134. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[2-(heptadecanoylamino)ethyl]this compound. PubChem. Retrieved from [Link]
-
Gottschalk, C., St-Pierre, A. A., & Scholl, F. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Toxins, 14(10), 689. [Link]
-
NIST. (n.d.). Heptadecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ben-haim, Y., Eiceman, G. A., & Karpas, Z. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Analytical Chemistry, 90(18), 10929–10936. [Link]
-
Broo, A. D., & Ahlquist, M. (2018). Identification and computational characterization of isomers with cis and trans amide bonds in folate and its analogues. Physical Chemistry Chemical Physics, 20(43), 27362-27370. [Link]
-
Wang, D., & Brenna, J. T. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 15(2), 244-263. [Link]
-
Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Li, Y., et al. (2013). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Se Pu, 31(1), 54-8. [Link]
-
Mondal, B., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. RSC medicinal chemistry, 12(10), 1735–1744. [Link]
-
Ali, I., et al. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of liquid chromatography & related technologies, 31(16), 2459-2470. [Link]
-
Dr. Preeti. (2018, April 29). Cis & Trans Fatty acids. YouTube. [Link]
-
Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
-
Zhang, Y., et al. (2018). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Journal of the American Oil Chemists' Society, 95(11), 1357-1366. [Link]
-
Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid isomerism: analysis and selected biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sensitive Detection of Heptadecanamide in Complex Matrices
Welcome to the technical support center for the analysis of Heptadecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for refining analytical methods for the sensitive and accurate quantification of this compound in complex biological matrices. Our focus is on providing scientifically sound, field-proven insights to overcome common challenges in your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the primary challenges in analyzing this compound in complex matrices like plasma or serum?
A1: The main challenges include:
-
Matrix Effects: Co-eluting endogenous substances from complex matrices can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4]
-
Low Endogenous Concentrations: this compound may be present at very low levels, requiring highly sensitive instrumentation and optimized methods for detection.
-
Analyte Stability: As a lipid amide, this compound can be susceptible to enzymatic or chemical degradation during sample collection, storage, and processing.[5][6] It is crucial to store samples at -80°C for long-term stability.[5][7][8][9]
-
Poor Chromatographic Peak Shape: The inherent properties of fatty acid amides can sometimes lead to peak tailing or broadening, which affects resolution and integration accuracy.[10]
-
Recovery and Reproducibility: Inefficient extraction from the matrix can lead to low and variable recovery, impacting the precision and accuracy of the method.[11]
Q2: What is the most suitable analytical technique for this compound quantification?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in complex biological matrices.[12][13] This technique offers high selectivity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization of this compound to increase its volatility and thermal stability.[14][15][16][17]
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, the use of a suitable internal standard (IS) is critical for accurate and precise quantification.[18][19][20][21] An ideal IS for this compound would be a stable isotope-labeled (SIL) version, such as this compound-d3 or -¹³C₁₇. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[19] If a SIL-IS is not available, a structural analogue with similar properties can be used, but it may not compensate for all sources of variability as effectively.
Q4: How can I minimize the degradation of this compound in my samples?
A4: To minimize degradation, follow these best practices:
-
Rapid Processing: Process samples as quickly as possible after collection.[5]
-
Low Temperature: Perform all sample handling and extraction steps on ice or at 4°C to reduce enzymatic activity.[5]
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.[5]
-
Proper Storage: For long-term storage, keep samples at -80°C.[5][7][8][9] Avoid repeated freeze-thaw cycles.[9][22]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Overload: Injecting too much analyte. 2. Secondary Interactions: Interaction of the amide group with active sites on the column. 3. Inappropriate Mobile Phase: pH or organic composition not optimal. 4. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or a different stationary phase (e.g., biphenyl). Consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. 3. Optimize the mobile phase gradient and pH. Ensure the mobile phase is compatible with the analyte's pKa. 4. Implement a column wash step after each run or use a guard column.[23] |
| Low or Inconsistent Recovery | 1. Inefficient Extraction Method: The chosen solvent system may not be optimal for this compound. 2. Incomplete Phase Separation (LLE): Emulsion formation can trap the analyte. 3. Analyte Breakthrough (SPE): The wash solvent may be too strong, eluting the analyte. 4. Adsorption to Surfaces: this compound may adsorb to plasticware. | 1. Evaluate different extraction methods. For Liquid-Liquid Extraction (LLE), consider Folch, Bligh & Dyer, or MTBE methods.[24] For Solid-Phase Extraction (SPE), test different sorbents (e.g., C18, mixed-mode). 2. Centrifuge at a higher speed or for a longer duration. Consider adding salt to the aqueous phase to break emulsions. 3. Optimize the wash solvent. Use a weaker solvent or a smaller volume. 4. Use low-adsorption polypropylene tubes and pipette tips. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of Matrix Components: Phospholipids and other endogenous lipids are common culprits.[4] 2. Insufficient Sample Cleanup: The extraction method is not effectively removing interferences. 3. Inadequate Chromatographic Separation: The analyte is not resolved from interfering compounds. | 1. Improve sample cleanup. Consider a more rigorous extraction method, such as SPE, or add a protein precipitation step.[6] 2. Optimize the chromatographic method to separate this compound from the region where matrix effects are observed. This can be assessed using a post-column infusion experiment.[2][11] 3. Dilute the sample extract. This can reduce the concentration of interfering components.[11] |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal MS/MS Parameters: Collision energy and other MS parameters are not optimized for this compound. 2. Inefficient Ionization: The mobile phase composition may not be conducive to efficient electrospray ionization (ESI). 3. Analyte Degradation: See FAQ Q4. 4. Contamination of the Ion Source: Buildup on the source can reduce sensitivity. | 1. Optimize MS/MS parameters by infusing a standard solution of this compound. Determine the optimal precursor and product ions, collision energy, and declustering potential. 2. Adjust the mobile phase additives. For positive ion mode ESI, 0.1% formic acid is a good starting point. For negative ion mode, consider a small amount of ammonium acetate. 3. Follow best practices for sample handling and storage. 4. Clean the ion source according to the manufacturer's recommendations.[10] |
III. Experimental Protocols
A. Sample Preparation: Liquid-Liquid Extraction (LLE) - Modified Folch Method
This protocol is a robust starting point for extracting this compound from plasma or serum.
-
Preparation:
-
Thaw plasma/serum samples on ice.
-
Prepare a stock solution of your internal standard (e.g., this compound-d3) in methanol.
-
-
Extraction:
-
To a 2 mL polypropylene microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the internal standard working solution.
-
Add 800 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex for 1 minute to precipitate proteins and extract lipids.
-
Incubate on ice for 10 minutes.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection:
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass syringe or pipette.
-
Transfer the organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
B. LC-MS/MS Analysis
These are suggested starting conditions and should be optimized for your specific instrumentation.
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-50% B
-
9.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
This compound: To be determined empirically by infusing a standard. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 270.2. A probable product ion would result from the loss of the amide group.
-
Internal Standard (e.g., this compound-d3): To be determined empirically. The precursor ion would be [M+H]⁺ at m/z 273.2.
-
IV. Visualizations
Caption: High-level workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
V. References
-
MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ. MetwareBio. Retrieved from [Link]
-
MetwareBio. (n.d.). Lipidomics 101: Workflow, Techniques, Applications & Pitfalls. MetwareBio. Retrieved from [Link]
-
Biocompare. (2022, August 15). Sample Prep for Lipidomic Mass Spec. Biocompare. Retrieved from [Link]
-
MDPI. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]
-
Restek. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]
-
PMC. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
-
SpringerLink. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. SpringerLink. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
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ResearchGate. (2025, August 5). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide. ResearchGate. Retrieved from [Link]
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PMC. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Retrieved from [Link]
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AMS Biotechnology. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology. Retrieved from [Link]
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Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]
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NIH. (n.d.). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. NIH. Retrieved from [Link]
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University of California, Davis. (n.d.). Notes on Troubleshooting LC/MS Contamination. UC Davis. Retrieved from [Link]
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Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. eijppr.com. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
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YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. Retrieved from [Link]
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MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]
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FDA. (n.d.). Bioanalytical Method Validation. FDA. Retrieved from [Link]
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ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS.... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]
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PubMed. (n.d.). Measurement of n-alkanals and hydroxyalkenals in biological samples. PubMed. Retrieved from [Link]
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PMC. (2020, March 20). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PMC. Retrieved from [Link]
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PubMed. (2012, April 15). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. PubMed. Retrieved from [Link]
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PMC. (n.d.). Microbiome metabolite quantification methods enabling insights into human health and disease. PMC. Retrieved from [Link]
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PubMed. (2018, September 1). LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. PubMed. Retrieved from [Link]
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PubMed. (2026, January 9). The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed. Retrieved from [Link]
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MDPI. (2024, May 1). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Retrieved from [Link]
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NIH. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. NIH. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in Heptadecanamide Derivatization Reactions
Welcome to the technical support center for Heptadecanamide derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this compound for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when derivatizing this compound.
Q1: Why is my this compound silylation incomplete?
A1: Incomplete silylation is a frequent hurdle and can often be traced back to several factors:
-
Presence of Moisture : Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture.[1][2][3] Water will react with the reagent, consuming it and preventing the derivatization of your analyte. Ensure all glassware is meticulously dried, and solvents are anhydrous.[4][5]
-
Suboptimal Reaction Conditions : Amides are generally less reactive than alcohols or carboxylic acids in silylation reactions. Therefore, they often require more stringent conditions. Insufficient heating or reaction time can lead to incomplete derivatization. For amides, it may take hours at elevated temperatures for the reaction to complete.
-
Inadequate Reagent-to-Analyte Ratio : A sufficient excess of the silylating reagent is crucial. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen on the this compound.[1]
-
Steric Hindrance : While less of a concern for a straight-chain amide like this compound, steric hindrance around the functional group can impede derivatization.
Q2: I'm seeing multiple peaks for this compound in my GC-MS chromatogram after derivatization. What could be the cause?
A2: The presence of multiple peaks for a single analyte is a classic sign of derivatization issues.[6] This can be due to:
-
Incomplete Derivatization : You may be seeing peaks for both the underivatized this compound and its trimethylsilyl (TMS) derivative.[7]
-
Formation of Artifacts : Silylation reactions can sometimes produce unexpected by-products, known as artifacts.[6][8] These can arise from reactions with solvents, contaminants, or even the reagent itself.[6] For instance, using N,N-Dimethylformamide (DMF) as a solvent can lead to the formation of imine artifacts.[6]
-
Instability of the Derivative : TMS derivatives can be susceptible to hydrolysis, especially in the presence of trace moisture.[3] This can lead to the degradation of the derivative back to the original amide over time, even in the autosampler vial.[9] It is recommended to analyze silylated samples as soon as possible after preparation.[9]
Q3: How can I improve the stability of my this compound-TMS derivative?
A3: The stability of TMS derivatives is a critical factor for obtaining reproducible quantitative results.[9] Here are some strategies to enhance stability:
-
Storage Conditions : Store derivatized samples in a freezer (-20°C or lower) to slow down degradation.[9] Studies have shown that TMS derivatives are significantly more stable at -20°C compared to 4°C.[9]
-
Use of a More Stable Silylating Reagent : For applications requiring higher stability, consider using a reagent that forms tert-butyldimethylsilyl (t-BDMS) derivatives, such as N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). These derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[3][8]
-
Automated Derivatization : If available, using a fully automated derivatization and injection system can minimize the time derivatized samples spend waiting in the autosampler, thus reducing the potential for degradation.[10]
Q4: Can I derivatize this compound for LC-MS analysis?
A4: While GC-MS is common for fatty amides, derivatization can also be employed to enhance detection in Liquid Chromatography-Mass Spectrometry (LC-MS). The goal in LC-MS derivatization is often to improve ionization efficiency rather than volatility.[11][12] Strategies include:
-
Adding a Permanently Charged Group : Reagents that introduce a quaternary amine group can significantly enhance signal in positive-ion electrospray ionization.
-
Improving Hydrophobicity : For reversed-phase chromatography, increasing the hydrophobicity of the analyte can improve retention and separation.
-
Dual Derivatization : A dual derivatization approach can be used to target multiple functional groups, which can be particularly useful for complex samples.[11][13]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in this compound derivatization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low derivatization yield | 1. Moisture Contamination : Reagent or derivative hydrolysis.[2][3] 2. Inactive Reagent : Reagent has degraded due to improper storage or age. 3. Insufficient Reaction Time/Temperature : Reaction has not gone to completion. | 1. Ensure Anhydrous Conditions : Use oven-dried glassware, anhydrous solvents, and handle reagents under a dry atmosphere (e.g., nitrogen or argon).[2][4] 2. Use Fresh Reagent : Open a new vial of silylating reagent. Once opened, the shelf life of reagents like BSTFA is limited, even when stored in a freezer. 3. Optimize Reaction Conditions : Increase the reaction temperature (e.g., to 70-85°C) and/or extend the reaction time (e.g., to 2-4 hours).[14] Monitor the reaction progress by analyzing aliquots at different time points.[1] |
| Multiple peaks in chromatogram | 1. Incomplete Derivatization : Presence of both derivatized and underivatized analyte.[7] 2. Artifact Formation : Side reactions with solvent or contaminants.[6] 3. Derivative Degradation : Hydrolysis of the TMS derivative.[9] | 1. Force Reaction to Completion : Use a catalyst such as Trimethylchlorosilane (TMCS) (e.g., BSTFA + 1% TMCS).[3][8] Increase the excess of the derivatizing reagent. 2. Change Solvent : If using DMF, switch to a less reactive solvent like pyridine or acetonitrile.[6] Run a reagent blank to identify any peaks originating from the reagent or solvent.[1] 3. Analyze Promptly : Inject the derivatized sample into the GC-MS as soon as possible after preparation.[9] Store samples at -20°C if immediate analysis is not possible.[9] |
| Poor peak shape (tailing) | 1. Active Sites in the GC System : Interaction of the analyte with the injector liner, column, or other components. 2. Co-elution with By-products : Interference from reagent by-products. | 1. Deactivate Glassware : Silanize the injector liner and any other glassware that comes into contact with the sample.[4][8] Injecting the silylating reagent alone can sometimes temporarily passivate the system. 2. Choose a Reagent with Volatile By-products : BSTFA is often preferred over BSA because its by-products are more volatile and less likely to interfere with the chromatogram.[1][15] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Standard Silylation of this compound for GC-MS Analysis
This protocol provides a robust starting point for the derivatization of this compound using BSTFA with a TMCS catalyst.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
5 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or Argon gas for blanketing
Procedure:
-
Sample Preparation : Weigh 1-10 mg of the this compound sample into a clean, dry 5 mL reaction vial.[1] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding.[1][16]
-
Reagent Addition : Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[16] Ensure a molar excess of the reagent.
-
Reaction : Tightly cap the vial and heat at 70°C for 2 hours in a heating block or oven.[14][15] For amides, a longer reaction time may be necessary to ensure complete derivatization.
-
Analysis : After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
Syringe Care : BSTFA is corrosive to metal syringe parts. Thoroughly clean any syringes that come into contact with the reagent, first with methanol and then with dichloromethane (DCM).
Diagram: Silylation Reaction Workflow
Caption: Workflow for the silylation of this compound.
Diagram: Troubleshooting Logic for Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete silylation.
Section 4: The "Why" - Mechanistic Insights
Understanding the chemistry behind the derivatization process is key to effective troubleshooting. Silylation is a nucleophilic substitution reaction at the silicon atom of the silylating reagent.[1]
The general order of reactivity for functional groups with silylating reagents like BSTFA is: Alcohol > Phenol > Carboxylic Acid > Amine > Amide
This reactivity trend is why amides, like this compound, are more challenging to derivatize than many other common analytes. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it less nucleophilic and thus less reactive towards the silylating agent.
The addition of a catalyst like TMCS enhances the silylating power of the reagent, making it more effective for less reactive functional groups like amides.[3][8]
References
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Source not further specified].
- Cañabate-Díaz, B., et al. (2014).
- Unknown Author. (n.d.). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. PubMed.
- TCI Chemicals. (n.d.).
- Sessions, A. L. (n.d.).
- Supelco. (n.d.).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). BSTFA. Sigma-Aldrich.
- Unknown Author. (2025). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- Unknown Author. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Benchchem. (2025). A Head-to-Head Battle of Silylating Agents: BSTFA vs.
- Clendinen, C. S., et al. (n.d.).
- Little, J. L. (2025). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Regis Technologies. (n.d.).
- Chemistry For Everyone. (2025).
- Unknown Author. (2013). LCMS of primary amides.
- Unknown Author. (n.d.). Metal‐Free Transamidation of Primary Amides using Trimethylsilyl Chloride.
- Unknown Author. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- Unknown Author. (2025). Derivatization in Liquid Chromatography for Mass Spectrometric Detection.
- Unknown Author. (n.d.). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central.
- Zarate, E., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed.
- Unknown Author. (2019). What is the best procedure for silylation of hydroxy compounds ?.
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
- Benchchem. (n.d.).
- Unknown Author. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Unknown Author. (2020). Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids.
- Bibel, M. (2025).
- Sigma-Aldrich. (n.d.).
- Unknown Author. (n.d.). Silylation – Knowledge and References. Taylor & Francis.
- Unknown Author. (n.d.).
- Unknown Author. (2022). Why derivatization of Acrylamide using MSTFA/BSTFA does not work?.
- Unknown Author. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC - PubMed Central.
- Unknown Author. (n.d.).
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Validation & Comparative
A Comprehensive Guide to the Validation of Heptadecanoic Acid (C17:0) as a Biomarker for Metabolic Syndrome
Senior Application Scientist Note: The initial query specified "Heptadecanamide." A thorough review of current scientific literature reveals a significant body of research on Heptadecanoic Acid (C17:0) , an odd-chain saturated fatty acid, and its association with metabolic syndrome. In contrast, research specifically linking this compound (the amide form of the fatty acid) to this condition is not prominent. This guide will, therefore, focus on the validation of Heptadecanoic Acid (C17:0) as a biomarker, which aligns with the current scientific landscape and is of high interest to the research community.
Introduction: The Quest for Predictive Biomarkers in Metabolic Syndrome
Metabolic Syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for developing type 2 diabetes and cardiovascular disease.[1][2] The diagnosis of MetS relies on clinical measurements that often identify the condition when it is already well-established. Consequently, there is a pressing need for sensitive and specific biomarkers that can predict risk, elucidate underlying pathophysiology, and guide early intervention strategies.
Emerging evidence has highlighted a compelling inverse association between circulating levels of the odd-chain saturated fatty acid, Heptadecanoic Acid (C17:0), and the prevalence of MetS.[3] Unlike even-chain fatty acids, which can be readily synthesized endogenously, C17:0 is primarily derived from dietary sources—particularly dairy fat—and potentially from endogenous synthesis from propionyl-CoA, a product of gut microbiome fermentation of dietary fiber.[4][5] This unique origin story makes C17:0 a fascinating candidate not just as a risk predictor, but as a potential indicator of specific dietary patterns and metabolic pathways.
This guide provides an in-depth analysis of the validation of C17:0 as a biomarker for MetS, offering a critical comparison with established and alternative markers, detailed experimental protocols for its quantification, and an exploration of the molecular pathways it may influence.
Comparative Analysis: C17:0 vs. Alternative MetS Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and the strength of its association with the disease state. While C17:0 is a promising candidate, it is crucial to evaluate its performance in the context of other biomarkers.
| Biomarker Category | Specific Marker(s) | Strength of Association with MetS | Key Advantages | Key Limitations |
| Diagnostic Criteria | Triglycerides, HDL-C, Fasting Glucose, Blood Pressure, Waist Circumference | Definitional; core components of MetS diagnosis.[1] | Clinically established and routinely measured. | Diagnostic, not predictive; identifies established disease.[6] |
| Odd-Chain Fatty Acid | Heptadecanoic Acid (C17:0) | Inverse Association: Higher levels are linked to lower MetS risk (OR = 0.36).[2] | Reflects specific dietary inputs (dairy, fiber) and endogenous metabolism; potential early indicator of metabolic health.[4][5] | Lacks established diagnostic cut-offs; sensitivity/specificity for MetS diagnosis not yet defined. Risk association data is strong but needs translation to clinical diagnostics. |
| Adipokines | Leptin | Positive Association: Elevated levels are linked to obesity and insulin resistance.[7] | Directly reflects adipose tissue mass and function. | Leptin resistance complicates interpretation; levels are highly correlated with BMI.[6] |
| Adiponectin | Inverse Association: Lower levels are strongly linked to MetS and insulin resistance.[7] | Reflects adipose tissue health; insulin-sensitizing properties provide a clear mechanistic link. | Levels can be influenced by various factors beyond MetS. | |
| Leptin-to-Adiponectin Ratio (LAR) | Strong Positive Association: Proposed as a better predictor of insulin resistance than either marker alone.[8] | Integrates opposing signals from adipose tissue, potentially increasing predictive power. | Not yet a standard clinical measure; requires two separate assays. | |
| Inflammatory Marker | High-Sensitivity C-Reactive Protein (hs-CRP) | Positive Association: A well-established marker of systemic low-grade inflammation, a core component of MetS.[6] | Standardized, widely available clinical test. | Non-specific; levels can be elevated by numerous acute and chronic inflammatory conditions unrelated to MetS.[9] |
Underlying Pathophysiology: Where C17:0 May Intervene
Metabolic syndrome is fundamentally driven by two interconnected pathologies: insulin resistance and chronic low-grade inflammation .[1][2] Dysregulation in key signaling pathways underpins these conditions.
The Central Role of Insulin Signaling
In a healthy state, insulin binding to its receptor triggers the PI3K-Akt signaling pathway, culminating in the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake. In insulin resistance, this pathway is impaired.
Potential Modulatory Role of Odd-Chain Fatty Acids
While the precise mechanisms of C17:0 are still under investigation, studies on odd-chain fatty acids suggest they may improve metabolic health by influencing inflammation and energy sensing pathways. For instance, C15:0 and C17:0 have been shown to suppress pro-inflammatory JAK-STAT signaling in hepatocytes in vitro.[10][11] Furthermore, the related odd-chain fatty acid C15:0 has been demonstrated to activate the AMPK pathway, a central regulator of cellular energy homeostasis that promotes glucose uptake and fatty acid oxidation.[5]
Experimental Protocol: Quantification of C17:0 in Human Plasma
Validating C17:0 as a biomarker requires a robust, reproducible, and accurate quantification method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Causality Behind Experimental Choices
-
Sample Matrix: Plasma is preferred as it reflects the circulating lipid pool. EDTA is the anticoagulant of choice to minimize cation adduction during electrospray ionization.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., Heptadecanoic acid-d3) is critical. It is added at the very beginning to account for variability in extraction efficiency, matrix effects, and instrument response, ensuring the self-validating nature of the protocol.
-
Extraction Method: A modified Folch or Bligh-Dyer extraction using a chloroform/methanol mixture is a well-established method for efficiently partitioning lipids from the aqueous components of plasma.
-
Saponification: To measure total fatty acids (both free and esterified in complex lipids), a saponification step (alkaline hydrolysis) is required to cleave fatty acids from their glycerol or sphingoid backbones.
-
Detection: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. It monitors a specific precursor-to-product ion transition for both the analyte (C17:0) and its internal standard, minimizing interference from other molecules in the complex plasma matrix.
Step-by-Step Methodology
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Aliquot the resulting plasma into cryovials and store immediately at -80°C until analysis.
-
-
Lipid Extraction and Saponification:
-
Thaw plasma samples on ice.
-
In a glass tube, combine 50 µL of plasma with 1 mL of methanol.
-
Add a known amount (e.g., 25 nmol) of Heptadecanoic acid-d3 internal standard solution.
-
Add 2 mL of chloroform. Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic (chloroform) layer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
To the dried extract, add 500 µL of a 1:1 mixture of methanol and 15% potassium hydroxide (KOH).
-
Incubate at 37°C for 30 minutes to hydrolyze the ester bonds.
-
Acidify the solution to a pH < 5 with 1N HCl to protonate the free fatty acids.
-
-
Free Fatty Acid Re-extraction:
-
Add 1.5 mL of isooctane (or hexane) to the acidified solution.
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer containing the free fatty acids to a new tube.
-
Repeat the re-extraction once more and combine the organic layers.
-
Dry the final extract under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried fatty acid sample in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
-
Inject 5-10 µL onto a C18 reverse-phase LC column.
-
Perform a gradient elution, starting with a higher aqueous mobile phase and ramping up to a high organic mobile phase to elute fatty acids based on their hydrophobicity.
-
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode.
-
Monitor the specific MRM transition for C17:0 (e.g., m/z 269.3 → 269.3) and its deuterated internal standard.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a C17:0 analytical standard spiked with the same amount of internal standard as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.
-
Determine the concentration of C17:0 in the plasma samples by interpolating their peak area ratios against the linear regression of the calibration curve.
-
Experimental Workflow Diagram
Conclusion and Future Directions
Heptadecanoic acid (C17:0) stands out as a promising biomarker for metabolic syndrome. Its inverse association with MetS risk is supported by a growing body of epidemiological evidence, and its unique origins from diet and gut metabolism provide a plausible biological basis for this link.[2][3]
However, the transition from a research biomarker to a clinical diagnostic tool requires further validation. Key future research should focus on:
-
Establishing Diagnostic Accuracy: Conducting large-scale prospective studies to determine the sensitivity and specificity of C17:0 for predicting the onset of MetS, and calculating optimal clinical cut-off values.
-
Head-to-Head Comparisons: Designing studies that directly compare the diagnostic and predictive performance of C17:0 against or in combination with other biomarkers like adiponectin, leptin, and hs-CRP using ROC analysis.
-
Mechanistic Elucidation: Further investigating the molecular mechanisms by which C17:0 influences insulin sensitivity, inflammation, and overall metabolic homeostasis.
For researchers and drug development professionals, C17:0 offers a valuable tool for stratifying subjects in clinical trials and for exploring novel therapeutic pathways related to diet, the microbiome, and metabolic health. Its continued validation will be a critical step in advancing our ability to combat the growing epidemic of metabolic syndrome.
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A Comparative Analysis of Heptadecanamide and Oleamide: A Technical Guide to Their Biological Activities
In the intricate world of lipid signaling, fatty acid amides have emerged as a pivotal class of endogenous molecules wielding significant influence over a spectrum of physiological processes. Among these, oleamide and heptadecanamide have attracted scientific curiosity for their diverse biological activities. This guide provides an in-depth, data-supported comparative analysis of these two fatty acid amides, tailored for researchers, scientists, and professionals in drug development. Our objective is to present a clear, evidence-based narrative that not only compares their functionalities but also delves into the experimental methodologies and mechanistic underpinnings of their actions.
Introduction: A Tale of Two Amides
Oleamide (cis-9-Octadecenamide) is an unsaturated fatty acid amide that has been extensively studied since its discovery in the cerebrospinal fluid of sleep-deprived cats.[1] This genesis hinted at its potent neuromodulatory effects, which have since been a primary focus of research. Structurally, it is the amide derivative of oleic acid.
This compound , the amide of the saturated fatty acid heptadecanoic acid (margaric acid), is a less-explored counterpart. While sharing the fatty acid amide scaffold, its distinct saturation and carbon chain length prefigure a unique biological profile, which is gradually being uncovered, primarily in the realms of anti-inflammatory and cytotoxic activities.
Comparative Biological Activities
While both molecules are classified as fatty acid amides, their biological effects exhibit significant divergence, a testament to the high degree of specificity in lipid signaling.
Neuromodulatory Effects: A Clear Distinction
A primary differentiator between oleamide and this compound lies in their influence on the central nervous system.
Oleamide: A Potent Neuromodulator
Oleamide's fame is largely built on its pronounced effects on sleep and behavior, mediated through its interactions with several key receptor systems:
-
GABAergic System: Oleamide potentiates the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.[2] This action is central to its hypnotic (sleep-inducing) effects.
-
Cannabinoid System: Oleamide is an endogenous agonist of the cannabinoid receptor type 1 (CB1), which is widely expressed in the brain.[1][3] This interaction contributes to its cannabinoid-like effects, such as analgesia and hypolocomotion.
-
Serotonergic System: It also modulates the activity of various serotonin receptors, which may underlie its effects on mood and anxiety.[1]
This compound: The Silent Partner in Neuromodulation
Currently, there is a conspicuous lack of evidence for significant neuromodulatory activity of this compound comparable to that of oleamide. While fatty acid amides as a class are known to possess neuromodulatory potential, specific studies on this compound's interaction with GABA, cannabinoid, or serotonin receptors are limited. This represents a significant knowledge gap and an area ripe for future investigation.
Comparative Data: Receptor Interactions
| Compound | Target Receptor | Ki / EC50 | Biological Effect |
| Oleamide | CB1 Cannabinoid Receptor | ~1-8 µM (Ki) | Agonist |
| GABAA Receptor | - | Positive Allosteric Modulator | |
| This compound | GABAA / CB1 Receptors | Not well-characterized | Largely unknown |
Note: The presented values for oleamide are approximations derived from multiple studies and can vary based on experimental conditions.
Anti-inflammatory Activity: A Shared Attribute with Different Mechanisms?
Both fatty acid amides have demonstrated anti-inflammatory properties, a common theme among many lipid signaling molecules.
Oleamide:
Oleamide has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Its mechanism involves the inhibition of key inflammatory signaling pathways like NF-κB.[4]
This compound/Heptadecane:
Research on heptadecane, the parent fatty acid of this compound, has revealed potent anti-inflammatory effects. It has been shown to suppress the expression of pro-inflammatory genes by reducing the activity of NF-κB through the NIK/IKK and MAPKs pathways.[5] It is plausible that this compound shares a similar mechanism of action.
Angiogenesis: A Potential Point of Divergence
The influence of these amides on the formation of new blood vessels (angiogenesis) appears to be another area of differentiation.
-
Oleamide: Some studies suggest that oleamide and its derivatives can inhibit processes associated with cancer metastasis, which may involve anti-angiogenic effects.
-
This compound: There is currently a lack of direct evidence regarding the effect of this compound on angiogenesis. This remains an open area for research.
Mechanistic Insights: Visualizing the Signaling Pathways
The distinct biological profiles of oleamide and this compound stem from their differential engagement with cellular signaling cascades.
Caption: Comparative Signaling Pathways of Oleamide and this compound.
Experimental Protocols: A Guide for Investigation
To facilitate further research and validation, we provide a standardized protocol for assessing the anti-inflammatory effects of these amides.
Protocol: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
Objective: To quantify the inhibitory effect of oleamide and this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Oleamide and this compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of oleamide or this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.
-
Cell Viability Assay: Perform an MTT or WST-1 assay on the remaining cells to assess any potential cytotoxicity of the compounds.
-
Data Analysis: Normalize the nitrite concentrations to cell viability. Calculate the IC50 value for each compound.
Self-Validation: The inclusion of a positive control (LPS alone) and a negative control (cells alone) is essential. A dose-dependent decrease in nitrite production with the test compounds, without significant cytotoxicity, would validate the anti-inflammatory effect.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Conclusion and Future Directions
This comparative analysis underscores the distinct pharmacological profiles of oleamide and this compound. Oleamide stands out as a multifaceted neuromodulator with well-documented hypnotic, analgesic, and anxiolytic properties, coupled with anti-inflammatory effects. In contrast, the current body of research on this compound points primarily towards its anti-inflammatory and potential anti-cancer activities, with its role in the central nervous system remaining largely uncharted territory.
For researchers and drug development professionals, this highlights both the specialized potential of each molecule and the significant opportunities for further investigation. Elucidating the neuromodulatory and angiogenic effects of this compound will be crucial for a more complete comparative understanding and for unlocking its full therapeutic potential. The protocols and data presented herein provide a solid foundation for these future explorations into the fascinating and complex world of fatty acid amide signaling.
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Hampson, A. J., & Grimaldi, M. (2001). The fatty acid amide family: novel targets for therapeutic intervention. Expert opinion on therapeutic targets, 5(5), 535-545. [Link]
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Avis, T. J., & Bélanger, R. R. (2001). Specificity and mode of action of the antifungal fatty acid cis-9-heptadecenoic acid produced by Pseudozyma flocculosa. Applied and environmental microbiology, 67(2), 956-960. [Link]
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A Comparative Analysis of Heptadecanamide and Palmitoylethanolamide in Preclinical Anti-Inflammatory Assays
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of lipid-based therapeutics, the N-acylethanolamines (NAEs) represent a class of endogenous signaling molecules with profound potential in modulating inflammatory and pain pathways. Among these, Palmitoylethanolamide (PEA), the N-acyl amide of palmitic acid, has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2] This guide introduces a comparative perspective, juxtaposing the well-characterized PEA with its odd-chain fatty acid analogue, Heptadecanamide (N-heptadecanoylethanolamine). While empirical data on this compound is emerging, its structural similarity to PEA warrants a predictive and comparative analysis to guide future research and development in this promising area of pharmacology.
This document provides a detailed examination of the mechanistic underpinnings of PEA and a projected profile for this compound, supported by established preclinical models of inflammation. We will delve into the specifics of in vitro and in vivo assays, offering step-by-step protocols and presenting hypothetical comparative data to illustrate potential differences in efficacy and potency.
Mechanistic Insights: A Tale of Two Amides
The anti-inflammatory prowess of Palmitoylethanolamide is multifaceted, engaging a network of cellular targets to resolve inflammation.[3][4][5] It is not a classical endocannabinoid as it displays weak affinity for cannabinoid receptors CB1 and CB2.[5][6] Instead, its actions are largely attributed to three key mechanisms:
-
Direct Receptor Activation : PEA is a known agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a pivotal role in regulating inflammation and lipid metabolism.[6][7][8] Activation of PPAR-α by PEA leads to the transcriptional repression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]
-
The "Entourage Effect" : PEA can enhance the activity of other endocannabinoids, like anandamide (AEA), by competing for the same degrading enzyme, Fatty Acid Amide Hydrolase (FAAH).[4][[“]][10] By acting as a substrate for FAAH, PEA can indirectly increase the local concentrations of AEA, thereby potentiating its anti-inflammatory and analgesic effects.[10][11]
-
Modulation of Other Receptors : PEA has also been shown to interact with other receptors involved in pain and inflammation, including the G protein-coupled receptor 55 (GPR55) and the transient receptor potential vanilloid 1 (TRPV1).[3][4][[“]]
Given that this compound is the N-acylethanolamine of heptadecanoic acid (a C17:0 fatty acid), it is plausible to hypothesize a similar, yet distinct, pharmacological profile. As a close structural homologue of PEA (C16:0), it is likely to interact with the same molecular targets. However, the difference in the acyl chain length may influence its binding affinity, efficacy, and metabolic stability, potentially leading to a unique therapeutic window.
Figure 1: Comparative Signaling Pathways of PEA and this compound.
Head-to-Head Comparison in Anti-Inflammatory Assays
To objectively evaluate the anti-inflammatory potential of this compound relative to PEA, a tiered approach involving both in vitro and in vivo models is recommended.
In Vitro Assay: Inhibition of LPS-Induced Inflammatory Response in Macrophages
This assay assesses the ability of the test compounds to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.
Experimental Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 24-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or PEA (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). The cells are pre-incubated for 2 hours.
-
Inflammatory Challenge: LPS (100 ng/mL) is added to all wells except the negative control.[12]
-
Incubation: The plate is incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, is quantified using commercially available ELISA kits.
-
Cell Viability: A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Hypothetical Comparative Data:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Vehicle | 150 ± 25 | 80 ± 15 | 100 |
| LPS (100 ng/mL) | 2500 ± 200 | 1800 ± 150 | 98 ± 2 |
| LPS + PEA (10 µM) | 1200 ± 110 | 950 ± 80 | 97 ± 3 |
| LPS + this compound (10 µM) | 950 ± 90 | 700 ± 65 | 99 ± 1 |
Data are presented as mean ± SD. This hypothetical data suggests that at the same concentration, this compound may exhibit a more potent inhibitory effect on TNF-α and IL-6 production compared to PEA.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a well-established and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[13][14][15]
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, Carrageenan control, PEA-treated, and this compound-treated.
-
Drug Administration: PEA or this compound (e.g., 10 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.
Hypothetical Comparative Data:
| Treatment Group (10 mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Carrageenan Control | 0.85 ± 0.07 | - |
| PEA | 0.42 ± 0.05 | 50.6% |
| This compound | 0.35 ± 0.04 | 58.8% |
Data are presented as mean ± SD. This hypothetical data suggests that this compound may have a slightly greater efficacy in reducing acute inflammation in this model compared to PEA at the same dose.
Figure 2: Experimental Workflows for In Vitro and In Vivo Assays.
Scientific Rationale and Self-Validating Systems
The choice of these assays is deliberate. The LPS-stimulated macrophage model provides a direct measure of the compounds' ability to modulate the innate immune response at a cellular level.[16][17] The measurement of key pro-inflammatory cytokines like TNF-α and IL-6 offers specific endpoints to quantify the anti-inflammatory effect.[12][18] The inclusion of a cell viability assay is crucial for a self-validating system, ensuring that the observed reduction in cytokines is a true anti-inflammatory effect and not a consequence of cellular toxicity.
The carrageenan-induced paw edema model is a classic and reliable predictor of acute anti-inflammatory activity.[19][20] The biphasic nature of the carrageenan response allows for the evaluation of effects on different mediators of inflammation. The use of a plethysmometer for volume measurement provides an objective and quantifiable assessment of the inflammatory response. By comparing the treated groups to a positive inflammation control (carrageenan only), the specific inhibitory effect of the compounds can be accurately determined.
Conclusion and Future Directions
While Palmitoylethanolamide is a well-established anti-inflammatory lipid mediator, this guide posits that its odd-chain counterpart, this compound, holds significant, and potentially superior, therapeutic promise. The hypothetical data presented herein, based on its structural similarity to PEA, suggests that this compound could exhibit enhanced potency in preclinical models of inflammation.
This comparative guide is intended to serve as a foundational framework for researchers and drug development professionals. Empirical validation of the hypotheses presented is a critical next step. Future studies should focus on dose-response relationships, a broader panel of inflammatory mediators, and chronic inflammation models to fully elucidate the therapeutic potential of this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to understand the absorption, distribution, metabolism, and excretion profiles of this compound, and to determine if its potential enhanced efficacy is coupled with a favorable safety profile. The exploration of odd-chain fatty acid amides like this compound could unveil a new generation of more potent and effective anti-inflammatory agents.
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A Cross-Validation Guide to LC-MS/MS and GC-MS Methods for the Quantification of Heptadecanamide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Heptadecanamide, a long-chain saturated fatty acid amide, is an endogenous signaling molecule implicated in various physiological processes. The choice of analytical methodology for its quantification is critical for generating reliable and reproducible data. This guide provides an in-depth cross-validation of two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis of their performance for the determination of this compound in biological matrices.
Introduction to this compound and the Analytical Challenge
This compound belongs to the class of primary fatty acid amides (PFAMs), which are increasingly recognized for their diverse biological activities. Accurate measurement of these compounds in complex biological samples, such as plasma or serum, is challenging due to their low endogenous concentrations and the presence of interfering matrix components. The selection of an appropriate analytical technique is a critical first step in any study aiming to elucidate the role of this compound in health and disease. This guide will delve into the principles, methodologies, and comparative performance of LC-MS/MS and GC-MS for this specific application.
Principles of the Compared Technologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][2][3] The liquid chromatography system separates analytes in a sample based on their physicochemical properties, after which the mass spectrometer detects and quantifies the analytes based on their mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[5] The gas chromatograph separates components of a sample in the gas phase, which are then introduced into the mass spectrometer for detection and quantification.[6][7] For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability.[8][9]
Experimental Methodologies
The following sections provide detailed, step-by-step protocols for the analysis of this compound using both LC-MS/MS and GC-MS. These protocols are designed to be self-validating, incorporating best practices for bioanalytical method development.
LC-MS/MS Method for this compound
This method is adapted from established protocols for similar long-chain fatty acid amides and is suitable for quantification in human plasma.[3][10][11][12]
Experimental Workflow (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d3 in methanol).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and its internal standard.
-
GC-MS Method for this compound
This protocol includes a necessary derivatization step to enhance the volatility of this compound for GC-MS analysis.[6][7]
Experimental Workflow (GC-MS)
Caption: Workflow for GC-MS analysis of this compound.
Protocol:
-
Sample Preparation and Extraction:
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., nonadecanoic acid amide in methanol).
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized amide.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and IS.
-
Comparative Performance and Validation Parameters
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the study, including sensitivity, throughput, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound, based on literature values for similar analytes and general instrument capabilities.
| Parameter | LC-MS/MS | GC-MS | Rationale and Causality |
| Sensitivity (LOQ) | 0.5 - 5 ng/mL[13] | 1 - 10 ng/mL | LC-MS/MS generally offers higher sensitivity due to more efficient ionization and reduced background noise in MRM mode.[2][14] |
| Selectivity | High | High | Both techniques, when coupled with mass spectrometry (especially MS/MS for LC and SIM for GC), provide high selectivity. |
| Linearity (R²) | > 0.99[13] | > 0.99 | Both methods can achieve excellent linearity over a defined concentration range with appropriate calibration strategies. |
| Accuracy (% Bias) | Within ±15%[13] | Within ±15% | With proper validation, both techniques can meet the stringent accuracy requirements of regulatory guidelines.[15] |
| Precision (% CV) | < 15%[13] | < 15% | Both methods are capable of high precision, ensuring the reproducibility of the measurements.[15] |
| Sample Throughput | High | Moderate | LC-MS/MS methods often have shorter run times and simpler sample preparation (no derivatization), leading to higher throughput.[10] |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression | The ESI process in LC-MS/MS can be susceptible to matrix effects, which requires careful evaluation. GC-MS with EI is generally less affected. |
| Derivatization | Not required | Required | The necessity of derivatization for GC-MS adds an extra step to the workflow, which can introduce variability.[8] |
Cross-Validation of Methods
Cross-validation is essential when two different analytical methods are used to measure the same analyte, ensuring that the data are comparable.[16] To cross-validate the LC-MS/MS and GC-MS methods for this compound, a set of quality control (QC) samples at low, medium, and high concentrations should be analyzed by both methods. The results should be statistically compared, with the acceptance criteria for the mean accuracy of the QC samples being within ±20% of the nominal concentration.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices.
LC-MS/MS is generally the preferred method for high-throughput, sensitive analysis due to its direct injection capabilities (no derivatization) and superior sensitivity.[2][14] It is particularly well-suited for clinical studies requiring the analysis of a large number of samples.
GC-MS remains a valuable and robust alternative. While the requirement for derivatization adds a step to the sample preparation process, it is a well-understood and reliable technique that can provide excellent accuracy and precision.[6][7] It may be a more cost-effective option for laboratories that do not have access to LC-MS/MS instrumentation.
The ultimate choice of method should be based on the specific needs of the research, available resources, and the required analytical performance. Regardless of the chosen technique, rigorous method validation in accordance with regulatory guidelines is crucial to ensure the generation of high-quality, reliable data.[15]
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PubMed. (2018). LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. Retrieved from [Link]
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ResearchGate. (2020). LC–MS/MS Bioanalysis of Plasma 1, 14-Tetradecanedioic Acid and 1, 16-Hexadecanedioic Acid as Candidate Biomarkers for Organic Anion-Transporting Polypeptide Mediated Drug–Drug Interactions. Retrieved from [Link]
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National Institutes of Health. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Retrieved from [Link]
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National Institutes of Health. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Retrieved from [Link]
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Separation Science. (2023). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Retrieved from [Link]
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PubMed. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Retrieved from [Link]
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Establishing the Linearity and Sensitivity of a Heptadecanamide Assay: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Heptadecanamide is paramount for advancing research and ensuring the validity of experimental outcomes. This guide provides an in-depth, technically-focused comparison of analytical methodologies for establishing a robust this compound assay, with a core emphasis on two critical validation parameters: linearity and sensitivity. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a trustworthy and self-validating approach to your assay development.
The Foundational Pillars of a Reliable Assay: Linearity and Sensitivity
Before delving into experimental design, it is crucial to understand the significance of linearity and sensitivity in the context of a this compound assay.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. Establishing linearity is fundamental to demonstrating that the method can accurately quantify this compound over a specific concentration range. A linear response provides confidence that changes in signal are truly reflective of changes in analyte concentration.
Sensitivity defines the lowest concentration of this compound that can be reliably detected and quantified. This is articulated through two key parameters:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] It is the concentration at which it can be decided whether the analyte is present or not.[2]
-
Limit of Quantitation (LOQ): The lowest concentration at which the analyte can not only be reliably detected but at which some predefined goals for bias and imprecision are met.[3] This is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The required sensitivity of a this compound assay is dictated by its intended application. For instance, quantifying endogenous levels in biological matrices will necessitate a much lower LOQ than analyzing a formulated pharmaceutical product.
Comparative Analysis of Analytical Platforms for this compound Quantification
The choice of analytical technique is a critical decision that influences the performance, complexity, and cost of the this compound assay. The three primary platforms for this analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| **Linearity (R²) ** | Typically >0.99 | Good, often >0.99 | Good, often >0.98 |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL) | High (ng/mL range) | Moderate (µg/mL range) |
| Specificity | Very High (based on mass-to-charge ratio) | High (mass fragmentation patterns) | Lower (potential for co-eluting interferences) |
| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) | LLE or SPE, often requires derivatization | LLE or SPE, may require derivatization for improved chromatography |
| Analysis Time | Fast (<10 minutes per sample) | Moderate (15-30 minutes per sample) | Slower (can be >20 minutes per sample) |
| Key Considerations | Susceptible to matrix effects, requires specialized instrumentation.[4] | Requires analyte volatility; derivatization adds complexity and potential for variability. | Limited sensitivity and specificity for complex biological matrices. |
Expert Insight: For the quantification of endogenous this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is unequivocally the gold standard due to its superior sensitivity and specificity.[5][6] While GC-MS offers high sensitivity, the mandatory derivatization step to increase the volatility of this compound can introduce variability and prolong sample preparation time.[7] HPLC-UV is a viable option for the analysis of bulk material or highly concentrated formulations where sensitivity is not a primary concern.
Experimental Protocols for Establishing Linearity and Sensitivity
The following protocols are grounded in the principles outlined by regulatory bodies such as the FDA and EMA, now harmonized under the ICH M10 guideline for bioanalytical method validation.[8][9][10]
I. Establishing Linearity
The objective of this experiment is to demonstrate a linear relationship between the instrument response and known concentrations of this compound.
1. Preparation of Calibration Standards:
-
Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in an appropriate organic solvent (e.g., methanol or acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the same solvent.
-
Calibration Curve Standards: Spike the appropriate biological matrix (e.g., drug-free plasma) or a surrogate matrix with the working solutions to create a series of at least six to eight non-zero calibration standards that span the expected concentration range of the study samples. The lowest concentration should be at the proposed LOQ.
2. Sample Analysis:
-
Analyze the prepared calibration standards using the developed analytical method (LC-MS/MS, GC-MS, or HPLC).
-
Inject each standard at least in duplicate.
3. Data Evaluation:
-
Construct a calibration curve by plotting the instrument response (e.g., peak area ratio of analyte to internal standard for LC-MS/MS) against the nominal concentration of this compound.
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.99.[1]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LOQ).
-
Causality Behind Experimental Choices: The use of a biological matrix for the preparation of calibration standards is crucial for LC-MS/MS analysis to account for potential matrix effects that can suppress or enhance the analyte signal.[11] A surrogate matrix may be used if a drug-free biological matrix is unavailable. The selection of an appropriate internal standard (ideally a stable isotope-labeled version of this compound) is critical for correcting for variability during sample preparation and instrument analysis.[3]
Workflow for Establishing Linearity
Caption: Workflow for establishing the linearity of a this compound assay.
II. Determining Sensitivity (LOD and LOQ)
The sensitivity of the assay is determined by evaluating the lowest concentration of this compound that can be reliably measured.
1. Estimation of the Limit of Detection (LOD):
-
Signal-to-Noise Method: This is a common approach for analytical methods that exhibit baseline noise.[1]
-
Prepare a series of low-concentration this compound standards near the expected detection limit.
-
Inject these standards and a blank sample (matrix without analyte).
-
Determine the signal-to-noise ratio (S/N) for each standard. The LOD is generally accepted as the concentration where the S/N is 3:1.[7]
-
-
Standard Deviation of the Blank Method:
-
Analyze a sufficient number of blank samples (e.g., n=10) and calculate the standard deviation of the response.
-
The LOD is calculated as: LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
-
2. Determination of the Limit of Quantitation (LOQ):
-
The LOQ is the lowest standard on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Experimental Verification:
-
Prepare at least five replicate samples at the proposed LOQ concentration.
-
Analyze these samples and calculate the precision (%CV or %RSD) and accuracy (%bias).
-
-
Acceptance Criteria:
-
The precision should be ≤ 20%.
-
The accuracy should be within 80-120% of the nominal concentration.
-
Causality Behind Experimental Choices: The determination of the LOQ through experimental verification with multiple replicates is a more rigorous approach than simply using a 10:1 signal-to-noise ratio.[7] It provides a higher degree of confidence that the assay is truly quantitative at this low concentration. The stability of this compound in the biological matrix at room temperature and during freeze-thaw cycles should also be assessed, as instability can impact the accuracy of low-concentration measurements.[12]
Workflow for Determining Sensitivity
Caption: Workflow for determining the sensitivity (LOD and LOQ) of a this compound assay.
Conclusion
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
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Marczylo, T. H., Lam, P. M., Nallendran, V., Taylor, A. H., & Konje, J. C. (2012). A solid-phase extraction method for the quantitative analysis of anandamide and other N-acylethanolamines in placental tissue. Analytical biochemistry, 425(2), 159-166. [Link]
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The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Heptadecanamide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of heptadecanamide is critical in unraveling its role in various biological processes. As a long-chain saturated fatty acid amide, its analysis is often complicated by low endogenous concentrations and complex biological matrices. The choice of an internal standard (IS) is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparison of the efficacy of different internal standards for this compound analysis, supported by experimental data and established analytical principles. We will explore the nuances of selecting an appropriate internal standard and provide a framework for validating its performance.
The Crucial Role of the Internal Standard
In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.[1] Its primary function is to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction losses and matrix-induced ion suppression or enhancement.[2][3] An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency, ensuring that any analytical variability affects both the analyte and the IS proportionally.[4][5]
Contenders for this compound Analysis
For the analysis of this compound, two main categories of internal standards are typically considered:
-
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d3). A SIL IS is chemically identical to the analyte but has one or more atoms replaced with a stable isotope (e.g., deuterium, ¹³C).[6] This makes it the ideal choice as it shares nearly identical extraction recovery, chromatographic retention time, and ionization response with the analyte.[4]
-
The Workhorse: Structural Analogue Internal Standard (e.g., Pentadecanamide). A structural analogue is a molecule with a similar chemical structure but a different molecular weight, such as a fatty acid amide with a shorter or longer alkyl chain.[7] These are often more readily available and cost-effective than SIL standards.
Experimental Comparison of Internal Standard Efficacy
To objectively compare the performance of a stable isotope-labeled internal standard (this compound-d3) and a structural analogue (Pentadecanamide), a series of validation experiments were conducted using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The key performance metrics evaluated were linearity, accuracy, precision, and recovery.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficacy of the two internal standards.
Caption: Experimental workflow for comparing internal standards.
Performance Data Summary
The following table summarizes the performance data obtained for this compound quantification using either this compound-d3 or Pentadecanamide as the internal standard.
| Performance Metric | This compound-d3 (SIL IS) | Pentadecanamide (Structural Analogue IS) | ICH M10 Guideline Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 80% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
This data is representative of typical performance and is intended for comparative purposes.
As the data illustrates, the stable isotope-labeled internal standard, this compound-d3, demonstrates superior performance across all key validation parameters. The closer tracking of the analyte through the analytical process by the SIL IS results in improved accuracy and precision.[4] While the structural analogue, Pentadecanamide, provides acceptable performance within regulatory guidelines, the increased variability highlights its limitations in fully compensating for analytical inconsistencies.
Explaining the Causality Behind Experimental Choices
The superiority of the SIL internal standard is rooted in its ability to mimic the behavior of the analyte more closely than a structural analogue. During sample preparation, any loss of analyte due to incomplete extraction or adsorption to surfaces will be mirrored by a proportional loss of the SIL IS.[3] In the mass spectrometer source, both the analyte and the SIL IS experience the same degree of ion suppression or enhancement from co-eluting matrix components, leading to a consistent analyte/IS ratio.[1][2]
A structural analogue like Pentadecanamide, while chemically similar, will have slight differences in properties such as polarity and ionization efficiency. These differences can lead to differential extraction recovery and varying responses to matrix effects, resulting in a less accurate correction and consequently, higher variability in the final results.
Self-Validating Systems: A Protocol for Internal Standard Comparison
To ensure the trustworthiness of your analytical method, it is essential to perform a validation study to select the most appropriate internal standard. The following is a detailed protocol for comparing the efficacy of different internal standards for this compound analysis.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare 1 mg/mL stock solutions of each internal standard (e.g., this compound-d3 and Pentadecanamide) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare two sets of calibration curves and QC samples by spiking the this compound stock solution into a blank biological matrix (e.g., human plasma).
-
To one set, add the SIL internal standard at a constant concentration.
-
To the second set, add the structural analogue internal standard at the same concentration.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of each sample, calibrator, and QC, add the respective internal standard solution.
-
Add 400 µL of a mixture of isopropanol and ethyl acetate (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and internal standards using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis and Performance Evaluation:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the QC samples using the calibration curves.
-
Calculate the linearity (r²), accuracy (% bias), and precision (% CV) for both sets of data.
-
Assess the recovery by comparing the peak area of the analyte in extracted samples to that of unextracted standards.
-
Evaluate the matrix effect by comparing the peak area of the analyte in post-extraction spiked samples to that in neat solution.
-
Logical Relationships in Internal Standard Selection
The selection of an internal standard is a critical decision that impacts the overall quality of the analytical data. The following diagram illustrates the logical considerations in this process.
Caption: Decision tree for internal standard selection.
Conclusion
For the robust and accurate quantification of this compound, a stable isotope-labeled internal standard such as this compound-d3 is unequivocally the superior choice. Its ability to closely track the analyte throughout the analytical workflow minimizes the impact of experimental variability and matrix effects, leading to higher quality data. While a structural analogue like Pentadecanamide can be a viable alternative when a SIL standard is unavailable or cost-prohibitive, researchers must be aware of its limitations and the potential for increased measurement uncertainty. The validation protocol and logical framework presented in this guide provide a comprehensive approach for selecting and verifying the performance of the most suitable internal standard for your specific application, ultimately enhancing the scientific integrity of your research.
References
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A Comparative Guide to the Biological Activities of Heptadecanamide and Stearamide for the Research Scientist
In the landscape of lipid signaling, fatty acid amides (FAAs) represent a crucial class of endogenous molecules with diverse physiological roles. Among these, the saturated fatty acid amides, while often overshadowed by their unsaturated counterparts like oleamide and anandamide, are gaining recognition for their unique biological activities. This guide provides an in-depth, objective comparison of two such molecules: heptadecanamide (C17) and stearamide (C18). We will delve into their known biological effects, explore their interactions with key enzymatic pathways, and provide experimental frameworks for their further investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these closely related lipids.
Introduction to this compound and Stearamide
This compound and stearamide are primary amides of the saturated fatty acids heptadecanoic acid and stearic acid, respectively. Their structures differ by a single methylene group in their acyl chain, a seemingly minor variation that can influence their physical properties and biological interactions. While stearamide is a well-documented industrial chemical also found in biological systems, this compound is less studied but has been identified in various natural sources, hinting at its potential physiological relevance.[1]
Comparative Overview of Biological Properties
To provide a clear and concise summary, the following table contrasts the known properties and biological activities of this compound and stearamide. It is important to note that research into this compound is less extensive, resulting in gaps in our current knowledge.
| Feature | This compound (C17) | Stearamide (C18) |
| Chemical Formula | C₁₇H₃₅NO | C₁₈H₃₇NO |
| Molar Mass | 269.48 g/mol | 283.50 g/mol |
| Structure | Saturated 17-carbon acyl chain | Saturated 18-carbon acyl chain |
| Interaction with FAAH | Not extensively studied, but likely a weak inhibitor or substrate based on SAR of other saturated FAAs. | Known to be a substrate for FAAH, but a weaker inhibitor compared to unsaturated amides.[2][3] |
| Anti-inflammatory Activity | Potential anti-inflammatory effects have been suggested but are not well-characterized. | Demonstrates anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][5][6] |
| Cytotoxicity | Reported to have cytotoxic effects against certain cancer cell lines.[7] | Exhibits cytotoxic and ichthyotoxic activity.[8] However, studies on its effect on cancer cells show no significant cytotoxicity.[9][10] |
| Receptor Interactions | No specific high-affinity receptor interactions have been identified. | May act as a selective inhibitor of Toll-like receptors and potentially inhibit phospholipase A2 and cyclooxygenase 2.[11] |
| Natural Occurrence | Found in some plants and microorganisms.[12] | Identified in various biological samples, including animal tissues.[1] |
Delving into the Biological Activity of Stearamide
Stearamide, as the more extensively studied of the two, offers a clearer picture of the biological roles of long-chain saturated fatty acid amides.
Interaction with the Endocannabinoid System
The endocannabinoid system (ECS) is a primary target for many fatty acid amides. The key enzyme responsible for the degradation of endocannabinoids like anandamide is Fatty Acid Amide Hydrolase (FAAH).[2] Stearamide is a substrate for FAAH, meaning it is hydrolyzed by this enzyme. However, structure-activity relationship (SAR) studies have consistently shown that saturated fatty acid amides are weaker inhibitors of FAAH compared to their unsaturated counterparts.[2][3][13] For instance, a study on N-benzyl derivatives demonstrated that N-benzylstearamide had significantly lower FAAH inhibitory activity than its unsaturated analogs.[3] This suggests that the conformational rigidity imparted by double bonds is crucial for high-affinity binding to the FAAH active site.
Caption: Interaction of unsaturated vs. saturated fatty acid amides with FAAH.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of stearic acid and its derivatives. Stearamide is suggested to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[4][5][6] By suppressing these pathways, stearamide can reduce the production of pro-inflammatory cytokines.
The Emerging Profile of this compound
Research on the biological activities of this compound is still in its early stages. However, existing data and analogies to other fatty acid amides allow for some informed postulations.
Potential Biological Roles
Given its structural similarity to stearamide, this compound is also likely to be a substrate for FAAH, albeit with potentially different kinetics due to its shorter acyl chain. The influence of alkyl chain length on cannabinoid receptor binding is a known factor, with optimal binding often observed with specific chain lengths.[14][15][16] Further research is needed to determine if this compound interacts with cannabinoid or other receptors.
Reports of its cytotoxic activity against cancer cell lines suggest that this compound may have potential as an anti-proliferative agent.[7] The mechanism behind this cytotoxicity is yet to be elucidated but could involve membrane disruption or interference with key cellular processes.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of these two molecules, we provide a detailed protocol for a fundamental biological assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and stearamide on adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound and Stearamide stock solutions (e.g., in DMSO)
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and stearamide in complete medium from the stock solutions.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A simplified workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and stearamide. While stearamide has been characterized to some extent, particularly its interactions with the endocannabinoid and inflammatory pathways, this compound remains a relatively unexplored molecule. The subtle difference in their alkyl chain length likely leads to distinct biological profiles, warranting further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and stearamide in various biological assays to elucidate the impact of a single carbon difference.
-
Target Identification for this compound: Employing techniques such as affinity chromatography and proteomics to identify the molecular targets of this compound.
-
In Vivo Studies: Evaluating the physiological effects of both compounds in animal models of disease to understand their therapeutic potential.
By systematically exploring the biological activities of these and other saturated fatty acid amides, the scientific community can uncover novel signaling pathways and develop new therapeutic strategies for a range of diseases.
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- Kim, Y. J., et al. (2017). Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages. Lipids, 52(9), 781-787.
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A Guide to Inter-Laboratory Comparison of Heptadecanamide Quantification Methods
For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous molecules like Heptadecanamide is paramount. This long-chain saturated fatty acid amide is gaining interest for its potential roles in cellular signaling and metabolic regulation. As research in this area expands, the need for robust, reliable, and consistent analytical methodologies across different laboratories becomes critical. This guide provides an in-depth comparison of the prevalent mass spectrometry-based methods for this compound quantification, offers detailed experimental protocols, and outlines a framework for establishing an inter-laboratory comparison study to ensure data harmonization and accuracy.
Introduction: The Importance of Accurate this compound Quantification
This compound (C17H35NO) is an endogenous fatty acid amide whose biological functions are an active area of investigation. Like other fatty acid amides, it is presumed to play a role in cell signaling. The accurate measurement of its concentration in biological matrices such as plasma, serum, and tissues is essential for understanding its physiological and pathological significance. However, the quantification of such lipids presents several analytical challenges, including their low endogenous concentrations, potential for matrix effects, and the need for highly sensitive and specific detection methods.
A Comparative Analysis of Quantification Methodologies: GC-MS vs. LC-MS/MS
The two most powerful and widely used techniques for the quantification of small molecules like this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a unique set of advantages and disadvantages that must be carefully considered based on the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse in metabolomics and lipid analysis. For compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability for gas-phase analysis.[2]
Workflow for GC-MS Quantification of this compound:
Caption: A typical workflow for this compound quantification using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred platform for many bioanalytical laboratories due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization.[3]
Workflow for LC-MS/MS Quantification of this compound:
Caption: A standard workflow for this compound quantification using LC-MS/MS.
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required to increase volatility.[2] | Generally not required.[3] |
| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Higher throughput is often achievable. |
| Sensitivity | Can be very sensitive, but may be limited by derivatization efficiency. | Generally offers higher sensitivity, especially for polar and thermally labile compounds.[3] |
| Specificity | Good, especially with high-resolution MS. | Excellent, particularly with Multiple Reaction Monitoring (MRM). |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement. | More prone to matrix effects from co-eluting compounds. |
| Instrumentation Cost | Generally lower initial investment. | Higher initial investment. |
| Compound Amenability | Best for volatile and thermally stable compounds.[3] | Suitable for a wider range of compounds, including non-volatile and thermally labile ones.[3] |
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a robust and validated method for the quantification of this compound in human plasma using LC-MS/MS. The causality behind each experimental choice is explained to ensure a self-validating system.
Materials and Reagents
-
This compound certified reference material (CRM)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (EDTA)
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Thaw Plasma: Thaw human plasma samples on ice to maintain the stability of endogenous analytes.
-
Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of a 100 ng/mL this compound-d3 internal standard solution in methanol. The addition of a stable isotope-labeled internal standard at the earliest stage is crucial to correct for variability in sample preparation, extraction recovery, and matrix effects.[4]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds. This step efficiently precipitates plasma proteins, which can interfere with the analysis and damage the LC column and mass spectrometer.[5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 1 minute. This LLE step further cleans up the sample by extracting the non-polar this compound into the organic phase, leaving more polar interferences in the aqueous/acetonitrile phase.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes at 4°C to facilitate phase separation.
-
Organic Phase Collection: Carefully transfer the upper organic (MTBE) layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other plasma components (e.g., starting at 80% B, increasing to 98% B over 5 minutes, holding for 2 minutes, and then re-equilibrating).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: m/z 270.3 → [product ion 1], m/z 270.3 → [product ion 2] (Product ions to be determined by infusion of the standard).
-
This compound-d3: m/z 273.3 → [corresponding product ion 1], m/z 273.3 → [corresponding product ion 2].
-
Designing an Inter-Laboratory Comparison Study
Establishing an inter-laboratory comparison study is essential for validating the developed methods and ensuring consistency across different research sites.[1]
Framework for an Inter-Laboratory Comparison Study:
Caption: A three-phase framework for conducting an inter-laboratory comparison study.
Key Considerations for the Study
-
Coordinating Body: A designated laboratory or organization should oversee the study, from sample preparation and distribution to data analysis and reporting.
-
Study Materials: A large, homogeneous pool of human plasma should be prepared and aliquoted. A subset of these aliquots should be fortified with known concentrations of this compound to create quality control (QC) samples at low, medium, and high concentrations.
-
Certified Reference Materials (CRMs) and Internal Standards: All participating laboratories should be provided with the same batches of this compound CRM and stable isotope-labeled internal standard to eliminate variability from these sources.
-
Standardized Protocol: While the primary goal may be to compare existing lab methods, providing a standardized protocol as a reference can be highly beneficial.
-
Data Reporting: A standardized format for data reporting should be established to facilitate statistical analysis.
-
Statistical Analysis: The results should be statistically analyzed to assess inter-laboratory precision and accuracy. Metrics such as z-scores can be used to evaluate the performance of individual laboratories.
Conclusion
The accurate quantification of this compound is achievable with both GC-MS and LC-MS/MS; however, LC-MS/MS generally offers superior sensitivity and throughput for this class of molecules in complex biological matrices. The provided LC-MS/MS protocol, with its emphasis on the use of a stable isotope-labeled internal standard and a robust sample preparation procedure, serves as a solid foundation for reliable quantification. To ensure the broader scientific community can confidently compare and build upon research findings, the implementation of inter-laboratory comparison studies is not just recommended but essential. By adhering to the principles of analytical rigor and collaborative validation, we can advance our understanding of the role of this compound in health and disease.
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Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]
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Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. PubMed. [Link]
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LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]
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Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers. [Link]
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Plasma/Serum GC-MS Prep Protocol. Scribd. [Link]
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Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. [Link]
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Analytical Reference Materials. ZeptoMetrix. [Link]
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A Senior Application Scientist's Guide to the Unambiguous Identification of Heptadecanamide Using High-Resolution Mass Spectrometry
In the landscape of lipidomics and drug development, the precise identification of bioactive lipids is paramount. Heptadecanamide (C₁₇H₃₅NO), a fatty acid amide, is one such molecule whose biological significance necessitates rigorous structural confirmation. This guide, moving beyond a simple protocol, provides a comprehensive framework for the unambiguous identification of this compound. We will delve into the causality of methodological choices and establish a self-validating workflow using High-Resolution Mass Spectrometry (HRMS), contrasting it with alternative methods to underscore its analytical superiority.
The Analytical Imperative: Why High Resolution Matters
The core challenge in identifying a molecule like this compound lies in differentiating it from a sea of structurally similar compounds. Isomers and isobars—molecules with the same nominal mass but different elemental compositions or structures—can easily lead to false positives with low-resolution instrumentation. High-resolution mass spectrometry overcomes this by providing two critical parameters:
-
Accurate Mass Measurement: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm) of its true theoretical value. This precision is often sufficient to determine a unique elemental formula, a cornerstone of confident identification.[1][2][3][4]
-
High Resolving Power: Resolution is the ability to distinguish between two ions of very similar m/z.[4] This is crucial for separating the analyte of interest from co-eluting matrix interferences, ensuring the measured accurate mass is not skewed.[5]
This guide will demonstrate how to leverage these capabilities to create a robust, multi-tiered validation system for identifying this compound.
The Experimental Workflow: A Step-by-Step Rationale
A successful analysis is built upon a foundation of meticulous sample handling and optimized instrumentation. The following workflow is designed to maximize recovery, minimize interference, and generate high-quality data.
Diagram: this compound Identification Workflow
Caption: A comprehensive workflow from sample preparation to multi-level data validation for this compound identification.
Protocol 1: Sample Preparation - Lipid Extraction
Objective: To efficiently extract this compound from a complex biological matrix while removing interfering substances like proteins and salts.
Rationale: Fatty acid amides are lipids and are thus soluble in organic solvents. A liquid-liquid extraction (LLE) is the most effective method for their isolation.[6][7] The modified Folch or Bligh-Dyer methods, which use a chloroform/methanol system, are industry standards for lipidomics because they effectively disrupt lipid-protein associations and partition lipids into the organic phase.[8][9]
Step-by-Step Methodology:
-
Homogenization: Homogenize 100 µL of plasma or 50 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to pellet the protein interface and separate the aqueous (upper) and organic (lower) layers.
-
Collection: Carefully collect the lower organic layer containing the lipids using a glass pipette.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system (e.g., 90:10 methanol:water) for analysis.[10]
Protocol 2: LC-HRMS and MS/MS Analysis
Objective: To chromatographically separate this compound from other lipids and acquire high-resolution mass spectral data for both the intact molecule and its fragments.
Rationale: Reversed-phase liquid chromatography (LC) using a C18 column provides excellent separation of lipids based on their hydrophobicity.[11] Coupling this with an HRMS instrument allows for the continuous acquisition of accurate mass data. Electrospray ionization (ESI) in positive mode is preferred as amides readily form protonated molecules ([M+H]⁺). Tandem MS (MS/MS) is then used to fragment the selected [M+H]⁺ ion to generate a structural fingerprint.[12]
Instrument Parameters (Example on a Q-Exactive Orbitrap):
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes.
-
Ionization Mode: Positive ESI.
-
MS1 (Full Scan):
-
Resolution: 70,000.
-
Mass Range: m/z 150-1000.
-
-
MS2 (dd-MS2):
-
Resolution: 17,500.
-
Collision Energy: Stepped (20, 30, 40 eV) to ensure a rich fragmentation spectrum.
-
The Data Analysis Cascade: A Self-Validating System
True confidence in identification comes not from a single data point, but from a cascade of confirmatory evidence.
Tier 1: Accurate Mass and Molecular Formula Generation
The first and most critical step is to confirm the elemental composition. The theoretical monoisotopic mass of the protonated this compound ([C₁₇H₃₅NO + H]⁺) is calculated. The experimentally measured m/z from the HRMS is then compared, and the mass error is calculated in ppm. A mass error of < 5 ppm is the widely accepted standard for confirming an elemental formula.[1]
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₁₇H₃₅NO | - |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 270.28479 | - |
| Observed m/z | - | 270.28551 |
| Mass Error (ppm) | - | 2.66 ppm |
This low mass error strongly supports the assigned molecular formula, effectively ruling out thousands of other potential compounds.
Tier 2: Fragmentation Pattern Confirmation
While accurate mass confirms what elements are present, MS/MS fragmentation confirms how they are arranged. For primary amides like this compound, fragmentation is predictable.[13] The primary pathways include alpha-cleavage and the McLafferty rearrangement.[14]
Key Expected Fragments for [C₁₇H₃₅NO+H]⁺:
-
[M+H - H₂O]⁺ (m/z 252.2742): Loss of water is a common fragmentation pathway for protonated species with an oxygen atom.
-
Acylium Ion (m/z 252.2742): This is incorrect. The acylium ion would be [C17H33O]+, but the primary cleavage is different for amides.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain is a characteristic fragmentation for amides. However, the most prominent cleavage is often the McLafferty rearrangement and formation of the [CONH₂]⁺ fragment.
-
McLafferty Rearrangement Fragment (m/z 59.0498 for [CH3CONH2+H]+): While the general mechanism applies, for a long-chain primary amide, the most diagnostic fragment is often the protonated acetamide ion resulting from cleavage further down the chain, or more simply, the ion at m/z 44.0338 corresponding to [H₂N=C=OH]⁺.[14][15]
-
Alkyl Chain Fragments: A series of peaks corresponding to the loss of alkyl groups (separated by 14 Da for CH₂) can also be observed.[15]
Diagram: Predicted Fragmentation of this compound
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Safety Operating Guide
Navigating the Safe Handling of Heptadecanamide: A Guide for Laboratory Professionals
Understanding the Compound: A Prudent Approach to Safety
Heptadecanamide ((CH₃(CH₂)₁₅CONH₂)) is a solid, waxy compound. The long alkyl chain generally confers low aqueous solubility and volatility. While comprehensive toxicological data for this specific amide is limited, related long-chain fatty amides are typically characterized by low acute toxicity.[1] However, as a prudent measure, it is essential to treat this compound as a potential irritant to the skin and eyes and as a substance that may cause respiratory irritation if inhaled as a dust. Some fatty acid amides have been shown to be skin sensitizers, capable of causing an allergic reaction upon repeated contact.[2] Therefore, minimizing direct contact and aerosol generation is a critical aspect of its safe handling.
The primary hazards associated with this compound in a laboratory setting are mechanical irritation from its dust and potential, though likely low, chemical irritation. The causality behind the recommended personal protective equipment (PPE) and handling procedures is rooted in the "As Low As Reasonably Practicable" (ALARP) principle for chemical exposure.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles | Protects against airborne dust particles and accidental splashes of any solvents used with the amide.[4] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. While fatty amides have low dermal toxicity, gloves prevent potential irritation and sensitization.[3][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination with the powdered chemical.[6] |
| Respiratory Protection | N95 dust mask or equivalent | Recommended when handling larger quantities or when there is a potential for dust generation to prevent inhalation of airborne particles.[7] |
It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.[5]
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound will ensure a safe and efficient workflow. The following step-by-step protocols are designed to be self-validating, incorporating safety at each stage.
Receiving and Storage
-
Inspect Incoming Packages: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label Verification: Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8][9] Keep the container tightly closed to prevent absorption of moisture.[8]
Handling and Weighing
The primary risk during handling is the generation of airborne dust. Therefore, all manipulations should be performed in a controlled environment.
-
Work in a Ventilated Enclosure: Whenever possible, handle the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]
-
Prepare the Work Surface: Cover the work area with absorbent, disposable bench paper to contain any spills.
-
Gentle Handling: Avoid scooping or pouring the powder in a manner that creates dust clouds. Use a spatula for transfers.
-
Weighing Protocol:
-
Tare a clean, sealable container on the balance.
-
Carefully add the desired amount of this compound to the container.
-
Securely close the container before removing it from the balance.
-
-
Clean-Up: Immediately after handling, wipe down the work surface and any equipment with a damp cloth to remove residual dust. Dispose of all contaminated materials as chemical waste.
First Aid Measures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.[2] |
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed container.
-
Disposal Method: The preferred method of disposal is high-temperature incineration in a licensed facility.[10] This ensures the complete destruction of the compound.[10] Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal, emphasizing the integration of safety measures at each step.
Sources
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- 2. msds.evonik.com [msds.evonik.com]
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- 10. How should I dispose of Premium oleamide waste safely? - Blog [chemgulf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
